molecular formula C5H5BrN2O B1376911 4-Bromo-6-methoxypyrimidine CAS No. 69543-97-1

4-Bromo-6-methoxypyrimidine

Cat. No.: B1376911
CAS No.: 69543-97-1
M. Wt: 189.01 g/mol
InChI Key: OHIQMDUOTBJERV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-methoxypyrimidine is a useful research compound. Its molecular formula is C5H5BrN2O and its molecular weight is 189.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-6-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIQMDUOTBJERV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743657
Record name 4-Bromo-6-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69543-97-1
Record name 4-Bromo-6-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-6-methoxypyrimidine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-6-methoxypyrimidine: Properties, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its core chemical properties, explore its reactivity with a focus on modern synthetic methodologies, and contextualize its application as a strategic intermediate in the synthesis of complex molecular targets.

Core Physicochemical & Structural Properties

This compound (CAS No: 69543-97-1) is a substituted pyrimidine featuring a strategically positioned bromine atom, which serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation.[1][2] The methoxy group, an electron-donating substituent, modulates the electronic properties of the pyrimidine ring, influencing its reactivity.

Data Summary Table

For ease of reference, the key physicochemical properties are summarized below. This data is essential for experimental design, including solvent selection, reaction temperature, and analytical characterization.

PropertyValueSource(s)
CAS Number 69543-97-1[1][2]
Molecular Formula C₅H₅BrN₂O[1][3]
Molecular Weight 189.01 g/mol [1]
IUPAC Name This compound[1]
Appearance Off-white to light yellow solid (typical)
SMILES COC1=CC(=NC=N1)Br[1][3]
InChIKey OHIQMDUOTBJERV-UHFFFAOYSA-N[1][3]
Melting Point Data not consistently reported; requires experimental verification.
Boiling Point Data not available; likely to decompose at atmospheric pressure.
Solubility Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, THF, and Dioxane.
Spectroscopic Signature

While specific spectra should always be acquired for each batch, the expected spectroscopic characteristics are as follows:

  • ¹H NMR: Key signals would include a singlet for the methoxy protons (-OCH₃) typically around δ 3.9-4.1 ppm, and two distinct singlets or doublets for the two aromatic protons on the pyrimidine ring (at C2 and C5).

  • ¹³C NMR: Signals corresponding to the five carbon atoms are expected, including the methoxy carbon, the two CH carbons of the ring, and the two quaternary carbons (one bonded to Br, the other to the OCH₃ group).

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity at m/z values corresponding to the [M]⁺ and [M+2]⁺ ions, separated by 2 Da.[4]

Synthesis and Reactivity: A Versatile Synthetic Hub

The synthetic utility of this compound is anchored in the reactivity of its C-Br bond, primarily in palladium-catalyzed cross-coupling reactions. The pyrimidine ring is an electron-deficient aromatic system, which makes its halogenated derivatives highly reactive substrates for these transformations.[5]

G cluster_reactions Key Synthetic Transformations main This compound suzuki Aryl/Heteroaryl Pyrimidines main->suzuki Suzuki Coupling (Ar-B(OH)₂, Pd Cat.) buchwald Aminopyrimidines main->buchwald Buchwald-Hartwig (R₂NH, Pd Cat.) heck Alkenylpyrimidines main->heck Heck Coupling (Alkene, Pd Cat.) sonogashira Alkynylpyrimidines main->sonogashira Sonogashira Coupling (Alkyne, Pd/Cu Cat.)

Caption: Core reactivity pathways of this compound.

Synthesis Routes

While commercially available, understanding its synthesis provides context for potential impurities. A common conceptual approach involves the selective halogenation of a pyrimidine precursor. For instance, multi-step syntheses often start from more readily available dihalopyrimidines, where one halogen is selectively substituted before the second is used in subsequent coupling reactions.[5] One-pot methods for synthesizing bromopyrimidines from acyclic precursors under the influence of dry hydrogen bromide have also been developed, offering an alternative route.[6]

Palladium-Catalyzed Cross-Coupling Reactions

The C4-bromo substituent is the primary site of reactivity, making this compound an ideal substrate for building molecular complexity.

This reaction is a cornerstone of modern medicinal chemistry for forming C-C bonds.[7] It couples the bromopyrimidine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[8]

  • Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields. For an electron-deficient heterocycle like a pyrimidine, a catalyst system like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., SPhos, XPhos) is often effective. The base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step.[8] Microwave-assisted protocols can significantly accelerate these reactions.[5]

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the method of choice.[9][10] This reaction couples the bromopyrimidine with a primary or secondary amine, enabling the facile synthesis of substituted aminopyrimidines, a common motif in kinase inhibitors and other drug classes.[11]

  • Expert Insight: The success of this transformation hinges on the selection of a bulky, electron-rich phosphine ligand that facilitates both the oxidative addition of the C-Br bond to the Pd(0) center and the final reductive elimination step to form the C-N bond.[12][13] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine.[12]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) PdII_Aryl L₂Pd(II)(Aryl)(Br) Pd0->PdII_Aryl Oxidative Addition PdII_Amide L₂Pd(II)(Aryl)(NR₂) PdII_Aryl->PdII_Amide Ligand Exchange (Amine Deprotonation) PdII_Amide->Pd0 Reductive Elimination Product_out Ar-NR₂ PdII_Amide->Product_out ArBr_in Ar-Br ArBr_in->Pd0 Amine_in HNR₂ + Base Amine_in->PdII_Aryl

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[11] Halogenated pyrimidines like this compound are therefore valuable intermediates. They serve as precursors to compounds investigated as anticancer agents (e.g., kinase inhibitors), anti-infectives, and central nervous system modulators.[11][14] For example, the synthesis of Macitentan, a dual endothelin receptor antagonist, relies on a related 5-(4-bromophenyl)-4,6-dichloropyrimidine intermediate, showcasing the industrial relevance of this class of compounds.[15][16]

Field-Proven Experimental Protocols

The following protocols are provided as self-validating templates. Researchers should perform their own optimization based on the specific coupling partners used.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a typical microwave-assisted Suzuki coupling.

G start Start prep 1. Reagent Prep - Add this compound (1 eq) - Add Boronic Acid (1.2 eq) - Add Base (e.g., K₂CO₃, 2.5 eq) to microwave vial. start->prep solvent 2. Solvent & Degas - Add Solvent (e.g., Dioxane/H₂O) - Sparge with Argon for 10 min. prep->solvent catalyst 3. Catalyst Addition - Add Pd Catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) under Argon counterflow. solvent->catalyst reaction 4. Reaction - Seal vial. - Heat in microwave reactor (e.g., 120°C, 30 min). catalyst->reaction workup 5. Work-up - Cool to RT. - Dilute with EtOAc. - Wash with H₂O, then brine. - Dry over Na₂SO₄. reaction->workup purify 6. Purification - Filter and concentrate. - Purify by column chromatography. workup->purify end End (Characterize Product) purify->end

Caption: Experimental workflow for a microwave-assisted Suzuki coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. The reaction concentration should be approximately 0.1 M. Seal the vial with a septum and sparge the mixture with a stream of argon for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

  • Reaction: Securely cap the vial and place it in the microwave reactor. Heat the reaction mixture to 100-120°C for 20-40 minutes. Trustworthiness Check: Monitor the reaction progress by TLC or LC-MS to confirm consumption of the starting material.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Transfer to a separatory funnel and wash sequentially with water and saturated sodium chloride (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes a standard thermal heating procedure for C-N bond formation.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In an oven-dried Schlenk flask under an argon atmosphere, add sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add this compound (1.0 eq), the desired amine (1.2 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and the phosphine ligand (e.g., XPhos, 0.08 eq).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the flask and heat the mixture in an oil bath at 80-110°C. Trustworthiness Check: The reaction is often accompanied by a color change. Monitor for completion using TLC or LC-MS (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material via flash column chromatography.

Safety and Handling

This compound must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[17]

  • Hazard Identification: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1][17][18][19][20]

  • GHS Hazard Statements: H302, H312, H315, H319, H332, H335.[1][17]

  • Recommended PPE: Chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat are mandatory.[17][19]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[17][20]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17][18]

Conclusion

This compound is a high-value synthetic intermediate whose utility is defined by the predictable and versatile reactivity of its carbon-bromine bond. Its proficiency in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination makes it an essential tool for medicinal chemists. By understanding its fundamental properties and applying robust, field-proven protocols, researchers can effectively leverage this building block to accelerate the discovery and development of novel therapeutics.

References

4-Bromo-6-methoxypyrimidine molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Applications of 4-Bromo-6-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its molecular architecture, physicochemical properties, synthesis, and critical role in the development of novel therapeutics. This document is intended to serve as a detailed resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Introduction to the Pyrimidine Scaffold

The pyrimidine ring is a foundational aromatic heterocycle in the architecture of life, forming the core of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] Its inherent biological relevance and versatile chemical reactivity have made the pyrimidine scaffold a privileged structure in medicinal chemistry. Pyrimidine derivatives are integral to a wide array of approved drugs, demonstrating efficacy as anticancer, anti-infective, and anti-inflammatory agents, among others.[1] The unique physicochemical attributes of the pyrimidine ring, including its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, often enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]

Within this vast chemical space, this compound emerges as a particularly valuable intermediate. Its substituted pyrimidine core offers multiple reaction sites, enabling chemists to construct complex molecular architectures with high precision. This guide will elucidate the structural features and chemical behavior that make it a cornerstone reagent in the synthesis of advanced pharmaceutical compounds.

Molecular Structure and Physicochemical Properties

The utility of this compound as a synthetic intermediate is rooted in its distinct molecular structure. The pyrimidine ring is functionalized with a bromine atom at the C4 position and a methoxy group at the C6 position.

Figure 1: 2D molecular structure of this compound.

The IUPAC name for this compound is this compound.[2] The bromine atom, being an electronegative halogen, acts as a good leaving group, making the C4 position susceptible to nucleophilic substitution and a key site for cross-coupling reactions. Conversely, the methoxy group at the C6 position is an electron-donating group, which influences the overall electron density and reactivity of the pyrimidine ring.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
Molecular Formula C₅H₅BrN₂O[2]
Molecular Weight 189.01 g/mol [2]
IUPAC Name This compound[2]
CAS Number 69543-97-1[2][3]
SMILES COC1=CC(=NC=N1)Br[2][4]
InChI InChI=1S/C5H5BrN2O/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3[2][4]
InChIKey OHIQMDUOTBJERV-UHFFFAOYSA-N[2][4]
Monoisotopic Mass 187.95853 Da[2][4]
Predicted XlogP 1.5[2][4]

Synthesis and Reactivity

This compound is a key intermediate that is typically synthesized from commercially available starting materials. One-pot synthesis methods have been developed to produce bromopyrimidines efficiently.[5] For instance, a general approach involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide to yield 4-bromopyrimidines.[5] This method offers an attractive and less time-consuming alternative to traditional multi-step syntheses.[5]

General Synthetic Protocol

While specific industrial synthesis protocols are proprietary, a representative laboratory-scale synthesis can be described based on established chemical principles.

Protocol: One-Pot Synthesis of a 4-Bromopyrimidine Derivative [5]

  • Reaction Setup: A saturated solution of dry hydrogen bromide in a suitable solvent (e.g., 1,4-dioxane) is prepared in a reaction vessel equipped with a stirrer and maintained under an inert atmosphere.

  • Addition of Reactant: The starting material, a substituted N-cyanovinylamidine (10 mmol), is added to the hydrogen bromide solution.

  • Reaction Conditions: The resulting mixture is stirred at a controlled temperature, typically between 15-20°C, for approximately 2 hours.

  • Reaction Quenching: After the initial reaction period, the mixture is allowed to stand at room temperature for 1 hour. It is then poured into crushed ice to precipitate the product.

  • Isolation and Purification: The solid product is collected by filtration and can be further purified by recrystallization from an appropriate solvent, such as n-hexane.

Synthesis_Workflow Start N-cyanovinylamidine + HBr in Dioxane Stir Stir at 15-20°C for 2 hours Start->Stir Stand Stand at RT for 1 hour Stir->Stand Quench Pour into crushed ice Stand->Quench Filter Filter solid product Quench->Filter Purify Recrystallize (n-hexane) Filter->Purify End Pure 4-Bromopyrimidine Derivative Purify->End Drug_Discovery_Pathway Start This compound (Building Block) Reaction1 Suzuki Coupling or S_NAr Reaction Start->Reaction1 Intermediate Functionalized Pyrimidine Intermediate Reaction1->Intermediate Reaction2 Further Synthetic Modifications Intermediate->Reaction2 API Active Pharmaceutical Ingredient (API) Reaction2->API

References

An In-depth Technical Guide to 4-Bromo-6-methoxypyrimidine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Bromo-6-methoxypyrimidine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its physical and chemical properties, synthesis, reactivity, and applications, with a focus on insights relevant to its use in the laboratory.

Core Identity and Physicochemical Properties

This compound is a substituted pyrimidine ring, a motif of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1]

Chemical Structure:

synthesis_flowchart start 4,6-Dihydroxypyrimidine step1 Chlorination (e.g., POCl3) start->step1 intermediate 4,6-Dichloropyrimidine step1->intermediate step2 Nucleophilic Substitution (Sodium Methoxide) intermediate->step2 product This compound step2->product step3 Bromination (e.g., NBS) product->step3 Alternative Route suzuki_coupling reactant1 This compound product 4-Aryl-6-methoxypyrimidine reactant1->product reactant2 Ar-B(OH)2 reactant2->product catalyst Pd(0) Catalyst Base catalyst->product

References

A Technical Guide to the Solubility of 4-Bromo-6-methoxypyrimidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the solubility of 4-bromo-6-methoxypyrimidine, a key consideration for its application in research and drug development. This document will delve into the theoretical and practical aspects of solubility, offering a robust framework for its determination and interpretation.

The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[1] Among these, aqueous solubility is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and therapeutic efficacy.[2][3] A compound that cannot adequately dissolve in physiological fluids will likely fail to reach its target in sufficient concentrations, regardless of its in vitro potency.[1][4]

Pyrimidine derivatives, including this compound, are a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[5] However, like many heterocyclic compounds, they can exhibit limited aqueous solubility, necessitating a thorough understanding and characterization of this property from the earliest stages of discovery.[6][7] Early assessment of solubility allows for informed decisions in lead optimization, formulation development, and the design of reliable biological assays.[8]

This guide will provide the necessary theoretical background and detailed experimental protocols to empower researchers to accurately determine and understand the solubility of this compound.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₅H₅BrN₂O[9]
Molecular Weight 189.01 g/mol [9]
IUPAC Name This compound[9]
SMILES COC1=CC(=NC=N1)Br[9]
InChIKey OHIQMDUOTBJERV-UHFFFAOYSA-N[9]

Theoretical Framework of Solubility

The solubility of a compound is influenced by its structural characteristics and the properties of the solvent.[1] For pyrimidine derivatives, the nature and position of substituents on the pyrimidine ring play a significant role in their solubility profiles.[10] Generally, the solubility of these compounds in organic solvents increases with temperature.[11]

Two primary types of solubility are considered in drug discovery:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent at a specific temperature and pressure, where the dissolved solute is in equilibrium with the solid-state material.[5] This is a critical parameter for formulation and biopharmaceutical classification.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being introduced from a concentrated stock solution (typically in DMSO) into an aqueous buffer. It reflects the rate of precipitation and is often used in high-throughput screening to identify compounds with potential solubility liabilities early on.[5] Kinetic solubility values are often higher than thermodynamic solubility as they can represent a supersaturated state.

Experimental Determination of Solubility

Accurate determination of solubility requires robust and well-controlled experimental protocols. The following sections detail the methodologies for measuring both thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method.[12] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.

Experimental Workflow for Thermodynamic Solubility

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess 4-bromo-6- methoxypyrimidine into a vial B Add a known volume of the test solvent (e.g., PBS, pH 7.4) A->B C Seal the vial and place on a shaker at a constant temperature (e.g., 25°C or 37°C) B->C D Equilibrate for a sufficient time (typically 24-48 hours) C->D E Filter the suspension to remove undissolved solid D->E F Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis) E->F G cluster_prep Preparation cluster_addition Addition & Incubation cluster_analysis Analysis A Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM) B Add a small volume of the DMSO stock to an aqueous buffer in a multi-well plate A->B C Incubate at room temperature for a short period (e.g., 1-2 hours) B->C D Measure the turbidity of the solution using a nephelometer C->D E Alternatively, filter and quantify the dissolved compound by HPLC or UV-Vis D->E Alternative

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Management of 4-Bromo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

4-Bromo-6-methoxypyrimidine is a halogenated pyrimidine derivative that serves as a versatile building block in medicinal chemistry and drug development. Its chemical structure, featuring a reactive bromine atom on the pyrimidine ring, makes it a valuable intermediate for introducing the pyrimidine scaffold into more complex molecules through various cross-coupling and nucleophilic substitution reactions. However, the very reactivity that makes this compound useful also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling considerations for this compound, grounded in its chemical properties and toxicological profile, to ensure its safe and effective use in the research and development laboratory.

Hazard Identification and Risk Assessment: A Multifaceted Profile

A comprehensive risk assessment is the cornerstone of safe laboratory practice. For this compound, the primary hazards are associated with its acute toxicity, irritant properties, and the potential for release of hazardous decomposition products.

Toxicological Profile

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

  • Acute Toxicity, Category 4 (Oral, Dermal, Inhalation): This classification indicates that the compound is harmful if swallowed, in contact with skin, or if inhaled.[1] Exposure can lead to adverse health effects, and appropriate precautions must be taken to avoid all routes of exposure.

  • Skin Irritation, Category 2: Direct contact with the skin can cause irritation, redness, and inflammation.[1]

  • Serious Eye Irritation, Category 2A: Contact with the eyes can cause serious irritation, pain, and potential damage.[1]

  • Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory tract irritation): Inhalation of dust or vapors may cause irritation to the respiratory system.[1]

While comprehensive toxicological studies for this specific compound are not widely published, the GHS classifications provide a clear directive for minimizing exposure. The structure, a halogenated pyrimidine, is common in biologically active molecules, which underscores the need for cautious handling.[2][3]

Hazard ClassificationGHS CategoryDescription
Acute Toxicity (Oral)Category 4Harmful if swallowed[1]
Acute Toxicity (Dermal)Category 4Harmful in contact with skin[1]
Acute Toxicity (Inhalation)Category 4Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation[1]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[1]
Physicochemical and Reactivity Hazards

This compound is a solid at room temperature. While not classified as flammable, like many organic compounds, it can be combustible at elevated temperatures. The primary chemical hazard stems from its reactivity. Halogenated pyrimidines are known to undergo nucleophilic substitution reactions, and this reactivity should be considered when choosing solvents, reagents, and reaction conditions.[4][5][6][7]

Upon heating or in the event of a fire, there is a potential for thermal decomposition, which may release toxic and corrosive fumes, including hydrogen bromide, nitrogen oxides, and carbon oxides. The pyrolysis of pyrimidine itself is known to produce hydrogen cyanide and other hazardous products at high temperatures.[8]

Engineering and Administrative Controls: The First Line of Defense

The hierarchy of controls prioritizes engineering and administrative measures to minimize potential exposure to this compound.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Consider less hazardous alternatives if possible) Engineering Engineering Controls (Primary Containment) Substitution->Engineering Administrative Administrative Controls (Work Practices & Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Last Line of Defense) Administrative->PPE

Caption: Hierarchy of controls for handling this compound.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood. This is critical to prevent inhalation of the compound and to contain any potential release of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound. These SOPs should include hazard information, required controls, and emergency procedures.

  • Training: All personnel handling the compound must receive documented training on its hazards, safe handling procedures, and emergency response.

  • Restricted Access: Designate specific areas for the handling and storage of this compound and restrict access to authorized personnel only.

  • Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Personal Protective Equipment (PPE): Essential Barrier Protection

When engineering and administrative controls are not sufficient to eliminate all risk of exposure, appropriate PPE must be worn.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and dermal absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes and dust.
Face Protection Face shield (in addition to goggles)Recommended when there is a significant risk of splashing.
Skin and Body Protection Laboratory coatTo prevent contamination of personal clothing.
Respiratory Protection NIOSH-approved respiratorMay be required for certain operations where engineering controls are insufficient to maintain exposure below acceptable levels. The type of respirator will depend on the specific task and exposure assessment.

Handling and Storage: Maintaining Integrity and Preventing Exposure

Proper handling and storage are crucial for maintaining the quality of this compound and for preventing accidental exposure.

Handling Protocol
  • Preparation: Before starting work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is available and in good condition.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula for solid transfers and take care to avoid generating dust.

  • Reaction Setup: Set up reactions in the fume hood. Ensure that all glassware is properly secured.

  • Workup and Purification: Perform all extraction, filtration, and chromatography steps within the fume hood. Be aware that some purification methods, such as silica gel chromatography, can present their own hazards, and the acidic nature of silica gel may affect the stability of some pyrimidine derivatives.[9]

  • Decontamination: After use, decontaminate all surfaces and equipment with an appropriate solvent and cleaning agent.

Storage Requirements
  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Temperature: Some sources recommend storage under inert gas at 2-8°C.

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is essential for responding effectively to accidents involving this compound.

EmergencyResponse cluster_0 Emergency Response Decision Tree Incident Incident Occurs Assess Assess Situation (Is it safe to respond?) Incident->Assess Evacuate Evacuate Area Alert Others Call Emergency Services Assess->Evacuate No Spill Small Spill Assess->Spill Yes Fire Fire Assess->Fire Yes Exposure Personal Exposure Assess->Exposure Yes SpillResponse Contain Spill Use appropriate absorbent Clean and decontaminate Spill->SpillResponse FireResponse Use appropriate extinguisher (Dry chemical, CO2, foam) Do not use water jet Fire->FireResponse ExposureResponse Move to fresh air (Inhalation) Remove contaminated clothing Flush skin/eyes with water Seek medical attention Exposure->ExposureResponse

References

The Strategic Application of 4-Bromo-6-methoxypyrimidine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically successful therapeutic agents.[1] This guide delves into the specific utility of a highly versatile, yet specialized building block: 4-Bromo-6-methoxypyrimidine . We will explore its chemical reactivity, strategic applications in the synthesis of targeted therapies—with a particular focus on kinase inhibitors—and provide detailed, field-proven experimental protocols. This document is designed to serve as a practical resource for researchers engaged in the design and synthesis of novel bioactive molecules.

Introduction: The Pyrimidine Scaffold and the Unique Role of this compound

The prevalence of the pyrimidine motif in approved drugs is a testament to its favorable physicochemical properties and its ability to engage in key biological interactions, often acting as a bioisostere for purine in ATP-binding sites of kinases.[1][2] The strategic placement of substituents on the pyrimidine ring is paramount in modulating target affinity, selectivity, and pharmacokinetic properties.

This compound emerges as a particularly valuable starting material due to its differentiated reactivity. The presence of a bromine atom at the 4-position offers a prime handle for palladium-catalyzed cross-coupling reactions, while the methoxy group at the 6-position can be a stable feature or a leaving group for nucleophilic aromatic substitution (SNAr), depending on the reaction conditions and the nature of the nucleophile. This orthogonal reactivity allows for a stepwise and controlled elaboration of the pyrimidine core, a crucial aspect in the construction of complex molecular architectures.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.

PropertyValueSource
Molecular Formula C₅H₅BrN₂O[3]
Molecular Weight 189.01 g/mol [3]
Appearance Off-white to yellow solid[4]
Storage Store under inert gas (nitrogen or argon) at 2-8°C[4]
IUPAC Name This compound[3]
CAS Number 69543-97-1[3]

Chemical Reactivity and Strategic Functionalization

The synthetic utility of this compound lies in the distinct reactivity of its substituents, enabling a variety of transformations to build molecular complexity. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the attached halogen towards both cross-coupling and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

The carbon-bromine bond at the 4-position is the primary site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These transformations are cornerstones of modern medicinal chemistry for the formation of C-C, C-N, and C-C (alkyne) bonds, respectively.

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products Resulting Scaffolds start_node This compound suzuki Suzuki-Miyaura (C-C Bond) start_node->suzuki ArB(OH)₂ Pd Catalyst, Base buchwald Buchwald-Hartwig (C-N Bond) start_node->buchwald R₂NH Pd Catalyst, Base sonogashira Sonogashira (C-C≡ Bond) start_node->sonogashira R-C≡CH Pd/Cu Catalysts, Base aryl_product 4-Aryl-6-methoxypyrimidine suzuki->aryl_product amino_product 4-Amino-6-methoxypyrimidine buchwald->amino_product alkynyl_product 4-Alkynyl-6-methoxypyrimidine sonogashira->alkynyl_product

Fig. 1: Key Cross-Coupling Reactions of this compound
Nucleophilic Aromatic Substitution (SNAr)

While the C4-bromo is highly susceptible to cross-coupling, the C6-methoxy group can be displaced by strong nucleophiles under forcing conditions. More commonly, after functionalization at the C4 position, the resulting electron-rich substituent can further activate the pyrimidine ring, making the C6-methoxy group a viable leaving group for SNAr. However, in dihalopyrimidines, substitution generally favors the C4 and C6 positions over C2.[5] The presence of an electron-donating group at C6, such as a methoxy group, can direct SNAr reactions to the C2 position in 2,4-dihalopyrimidines.[6] This highlights the nuanced regioselectivity that can be achieved through careful substrate design and reaction condition optimization.

Applications in Kinase Inhibitor Synthesis

The 4,6-disubstituted pyrimidine scaffold is a common feature in a multitude of kinase inhibitors.[2] These compounds often function as ATP-competitive inhibitors by forming hydrogen bonds with the hinge region of the kinase active site. This compound serves as an excellent starting point for the synthesis of such inhibitors.

Janus Kinase (JAK) Inhibitors

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial mediators of cytokine signaling and are implicated in various inflammatory and autoimmune diseases.[7] Several approved and clinical-stage JAK inhibitors feature a pyrimidine core. The synthesis of pyrimidine-4,6-diamine derivatives has been shown to yield potent and selective JAK3 inhibitors.[8]

Conceptual Synthetic Pathway to a JAK Inhibitor Scaffold:

G A This compound B Buchwald-Hartwig Amination (e.g., with a substituted aniline) A->B C 4-Anilino-6-methoxypyrimidine B->C D SNAr Reaction (e.g., with a cyclic amine) C->D E 4,6-Disubstituted Pyrimidine (JAK Inhibitor Scaffold) D->E

Fig. 2: Conceptual workflow for JAK inhibitor synthesis.
Spleen Tyrosine Kinase (Syk) Inhibitors

Syk is a non-receptor tyrosine kinase involved in the signaling pathways of various immune cells, making it an attractive target for the treatment of autoimmune diseases and certain cancers.[9][10] Many Syk inhibitors are based on a 4-anilinopyrimidine-5-carboxamide scaffold, highlighting the versatility of the pyrimidine core in targeting different kinase families.[9] The synthesis of such compounds often involves the initial functionalization of a pyrimidine ring.

Detailed Experimental Protocols

The following protocols are representative procedures for the key transformations of this compound and its analogs. These are intended as a starting point, and optimization may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a Bromopyrimidine

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromopyrimidine with an arylboronic acid, a reaction that is fundamental for creating C-C bonds.[11]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryBaseCatalystYield (%)
1K₃PO₄Pd(PPh₃)₄ (3 mol%)92
2Cs₂CO₃Pd(PPh₃)₄ (3 mol%)88
3K₂CO₃Pd(PPh₃)₄ (3 mol%)75
Representative yields for a similar system.[12]
Protocol 2: Buchwald-Hartwig Amination of a Bromopyrimidine

This protocol provides a general method for the C-N bond formation via Buchwald-Hartwig amination, a reaction with broad substrate scope.[13][14]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the flask and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling of a Bromopyrimidine

This protocol details the Sonogashira coupling for the formation of a C-C triple bond, introducing an alkynyl moiety.[15][16]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous solvent, followed by the base and the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 4: Nucleophilic Aromatic Substitution (SNAr) on a Dihalopyrimidine Analog

This protocol outlines a general procedure for SNAr on a dihalopyrimidine, which is a common strategy in the synthesis of kinase inhibitors.[17][18]

Materials:

  • Dihalopyrimidine (e.g., 2,4-dichloropyrimidine as an analog) (1.0 equiv)

  • Amine nucleophile (1.0-1.2 equiv)

  • Base (e.g., K₂CO₃ or triethylamine, 2.0 equiv)

  • Solvent (e.g., ethanol, isopropanol, or water)

Procedure:

  • Dissolve the dihalopyrimidine in the chosen solvent in a round-bottom flask.

  • Add the amine nucleophile and the base.

  • Heat the reaction mixture to reflux (or 100 °C for water) and stir for the required time (typically several hours).

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, if a precipitate forms, filter and wash the solid.

  • If no precipitate forms, remove the solvent under reduced pressure and partition the residue between an organic solvent and water.

  • Wash the organic layer, dry, concentrate, and purify by column chromatography or recrystallization.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined reactivity allows for the strategic and controlled synthesis of complex molecules, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases. The palladium-catalyzed cross-coupling reactions at the C4-position and the potential for nucleophilic aromatic substitution provide a rich chemical toolbox for drug discovery practitioners. As the demand for novel, highly selective, and potent therapeutic agents continues to grow, the intelligent application of such privileged scaffolds will remain a cornerstone of successful drug development programs. Future work will likely focus on expanding the diversity of coupling partners and developing even more efficient and sustainable catalytic systems for the functionalization of this and related pyrimidine cores.

References

Electron density distribution in 4-Bromo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electron Density Distribution in 4-Bromo-6-methoxypyrimidine: A Keystone for Rational Drug Design

Abstract

The intricate distribution of electrons within a molecule is a primary determinant of its chemical behavior, reactivity, and, crucially for pharmaceutical sciences, its interaction with biological targets. This guide provides a comprehensive examination of the electron density distribution in this compound, a heterocyclic scaffold of interest in medicinal chemistry. We will explore both the theoretical and experimental methodologies for elucidating its electronic structure, analyze the key features of the resulting electron distribution, and discuss the profound implications for drug development professionals. This document serves as a technical resource for researchers and scientists, bridging the gap between fundamental quantum chemistry and applied drug design.

Introduction: The Significance of Electron Density in Drug Discovery

This compound is a substituted pyrimidine, a heterocyclic aromatic ring that is a common feature in a vast array of biologically active compounds, including approved drugs. The specific arrangement of its substituents—a halogen atom (Bromine) and an electron-donating methoxy group—creates a unique electronic landscape. Understanding this landscape is not merely an academic exercise; it is fundamental to predicting and engineering molecular interactions.

The electron density, ρ(r), is a quantum mechanical property that describes the probability of finding an electron at a specific point in space.[1] Its distribution governs a molecule's size, shape, and electrostatic potential, which in turn dictates how it will interact with a protein receptor, an enzyme's active site, or a metabolic enzyme.[2][3] Key molecular properties derived from electron density, such as electrostatic potential maps (MEPs), are invaluable for predicting non-covalent interactions like hydrogen bonding, halogen bonding, and π-stacking, which are the cornerstones of molecular recognition and ligand binding affinity.[4][5] Therefore, a detailed analysis of the electron density of this compound is a critical first step in the rational design of novel therapeutics based on this scaffold.

Theoretical Framework: Computational Determination of Electron Density

Density Functional Theory (DFT) has emerged as the preeminent computational method in quantum chemistry for its favorable balance of accuracy and computational cost.[6][7] DFT is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state electronic properties of a molecule are uniquely determined by its electron density.[6][8] This allows us to move from the complex, high-dimensional wavefunction to the more manageable three-dimensional electron density.[9]

Causality in Method Selection: Why DFT?

For a molecule like this compound, DFT is the ideal choice over less complex methods (like molecular mechanics) because it explicitly treats electrons, which is essential for understanding reactivity and electrostatic interactions.[7] Compared to more computationally expensive wavefunction-based methods like Møller-Plesset perturbation theory (MPn) or Configuration Interaction (CI), DFT provides a sufficiently accurate description of electron correlation for most drug design applications at a fraction of the computational expense.[10] The choice of a specific functional, such as B3LYP or M06-2X, is critical. Hybrid functionals like B3LYP are often a good starting point as they incorporate a portion of exact exchange from Hartree-Fock theory, generally providing robust geometries and electronic properties.[10]

Protocol: A Step-by-Step DFT Workflow

The following protocol outlines a standard procedure for calculating and analyzing the electron density of this compound.

  • Structure Preparation : Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization : Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is crucial as the electron density is highly dependent on the molecular geometry.

    • Method : DFT

    • Functional : B3LYP

    • Basis Set : 6-311+G(d,p) (A flexible basis set with polarization and diffuse functions is necessary for an accurate description of the electron distribution, especially for the lone pairs and the bromine atom).

  • Frequency Calculation : Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Single-Point Energy Calculation & Wavefunction Generation : Using the optimized geometry, perform a single-point energy calculation to generate a high-quality wavefunction file.

  • Electron Density Analysis : Post-process the wavefunction file to compute and visualize electron density-derived properties.

    • Molecular Electrostatic Potential (MEP) Map : Generate an MEP map by plotting the electrostatic potential onto an isodensity surface (e.g., 0.002 electrons/bohr³).[11][12] This visualizes electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions.[13]

    • Quantum Theory of Atoms in Molecules (QTAIM) : For a more quantitative analysis, apply QTAIM to locate bond critical points and characterize the nature of the chemical bonds (e.g., covalent vs. electrostatic).[3]

Visualization: Computational Workflow Diagram

DFT_Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis mol_build 1. Build 3D Structure geom_opt 2. Geometry Optimization (DFT/B3LYP/6-311+G(d,p)) mol_build->geom_opt Initial Coords freq_calc 3. Frequency Calculation (Confirm Minimum) geom_opt->freq_calc Optimized Geom sp_calc 4. Single-Point Calculation (Generate Wavefunction) freq_calc->sp_calc Validated Geom mep_map 5a. Generate MEP Map sp_calc->mep_map Wavefunction qtaim 5b. QTAIM Analysis sp_calc->qtaim other_props 5c. Other Properties (HOMO/LUMO, etc.) sp_calc->other_props

Caption: Workflow for computational analysis of electron density using DFT.

Experimental Validation: X-ray Crystallography

While computational methods are powerful, experimental validation is the cornerstone of scientific trustworthiness. X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a molecule in the solid state.[14] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can construct a three-dimensional map of the electron density within the crystal.[15][16]

Principles of the Technique

The fundamental principle is that X-rays are scattered by the electrons in the molecule.[16] When molecules are arranged in a periodic crystal lattice, the scattered waves interfere constructively in specific directions, creating a diffraction pattern. The intensities of these diffracted spots are proportional to the square of the structure factor amplitudes, which are related to the electron density distribution via a Fourier transform.[17] The "phase problem"—the loss of phase information during intensity measurement—is a central challenge that is overcome using various techniques to ultimately yield an electron density map.[14]

Protocol: High-Resolution X-ray Diffraction Workflow
  • Crystal Growth : Grow high-quality single crystals of this compound. This is often the most challenging step. The crystals must be of sufficient size and quality (i.e., minimal defects) for diffraction.

  • Data Collection : Mount a suitable crystal on a diffractometer. Expose the crystal to a monochromatic X-ray beam and rotate it, collecting the diffraction pattern on a detector. For accurate electron density studies, data should be collected at low temperatures (e.g., 100 K) to reduce thermal motion and to a high resolution (e.g., sin(θ)/λ > 1.0 Å⁻¹).

  • Data Processing : Integrate the raw diffraction images to determine the intensities of each reflection. Apply corrections for experimental factors like absorption and scale the data.

  • Structure Solution : Solve the phase problem to obtain initial phases. For small molecules, "direct methods" are typically successful.[14]

  • Structure Refinement : Build an atomic model into the initial electron density map. Refine the atomic positions and displacement parameters against the experimental data. For charge density studies, a multipole model is used instead of the standard independent atom model (IAM).[18] This aspherical atom model allows for a more detailed and accurate representation of the valence electron density, accounting for features like lone pairs and bonding electrons.

  • Electron Density Map Generation : Calculate the final experimental electron density map (ρ(r)) using the refined model's structure factors (F_calc) and the experimental amplitudes (F_obs).

Visualization: Experimental Workflow Diagram

XRay_Workflow cluster_exp Experiment cluster_proc Processing & Solution cluster_refine Refinement & Analysis crystal_growth 1. Single Crystal Growth data_collection 2. X-ray Data Collection (Low Temp, High Res) crystal_growth->data_collection High-Quality Crystal data_proc 3. Data Processing (Integration & Scaling) data_collection->data_proc Diffraction Images structure_sol 4. Structure Solution (Solve Phase Problem) data_proc->structure_sol Intensities (F²obs) refinement 5. Multipole Model Refinement structure_sol->refinement Initial Model & Phases ed_map 6. Generate Experimental Electron Density Map refinement->ed_map Refined Model (Fcalc)

Caption: Workflow for experimental determination of electron density via X-ray crystallography.

Analysis: Key Features of the Electron Density in this compound

Based on the fundamental principles of chemical bonding and electronegativity, a combined computational and experimental analysis of this compound is expected to reveal several critical electronic features. These features are summarized in the table below.

Molecular Region/AtomsPredicted Electrostatic PotentialKey Electronic Features & EffectsPotential Intermolecular Interactions
Pyrimidine Nitrogens (N1, N3) Strongly NegativeHigh electron density due to lone pairs; inductive electron withdrawal from the ring.Hydrogen Bond Acceptor, Metal Coordination
Bromine Atom (Br at C4) Anisotropic (Negative girdle, Positive cap)Inductive withdrawal from C4. A region of positive potential (a "σ-hole") exists along the C-Br bond axis.Halogen Bond Donor (σ-hole), van der Waals
Methoxy Oxygen (O at C6) Strongly NegativeHigh electron density from lone pairs; resonance donation to the ring and inductive withdrawal from C6.Hydrogen Bond Acceptor
Pyrimidine Ring (C2, C4, C5, C6) Generally Positive/NeutralAromatic π-system, generally electron-deficient ("π-deficient") due to the two nitrogen atoms.π-π Stacking, Cation-π Interactions
Methoxy Methyl Protons (-CH₃) Moderately PositiveElectron density is pulled towards the more electronegative oxygen atom.Weak C-H···O/N Hydrogen Bonds

The most salient features for a drug designer are the localized regions of strong negative and positive potential. The lone pairs on the pyrimidine nitrogens and the methoxy oxygen are potent hydrogen bond acceptors. Perhaps most interestingly, the bromine atom is not simply a sterically bulky group; its σ-hole creates a region of positive electrostatic potential, making it a strong halogen bond donor .[19] This is a highly directional, non-covalent interaction that is increasingly being exploited in modern drug design to enhance ligand affinity and selectivity.

Implications for Drug Development

A detailed understanding of the electron density distribution directly informs several critical aspects of the drug development process:

  • Structure-Activity Relationship (SAR) Studies : The MEP map provides a direct hypothesis for rational SAR. For example, if a target protein has a hydrogen bond donor (e.g., an amide N-H) in the binding pocket, the model predicts that the pyrimidine nitrogens or the methoxy oxygen of the ligand would be ideal interaction points. Modifying the scaffold to enhance the negative potential in these regions could lead to improved binding affinity.

  • Ligand Design & Optimization : Knowledge of the σ-hole on the bromine atom allows for the specific design of interactions with electron-rich residues in the target, such as the backbone carbonyls of amino acids. This provides a design strategy beyond traditional hydrogen bonding.

  • Selectivity : Subtle differences in the electronic landscapes of off-target proteins can be exploited. A ligand can be modified to disfavor interaction with an anti-target by introducing electrostatic repulsion, thereby improving the drug's selectivity profile.

  • ADME Properties : The electron density influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Electron-rich regions, particularly the pyrimidine nitrogens, are potential sites for metabolism by cytochrome P450 enzymes. Blocking these sites or altering their electronic character can be a strategy to improve metabolic stability.

Conclusion

The electron density distribution of this compound is a rich, multi-featured landscape that holds the key to its molecular interactions. This guide has outlined the authoritative computational and experimental workflows necessary to elucidate this distribution, from first-principles DFT calculations to high-resolution X-ray diffraction. The analysis reveals distinct regions of positive and negative electrostatic potential, driven by the interplay of induction and resonance from the nitrogen, bromine, and methoxy substituents. These features, particularly the potent hydrogen and halogen bonding capabilities, provide a clear and actionable roadmap for researchers in drug discovery to rationally design more potent, selective, and stable medicines based on this valuable chemical scaffold.

References

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocol for 4-Bromo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyrimidines are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The ability to efficiently forge carbon-carbon bonds on the pyrimidine ring is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for this transformation, prized for its high efficiency, functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling of 4-bromo-6-methoxypyrimidine. This specific substrate is an important building block, featuring an electron-deficient pyrimidine ring which influences its reactivity. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, discuss optimization strategies, and offer troubleshooting guidance to ensure successful outcomes.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. It comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle begins with a low-valent Pd(0) complex, which inserts into the carbon-bromine bond of this compound. This step forms a new Pd(II) intermediate. The reactivity order for halides in this step is generally I > Br > Cl. For electron-deficient heteroaryl halides like our substrate, this step is typically efficient.

  • Transmetalation: This is often the rate-determining step and requires the activation of the organoboron species (e.g., an arylboronic acid) by a base. The base reacts with the boronic acid to form a more nucleophilic boronate complex. This boronate then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex. The choice of base and solvent is critical for the success of this step.

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the product, 4-aryl-6-methoxypyrimidine. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_add Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ pd0->pd_add Ar-X (this compound) pd_trans Transmetalation Intermediate (Ar-Pd(II)-R)L₂ pd_add->pd_trans [R-B(OR)₃]⁻ (Activated Boronic Acid) pd_trans->pd0 Ar-R (Product) c1 pd_trans->c1 c1->pd0 Reductive Elimination reagents Inputs: - this compound (Ar-X) - Boronic Acid (R-B(OH)₂) - Base (e.g., K₃PO₄)

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Reagents and Equipment
Reagent/EquipmentPurpose / Key PropertiesSupplier Example
This compoundAryl Halide SubstrateSigma-Aldrich, Alfa Aesar
Arylboronic AcidCoupling PartnerCombi-Blocks, Sigma-Aldrich
Pd(PPh₃)₄ or PdCl₂(dppf)Palladium CatalystStrem Chemicals, Sigma-Aldrich
Potassium Phosphate (K₃PO₄)BaseFisher Scientific, Acros
1,4-DioxaneAnhydrous SolventSigma-Aldrich (Anhydrous)
Deionized WaterCo-solventLab supply
Schlenk Flask / Reaction VialReaction Vessel for Inert AtmosphereChemglass, Wilmad-LabGlass
Magnetic Stirrer & Stir BarAgitationIKA, VWR
Inert Gas (Argon or Nitrogen)To exclude oxygenAirgas, Praxair
TLC Plates (Silica gel 60 F₂₅₄)Reaction MonitoringMilliporeSigma
Rotary EvaporatorSolvent RemovalBuchi, Heidolph
Column Chromatography SystemProduct PurificationTeledyne ISCO, Biotage
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and potassium phosphate (K₃PO₄, 2.0-3.0 eq.).

    • Add the palladium catalyst. For general screening, Pd(PPh₃)₄ (3-5 mol %) or PdCl₂(dppf) (2-3 mol %) are robust choices.

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen, which can deactivate the catalyst.

  • Solvent Addition:

    • Through the septum, add degassed solvents. A common and effective solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v). The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1-0.2 M concentration with respect to the limiting reagent).

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring.

    • The reaction time can vary from 2 to 24 hours depending on the reactivity of the coupling partners.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. Take small aliquots from the reaction mixture, quench with water, extract with ethyl acetate, and spot on a TLC plate. The disappearance of the starting material (this compound) indicates reaction completion.

  • Workup and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-6-methoxypyrimidine.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow_Diagram start Start setup 1. Combine Reactants (Aryl Bromide, Boronic Acid, Base, Catalyst) in Schlenk Flask start->setup inert 2. Evacuate & Backfill with Inert Gas (x3) setup->inert solvent 3. Add Degassed Solvent (e.g., Dioxane/H₂O) inert->solvent react 4. Heat and Stir (80-100 °C, 2-24h) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Cool, Quench, & Extract monitor->workup Complete purify 7. Dry & Concentrate, then Purify via Chromatography workup->purify end Pure Product purify->end

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Reaction Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling, especially with heteroaromatic substrates, often depends on the careful selection of reaction parameters. Below is a summary of key variables and common issues.

Parameter Optimization
ParameterOptions & ConsiderationsRationale & Expert Insights
Palladium Catalyst Precatalysts: Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂Ligands: Buchwald-type phosphines (e.g., SPhos, XPhos), NHC ligands (e.g., PEPPSI-IPr)For electron-deficient pyrimidines, standard catalysts like Pd(PPh₃)₄ are often sufficient. For more challenging couplings (e.g., with sterically hindered boronic acids), more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can accelerate the oxidative addition and reductive elimination steps, leading to higher yields.
Base Inorganic: K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃Organic: Et₃N (less common)The base activates the boronic acid for transmetalation. For pyrimidine substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often superior to weaker carbonates. The choice of base can also influence side reactions; for instance, strong hydroxides can promote protodeboronation.
Solvent Ethereal: 1,4-Dioxane, THF, DMEAprotic Polar: DMF, TolueneCo-solvent: Water, MethanolA polar aprotic solvent, often with a small amount of water, is standard. Dioxane/water mixtures are excellent for solubilizing both the organic reagents and the inorganic base. Anhydrous conditions may be necessary if protodeboronation of the boronic acid is a significant issue.
Temperature 60 °C to 110 °CMost reactions proceed well between 80-100 °C. Lowering the temperature can sometimes minimize side reactions like protodeboronation, but may require a more active catalyst system to achieve a reasonable reaction rate.
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (deactivated by oxygen).2. Poor solubility of reagents.3. Insufficiently active catalyst/ligand system.1. Ensure the reaction setup is rigorously degassed.2. Try a different solvent system (e.g., DMF, Toluene/Water).3. Switch to a more active catalyst system, such as one with a Buchwald phosphine ligand or an NHC ligand.
Protodeboronation Degradation of the boronic acid coupling partner, replacing the boron moiety with a hydrogen atom.1. Use anhydrous solvents and reagents.2. Switch to a weaker base (e.g., K₂CO₃) or a non-aqueous base like CsF.3. Use a more stable boronic ester (e.g., pinacol boronate) instead of the boronic acid.4. Increase the reaction rate with a more active catalyst to outcompete the degradation pathway.
Homocoupling Coupling of two boronic acid molecules, often promoted by residual Pd(II) or oxygen.1. Ensure thorough degassing.2. Use a Pd(0) source like Pd(PPh₃)₄ directly, or ensure complete reduction of a Pd(II) precatalyst.3. Monitor oxygen levels, as higher concentrations can increase homocoupling.
Dehalogenation The starting aryl bromide is reduced to the corresponding arene without coupling.1. This can be a competing pathway. Ensure the boronic acid is active and present in slight excess.2. A different catalyst/ligand combination may favor the desired cross-coupling pathway.

Conclusion

The Suzuki-Miyaura coupling is a powerful and reliable method for the synthesis of 4-aryl-6-methoxypyrimidines. Success hinges on the careful selection of the catalyst, base, and solvent system, tailored to the specific substrates being coupled. By understanding the reaction mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize conditions to achieve high yields of the desired products. The protocol and guidelines presented in this note provide a robust starting point for the efficient synthesis of these valuable chemical entities, facilitating advancements in drug discovery and materials science.

Buchwald-Hartwig amination of 4-Bromo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Buchwald-Hartwig Amination of 4-Bromo-6-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Synthesizing a Privileged Scaffold

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. The 4-amino-6-methoxypyrimidine core, in particular, is a privileged scaffold found in a multitude of biologically active compounds, including kinase inhibitors and other targeted therapeutics.

This guide provides a detailed, field-tested protocol for the successful . Beyond a simple recitation of steps, we delve into the causality behind the experimental design, offering insights into the selection of catalysts, ligands, and conditions to empower researchers to not only replicate but also rationally adapt this methodology for their specific synthetic challenges.

The Scientific Rationale: Deconstructing the Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned palladium catalytic cycle. A fundamental understanding of this mechanism is critical for troubleshooting and optimization. The cycle is generally understood to proceed through three primary stages: oxidative addition, formation of the palladium-amido complex, and reductive elimination.[1][3][4]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd Ar-X Amido Palladium Amido Complex L-Pd(II)(Ar)(NR'R'') OxAdd->Amido + HNR'R'' - HX (via Base) Amido->Pd0 Reductive Elimination ArNRR Ar-NR'R'' (Product) Amido->ArNRR

Figure 1: The generalized catalytic cycle for the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step.[5] The electron-deficient nature of the pyrimidine ring generally facilitates this step compared to electron-rich aryl halides.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine complex but not so harsh as to degrade the starting materials or product.[6][7]

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[1]

Critical Parameters for Success with Pyrimidine Substrates

The coupling of heteroaryl halides like this compound requires careful consideration of each reaction component. The nitrogen atoms within the pyrimidine ring can coordinate to the palladium center, potentially inhibiting catalysis. Therefore, the selection of an appropriate ligand is paramount to shield the metal center and facilitate the desired reaction pathway.

  • Palladium Precursor: While various Pd(0) and Pd(II) sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are the most common.[8] Pd(II) precursors require in situ reduction to the active Pd(0) species, which is often accomplished by the phosphine ligand or the amine itself.

  • Ligand Selection: This is arguably the most crucial parameter. Early generation ligands are often ineffective for challenging heteroaryl substrates. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos or RuPhos, have proven to be exceptionally effective.[9] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active for oxidative addition, and their steric bulk facilitates the final reductive elimination step.[1][10]

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice.[11] However, for substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may necessitate higher reaction temperatures or longer reaction times.[8][11]

  • Solvent Choice: Anhydrous, aprotic solvents that can dissolve the reactants and maintain a suitable temperature are necessary. Toluene, 1,4-dioxane, and THF are frequently used.[8][12] It is critical to avoid chlorinated solvents, acetonitrile, and pyridine, which can coordinate to and inhibit the palladium catalyst.[11]

Detailed Experimental Protocol

This protocol provides a robust starting point for the amination of this compound with a generic secondary amine. Optimization may be required for specific amine coupling partners.

Materials & Reagents
ReagentCAS No.M.W.Suggested PurityNotes
This compound89899-52-5189.02>97%Starting material.
Amine (R₂NH)VariesVaries>98%Nucleophile (e.g., Morpholine).
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.5098%Palladium precursor.
XPhos564483-18-7476.66>98%Ligand.
Sodium tert-butoxide (NaOtBu)865-48-596.10>97%Base.
Toluene108-88-392.14AnhydrousReaction solvent.
Ethyl Acetate141-78-688.11ACS GradeFor workup.
Saturated NaCl Solution (Brine)N/AN/AN/AFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04ACS GradeDrying agent.
Celite®61790-53-2N/AN/AFor filtration.

Experimental Workflow Diagram

Experimental_Workflow start Start prep Inert Atmosphere Prep (Oven-dried flask, N₂/Ar purge) start->prep add_solids Add Solids (Aryl Bromide, Base, Pd(OAc)₂, XPhos) prep->add_solids add_liquids Add Liquids (Anhydrous Toluene, Amine) add_solids->add_liquids react Heat Reaction (e.g., 100 °C) Monitor by TLC/LC-MS add_liquids->react workup Workup (Cool, Dilute, Filter, Wash with Brine) react->workup purify Purification (Dry Organic Layer, Concentrate, Column Chrom.) workup->purify end Pure Product purify->end

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Methodology

Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.[11]

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL, to achieve ~0.2 M concentration) via syringe. Follow with the addition of the amine (1.2 mmol, 1.2 equiv.).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).[11]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite® to remove palladium black and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure N-aryl-6-methoxypyrimidine product.

Data Summary and Troubleshooting

Table of Optimized Conditions

The following table summarizes a generally successful set of starting conditions for this transformation.

ParameterRecommended ConditionRationale
Pd Precursor Pd(OAc)₂ (1-3 mol%)Cost-effective and reliable Pd(II) source.
Ligand XPhos (2-6 mol%)Bulky, electron-rich ligand ideal for heteroaryl couplings.[9]
Base NaOtBu (1.4-2.0 equiv.)Strong, effective base for promoting amine deprotonation.[11]
Solvent Toluene or 1,4-DioxaneHigh-boiling, aprotic solvents that solubilize reagents well.[12]
Temperature 80-110 °CProvides sufficient thermal energy to overcome activation barriers.
Concentration 0.1 - 0.5 MA good balance to ensure sufficient reaction rates.
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (air/moisture exposure)- Insufficiently strong base- Low temperature- Ensure rigorous inert atmosphere and use anhydrous solvent.- Switch to a stronger base (e.g., LHMDS) or screen other bases (K₃PO₄, Cs₂CO₃).[11]- Increase reaction temperature.
Formation of Side Products - Hydrodehalogenation (Ar-H)- Biaryl formation- Ensure the system is rigorously deoxygenated.- Optimize the ligand-to-palladium ratio.
Poor Solubility of Base - Clumping of inorganic base- Use a solvent that better solubilizes the base (e.g., t-BuOH).- Increase stirring speed or grind the base before use.[8]

Conclusion

The is a highly effective method for accessing valuable 4-amino-6-methoxypyrimidine derivatives. Success is predicated on the rational selection of a suitable catalyst system, particularly a bulky, electron-rich phosphine ligand, and the rigorous exclusion of air and moisture. The protocol and insights provided herein serve as a comprehensive resource for researchers to confidently employ this critical transformation in the pursuit of novel molecules for drug discovery and development.

References

Application Notes & Protocols: Sonogashira Coupling of 4-Bromo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Alkynylpyrimidines

The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with sp²-hybridized carbons, stands as a cornerstone of modern organic synthesis.[1][2][3] Its capacity to form carbon-carbon bonds under generally mild conditions has rendered it indispensable in the synthesis of complex molecules.[2] This is particularly true in pharmaceutical and materials science, where the resulting arylalkynes and conjugated enynes are critical structural motifs.[4][5]

The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ability to functionalize this heterocycle is therefore of paramount importance. The Sonogashira coupling provides a powerful and versatile tool for introducing alkynyl moieties onto the pyrimidine ring, a transformation that opens avenues for further elaboration and the synthesis of novel drug candidates.[4][6] This guide provides a detailed examination of the Sonogashira coupling as applied to 4-bromo-6-methoxypyrimidine, an electron-deficient heteroaryl halide, offering insights into mechanistic considerations, parameter optimization, and detailed experimental protocols.

Part 1: Mechanistic Underpinnings of the Sonogashira Coupling

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing reaction conditions. The Sonogashira coupling can proceed through two primary pathways: the classical, copper-cocatalyzed mechanism and the increasingly prevalent copper-free variant.

The Classical Dual-Catalytic Cycle (Pd/Cu)

The traditional Sonogashira reaction operates via two interconnected, independent catalytic cycles involving palladium and copper.[1][7]

  • The Palladium Cycle: The primary cross-coupling occurs here.

    • Reductive Activation: A Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, is reduced in situ to the active 14-electron Pd(0) species.[1]

    • Oxidative Addition: The this compound undergoes oxidative addition to the Pd(0) center, forming a square planar Pd(II) complex.[1][2][8] This step is often rate-limiting, particularly for less reactive bromides and chlorides.

    • Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the Pd(II) center, displacing the halide.[2][8]

    • Reductive Elimination: The cis-isomers of the resulting complex undergo reductive elimination to yield the 4-alkynyl-6-methoxypyrimidine product and regenerate the catalytically active Pd(0) species.[2]

  • The Copper Cycle: This cycle's purpose is to activate the alkyne.

    • π-Alkyne Complex Formation: The terminal alkyne coordinates to the copper(I) salt (typically CuI).

    • Deprotonation & Acetylide Formation: In the presence of an amine base, the acidic terminal proton of the alkyne is removed, forming a copper acetylide intermediate.[8][9] This species is poised to engage in the transmetalation step with the palladium complex.

Classical_Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)L₂-C≡CR' PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product_Out Ar-C≡CR' PdII_Alkynyl->Product_Out CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR' CuX->Cu_Acetylide Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuX Regeneration Alkyne H-C≡CR' Alkyne->Cu_Acetylide Base

Figure 1: The dual catalytic cycle of a classical Sonogashira coupling.
The Copper-Free Sonogashira Mechanism

To circumvent undesirable side reactions associated with the copper co-catalyst, most notably the oxidative homocoupling of the alkyne (Glaser coupling), copper-free protocols have been developed.[7][10]

The mechanism is believed to proceed as follows:

  • Oxidative Addition: This step is identical to the classical pathway, with the aryl bromide adding to the Pd(0) center.[1][11]

  • Ligand Dissociation & Alkyne Coordination: A ligand dissociates from the Pd(II) complex, allowing the terminal alkyne to coordinate, forming a π-alkyne-palladium complex.[1]

  • Deprotonation: A base (typically stronger than in the classical method or used in higher concentration) directly deprotonates the coordinated alkyne to form a palladium acetylide intermediate.[1][11]

  • Reductive Elimination: The product is eliminated, regenerating the Pd(0) catalyst.[1][11]

Copper_Free_Sonogashira Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) Pi_Complex [Ar-Pd(II)L(H-C≡CR')]⁺ PdII_Aryl->Pi_Complex Alkyne Coordination (-L) Pd_Acetylide Ar-Pd(II)L-C≡CR' Pi_Complex->Pd_Acetylide Deprotonation (Base) Product Ar-C≡CR' Pd_Acetylide->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 2: Proposed catalytic cycle for a copper-free Sonogashira reaction.

Part 2: Optimizing Reaction Parameters for this compound

The electronic nature of this compound—an electron-deficient heterocycle—and the moderate reactivity of the C-Br bond necessitate careful selection of reaction conditions.[12]

  • Catalyst System (Palladium & Ligand):

    • Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For aryl bromides, triphenylphosphine (PPh₃) is often sufficient.[4] However, for less reactive systems or to enable lower catalyst loadings, bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, Buchwald-type ligands) or N-Heterocyclic Carbenes (NHCs) can significantly accelerate the oxidative addition step and improve overall efficiency.[1][11]

  • Copper Co-catalyst: In the classical protocol, copper(I) iodide (CuI) is the standard co-catalyst. Its primary role is to facilitate the formation of the copper acetylide, which is a more effective alkynyl transfer agent than the neutral alkyne.[1][9] The main drawback is the potential for alkyne homocoupling, which can be minimized by running the reaction under strictly anaerobic conditions.

  • Base Selection: The base serves two critical functions: it neutralizes the HBr generated during the cycle and facilitates the deprotonation of the terminal alkyne.[2]

    • Amine Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used and can often serve as the solvent or co-solvent.[2][12]

    • Inorganic Bases: For copper-free variants or when amine bases are incompatible with other functional groups, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are effective, typically in polar aprotic solvents like DMF or THF.[5][13]

  • Solvent Effects: The ideal solvent must dissolve the aryl halide, alkyne, and catalytic species.[14]

    • Common Solvents: Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), 1,4-dioxane, and toluene are widely used.[5][15] Amine bases like Et₃N can also be used as the solvent.[2]

    • Polarity: The choice of solvent can influence reaction kinetics. Polar aprotic solvents like DMF can stabilize charged intermediates, but may also coordinate to the palladium center, potentially slowing the reaction.[14] A screening of solvents is often a valuable optimization step.

  • Temperature: While the reactivity of aryl iodides often permits room temperature reactions, aryl bromides typically require heating to facilitate the oxidative addition step.[8][12] For this compound, a starting temperature of 60-80 °C is advisable.

Summary of Key Reaction Parameters
ParameterClassical Pd/Cu ProtocolCopper-Free ProtocolRationale & Considerations for this compound
Pd Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(OAc)₂, (AllylPdCl)₂Standard precatalysts are often sufficient.
Ligand PPh₃ (often part of precatalyst)P(t-Bu)₃, XPhos, SPhos, NHCsBulky, electron-rich ligands may be needed to improve yields or for lower temperatures.[1][11]
Co-catalyst CuI (1-5 mol%)NoneCuI accelerates the reaction but risks alkyne homocoupling.[10]
Base Et₃N, DIPEACs₂CO₃, K₃PO₄, an amine baseAmine bases are common and can act as solvents. Inorganic bases are used for copper-free systems.[2][13]
Solvent Toluene, THF, DMFDMF, THF, Dioxane, 2-MeTHFMust solubilize all components. DMF and THF are good starting points.[14]
Temperature Room Temp to 80 °CRoom Temp to 100 °CAryl bromides generally require heating (e.g., 60-80 °C) to drive the reaction.[12]

Part 3: Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Solvents should be properly dried and degassed where noted.

Protocol 1: Classical Pd/Cu-Catalyzed Coupling

This protocol is a robust starting point based on standard conditions for coupling heteroaryl bromides.[4][15]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

  • Copper(I) iodide [CuI] (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N, 5 mL)

  • Toluene or DMF (5 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Reaction flask (e.g., 25 mL Schlenk tube), magnetic stir bar, condenser

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the solvent (Toluene or DMF, 5 mL) and triethylamine (5 mL) via syringe.

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Immerse the flask in a preheated oil bath at 65 °C.

  • Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and wash with saturated aqueous ammonium chloride (NH₄Cl, 15 mL), followed by brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynyl-6-methoxypyrimidine.

Protocol 2: Copper-Free Coupling

This protocol is advantageous for preventing alkyne homocoupling and is often used for sensitive substrates.[11][13]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • A suitable ligand, e.g., triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%) or XPhos (0.04 mmol, 4 mol%)

  • Cesium carbonate [Cs₂CO₃] (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed DMF or THF (10 mL)

  • Reaction flask (e.g., 25 mL Schlenk tube), magnetic stir bar, condenser

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (2 mol%), the chosen ligand (4 mol%), and Cs₂CO₃ (2.0 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent catalyst oxidation.

  • Add anhydrous, degassed solvent (10 mL) via syringe.

  • Add the terminal alkyne (1.5 mmol) via syringe.

  • Immerse the flask in a preheated oil bath at 80 °C.

  • Stir the reaction and monitor by TLC or LC-MS. Copper-free reactions can sometimes be slower than their copper-catalyzed counterparts.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the product.

Part 4: General Workflow and Troubleshooting

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry & Assemble Glassware B Weigh Reagents (Substrate, Catalyst, Base) A->B C Evacuate & Backfill with Inert Gas B->C D Add Degassed Solvent & Base C->D E Add Alkyne D->E F Heat & Stir E->F G Monitor by TLC / LC-MS F->G H Cool & Quench/ Dilute G->H I Filter (e.g., Celite) H->I J Aqueous Wash/ Extraction I->J K Dry & Concentrate J->K L Column Chromatography K->L M Characterize Product L->M

Figure 3: A general experimental workflow for Sonogashira coupling.
Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficient temperature.3. Poor quality reagents/solvents.1. Ensure rigorous inert atmosphere technique.2. Gradually increase reaction temperature in 10 °C increments.3. Use freshly distilled/degassed solvents and pure reagents.
Alkyne Homocoupling 1. Oxygen contamination in Pd/Cu system.2. Reaction temperature is too high.1. Thoroughly degas solvents and use a robust inert atmosphere.2. Switch to a copper-free protocol.
Starting Material Dehalogenation 1. Presence of water or protic impurities.2. Base is too strong or temperature too high.1. Use anhydrous solvents and reagents.2. Consider a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or lower the temperature.
Formation of Black Precipitate (Palladium Black) 1. Catalyst decomposition.2. Ligand dissociation at high temperatures.1. Lower the reaction temperature.2. Increase ligand-to-palladium ratio or switch to a more robust ligand (e.g., an NHC or bulky phosphine).

References

Application Notes & Protocols: Strategic Functionalization of the Pyrimidine Core Using 4-Bromo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science.[1][2][3] As an integral component of nucleobases, its derivatives are central to numerous therapeutic agents, exhibiting a vast range of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][4] The functionalization of the pyrimidine ring is therefore a critical task in the development of novel pharmaceuticals and functional materials.[5] 4-Bromo-6-methoxypyrimidine has emerged as a highly versatile and strategic starting material for accessing a diverse array of substituted pyrimidines. Its distinct electronic properties and the reactivity of the C-Br bond make it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of its synthetic utility, focusing on field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Safety First: Handling this compound

Before commencing any experimental work, it is crucial to be aware of the hazards associated with this compound. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.[7][8]

Core Synthetic Transformations: A Practical Guide

The bromine atom at the 4-position of this compound serves as a versatile handle for introducing a wide range of substituents. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.[5]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments

The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl-pyrimidine structures, which are common motifs in pharmacologically active molecules.[9][10][11][12] The reaction involves the coupling of the bromo-pyrimidine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[10][13]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor and ligand is critical. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern catalyst systems often employ more electron-rich and bulky phosphine ligands (e.g., RuPhos, SPhos) which can promote the reaction with a wider range of substrates and under milder conditions.[5][14] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.

  • Base: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[13] Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[12][15][16] The choice of base can influence the reaction rate and yield, and should be optimized for the specific substrates.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or ethanol) and water is often used.[14][15] Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Experimental Workflow: Suzuki-Miyaura Coupling

reagents Combine this compound, Boronic Acid, Base, and Pd Catalyst in a reaction vessel. inert Evacuate and backfill with inert gas (e.g., Argon) (repeat 3x). reagents->inert solvent Add degassed solvent system (e.g., Dioxane/Water). inert->solvent heat Heat the reaction mixture (e.g., 90 °C) and monitor progress (TLC, LC-MS). solvent->heat workup Cool, quench with water, and extract with an organic solvent. heat->workup purify Dry, concentrate, and purify the product (e.g., column chromatography). workup->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 4-(4-methylphenyl)-6-methoxypyrimidine

  • Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), 4-methylphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.[15]

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.[15]

  • Reaction: Stir the mixture vigorously and heat to 90 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.

ParameterRecommended Range/ValueRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Readily available and effective for many substrates.
Catalyst Loading 2-5 mol%Balances reaction efficiency with cost.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Strength of base can be tuned for optimal reactivity.
Solvent Dioxane/H₂O, Toluene/H₂OEnsures all reactants are in solution.
Temperature 80-110 °CProvides sufficient energy for the catalytic cycle.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for forming C(sp²)-C(sp) bonds, allowing for the introduction of terminal alkynes onto the pyrimidine core.[17][18][19] These alkynyl pyrimidines are valuable intermediates, serving as precursors for more complex heterocyclic systems. The reaction is co-catalyzed by palladium and copper(I) salts.[17][19]

Causality Behind Experimental Choices:

  • Dual Catalysis: The palladium catalyst facilitates the oxidative addition of the bromo-pyrimidine. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the key species in the transmetalation step.[17]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves to deprotonate the terminal alkyne and also acts as a solvent in some cases.[15][17]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling). Therefore, maintaining an inert atmosphere is crucial for high yields.[15]

Reaction Mechanism: Sonogashira Coupling

cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII R-Pd(II)L₂(Br) Pd0->PdII Oxidative Addition (R-Br) PdII_alkyne R-Pd(II)L₂(C≡CR') PdII->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination (R-C≡CR') CuI Cu(I) Cu_acetylide Cu(I)-C≡CR' CuI->Cu_acetylide Alkyne + Base Cu_acetylide->PdII

Caption: Simplified catalytic cycles of the Sonogashira coupling.

Detailed Protocol: Synthesis of 4-((4-hydroxyphenyl)ethynyl)-6-methoxypyrimidine

  • Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%), and Copper(I) iodide (CuI) (6 mol%).[17]

  • Inert Atmosphere: Evacuate and backfill the flask with argon (repeat 3x).

  • Reagent Addition: Add anhydrous and degassed solvent (e.g., THF or DMF), followed by triethylamine (2.5 equiv.). Stir for 10 minutes, then add 4-ethynylphenol (1.1 equiv.) dropwise.[17]

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) until completion, as monitored by TLC or LC-MS.[17]

  • Workup: Upon completion, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the product.

ParameterRecommended Range/ValueRationale
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Common and effective palladium sources.
Cu(I) Co-catalyst CuIEssential for the formation of the copper acetylide.
Base Et₃N, DIPEAActs as both base and often a co-solvent.
Solvent THF, DMFAprotic polar solvents are generally effective.
Temperature Room Temp. to 80 °CMilder conditions are often sufficient.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of a wide variety of aminopyrimidines.[20][21][22][23] This reaction is particularly valuable in medicinal chemistry, as the amino-pyrimidine moiety is a key pharmacophore in many drugs.[2][24]

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of phosphine ligand is paramount in Buchwald-Hartwig amination.[25][26] Bulky, electron-rich ligands (e.g., XPhos, RuPhos, BINAP) are often required to facilitate the reductive elimination step, which is typically the rate-limiting step in the catalytic cycle.[23][26]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a better nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be used.[22][26]

  • Aprotic Solvent: The reaction is typically carried out in anhydrous, aprotic solvents like toluene or 1,4-dioxane to prevent side reactions with the strong base.[26]

Experimental Workflow: Buchwald-Hartwig Amination

reagents Combine Pd Catalyst, Ligand, and Base in a reaction vessel. inert Evacuate and backfill with inert gas (e.g., Argon). reagents->inert add_reagents Add degassed solvent, This compound, and the Amine. inert->add_reagents heat Heat the reaction mixture (e.g., 100 °C) and monitor progress (TLC, LC-MS). add_reagents->heat workup Cool, quench with water, and extract with an organic solvent. heat->workup purify Dry, concentrate, and purify the product (e.g., column chromatography). workup->purify

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Detailed Protocol: Synthesis of N-benzyl-6-methoxypyrimidin-4-amine

  • Preparation: In a glovebox or under a stream of argon, add Palladium(II) acetate (Pd(OAc)₂) (2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add anhydrous, degassed toluene. Then, add this compound (1.0 equiv.) and benzylamine (1.2 equiv.).

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography to afford the desired aminopyrimidine.

ParameterRecommended Range/ValueRationale
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃Common and reliable Pd(0) or Pd(II) sources.
Ligand XPhos, RuPhos, BINAPBulky ligands promote efficient C-N bond formation.[26]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic base is essential.
Solvent Toluene, DioxaneAnhydrous, aprotic conditions are required.
Temperature 80-120 °CHigher temperatures are often needed for this reaction.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of a wide range of substituted pyrimidines. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and efficient pathways to novel compounds with significant potential in drug discovery and materials science. The continued development of more active and selective catalyst systems will undoubtedly expand the synthetic utility of this valuable reagent, enabling the construction of increasingly complex and functional molecules.

References

The Alchemist's Guide to Pyrimidine Diversification: Palladium-Catalyzed Cross-Coupling of 4-Bromo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the pyrimidine core represents a privileged scaffold, central to a vast array of biologically active molecules, most notably in the realm of kinase inhibitors.[1][2] The strategic functionalization of this heterocycle is paramount in the quest for novel therapeutics with enhanced potency and selectivity. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions stand as a robust and versatile methodology for the elaboration of the pyrimidine nucleus.

This comprehensive guide focuses on a particularly valuable building block: 4-bromo-6-methoxypyrimidine . The inherent electronic properties of the pyrimidine ring, coupled with the reactivity of the C4-bromine, make this substrate an ideal candidate for a diverse range of palladium-catalyzed transformations. We will delve into the intricacies of Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, providing not just stepwise protocols, but also the underlying scientific rationale and field-tested insights to empower your research and accelerate your discovery programs.

The Strategic Advantage of this compound

The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is a well-established principle, primarily governed by the strength of the carbon-halogen bond and the position of the halogen on the ring. The generally accepted order of reactivity for halogens is I > Br > Cl > F, a trend that inversely correlates with the bond dissociation energy. This makes the oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, more favorable for heavier halogens.

Furthermore, the position of the halogen on the electron-deficient pyrimidine ring significantly influences its reactivity. The C4 and C6 positions are the most electron-deficient and, consequently, the most susceptible to oxidative addition by the palladium catalyst. The C2 position is also activated, while the C5 position is the least reactive. Therefore, with a bromine atom at the highly activated C4 position, this compound is primed for efficient cross-coupling.

Core Catalytic Cycle: A Unified Mechanism

At the heart of these diverse transformations lies a common catalytic cycle, a beautifully orchestrated dance of organometallic chemistry. Understanding this fundamental mechanism is key to troubleshooting and optimizing your reactions.

Palladium Cross-Coupling Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Transmetal Transmetalation (Ar-Pd(II)-R) OxAdd->Transmetal RedElim Reductive Elimination (Ar-R) Transmetal->RedElim RedElim->Pd0 Regeneration Product Coupled Product (4-R-6-methoxypyrimidine) RedElim->Product Forms ArX This compound (Ar-X) ArX->OxAdd RM Coupling Partner (R-M) RM->Transmetal Heck_Workflow Start Start: Assemble Reactants Setup Combine this compound, Pd(OAc)₂, and P(o-tol)₃ in a Schlenk tube. Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) Setup->Inert Add Add Anhydrous DMF, Alkene, and Triethylamine Inert->Add React Heat at 100-120 °C Add->React Monitor Monitor by GC-MS/LC-MS React->Monitor Workup Cool, Dilute with Water, and Extract Monitor->Workup Upon Completion Purify Dry, Concentrate, and Purify by Column Chromatography Workup->Purify End Product: 4-Alkenyl-6-methoxypyrimidine Purify->End

References

Nucleophilic aromatic substitution reactions on 4-Bromo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Aromatic Substitution on 4-Bromo-6-methoxypyrimidine

Authored by: A Senior Application Scientist

Introduction: The Pyrimidine Core in Modern Drug Discovery

Substituted pyrimidines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Their prevalence stems from the ability of the pyrimidine ring's nitrogen atoms to act as hydrogen bond acceptors, enabling precise interactions with biological targets.[1] this compound is a particularly valuable and versatile building block for drug development professionals. Its functionalization relies heavily on Nucleophilic Aromatic Substitution (SNAr), a powerful reaction that allows for the strategic introduction of diverse functionalities at the C4 position.[2]

This guide provides an in-depth exploration of SNAr reactions on this compound. We will dissect the underlying mechanistic principles that govern its reactivity and present detailed, field-proven protocols for reactions with common nucleophiles, including amines, thiols, and alcohols.

Mechanistic Principles and Reactivity Profile

The facility of SNAr reactions on the pyrimidine ring is a direct consequence of its electron-deficient nature. The two electronegative nitrogen atoms inductively withdraw electron density, rendering the ring electrophilic and susceptible to attack by nucleophiles.[3]

The Driving Force: Formation of the Meisenheimer Complex

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the electron-poor aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[4][5]

The key to the reactivity of the 4-position on the pyrimidine ring lies in the stability of this intermediate. When a nucleophile attacks the C4 carbon (which is para to one nitrogen and ortho to the other), the resulting negative charge is effectively delocalized through resonance onto the electronegative nitrogen atoms.[6][7] This stabilization significantly lowers the activation energy for the reaction compared to an attack at the C5 position, where the charge cannot be delocalized onto a nitrogen. The general order of reactivity for halogen displacement on the pyrimidine ring is C4(6) > C2 > C5.[8]

Figure 1. General SNAr Mechanism on this compound
The Role of the Leaving Group

In classical SN1 and SN2 reactions, the leaving group ability follows the trend I > Br > Cl > F. However, in SNAr reactions, this order is often inverted (F > Cl > Br > I).[9] This is because the rate-determining step is the nucleophilic attack, which is accelerated by a more electronegative halogen that increases the electrophilicity of the carbon atom it is attached to. While fluorine is an excellent leaving group in many SNAr contexts, bromine represents a good compromise between reactivity and substrate availability, making this compound a widely used and cost-effective starting material.

Experimental Protocols and Application Notes

The following protocols are designed as robust starting points for the functionalization of this compound. Researchers should consider that optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.

Experimental_Workflow Figure 2. General Experimental Workflow Setup Reaction Setup (Inert atmosphere, add reagents) Reaction Heating & Stirring (Monitor by TLC/LC-MS) Setup->Reaction 1. Reaction Workup Aqueous Work-up (Quench, extract with organic solvent) Reaction->Workup 2. Isolation Dry Drying & Concentration (Dry organic layer, evaporate solvent) Workup->Dry Purify Purification (Column chromatography, recrystallization) Dry->Purify 3. Purification Analysis Characterization (NMR, MS, etc.) Purify->Analysis 4. Validation

Figure 2. General Experimental Workflow
C-N Bond Formation: Amination

The introduction of amine functionalities is arguably the most common transformation performed on this scaffold, leading to compounds with significant biological activity.

Protocol 1: Classical SNAr Amination

This protocol is suitable for most primary and secondary aliphatic amines.

  • Reagents & Equipment:

    • This compound (1.0 equiv)

    • Amine nucleophile (1.1 - 1.5 equiv)

    • Potassium carbonate (K₂CO₃) or DIPEA (2.0 - 3.0 equiv)

    • Solvent: n-Butanol, Isopropanol, or DMF (approx. 0.2 - 0.5 M)

    • Reaction vessel (e.g., round-bottom flask or sealed tube) with magnetic stirrer and condenser

    • Inert atmosphere (Nitrogen or Argon)

  • Step-by-Step Procedure:

    • To the reaction vessel, add this compound, the amine, and the base.

    • Add the solvent and begin stirring.

    • Heat the reaction mixture to 90-120 °C.

    • Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

    • Cool the mixture to room temperature. If DMF was used, dilute with ethyl acetate and wash extensively with water and brine to remove the high-boiling solvent. If an alcohol was used, concentrate the mixture under reduced pressure.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography or recrystallization.

  • Scientist's Note: The base is crucial to neutralize the hydrobromic acid (HBr) generated during the reaction, which would otherwise protonate the amine nucleophile, rendering it unreactive. Aprotic polar solvents like DMF can accelerate the reaction but present challenges in removal; alcohols are often a more practical choice.[10]

Alternative Method: Palladium-Catalyzed Buchwald-Hartwig Amination

For less nucleophilic amines (e.g., anilines, heteroaromatic amines) or when SNAr conditions fail, the Buchwald-Hartwig amination is a powerful alternative.[11] This cross-coupling reaction uses a palladium catalyst and a phosphine ligand to form the C-N bond under different mechanistic principles.[12][13] While generally more expensive and complex to set up, it offers a broader substrate scope.

C-S Bond Formation: Thiolation

Thioethers are important functionalities in many pharmaceutical compounds. Thiols are excellent nucleophiles, especially after deprotonation.

Protocol 2: SNAr with Thiols

  • Reagents & Equipment:

    • This compound (1.0 equiv)

    • Thiol nucleophile (1.1 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) or Potassium Carbonate (K₂CO₃, 2.0 equiv)

    • Solvent: Anhydrous THF or DMF (approx. 0.5 M)

    • Reaction vessel, magnetic stirrer, inert atmosphere

  • Step-by-Step Procedure:

    • If using NaH: To a stirred solution of the thiol in anhydrous THF at 0 °C under an inert atmosphere, add NaH portion-wise. Allow the mixture to stir for 20-30 minutes at this temperature to ensure complete formation of the thiolate.

    • If using K₂CO₃: Combine the thiol and K₂CO₃ in DMF at room temperature.

    • Add a solution of this compound in the same solvent to the thiolate mixture.

    • Allow the reaction to warm to room temperature or heat gently (e.g., 50-70 °C) if necessary.

    • Monitor the reaction progress by TLC or LC-MS (typically 1-6 hours).

    • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) if NaH was used, or with water if K₂CO₃ was used.

    • Perform a standard aqueous work-up and purification as described in Protocol 1.

  • Scientist's Note: Thiols are readily deprotonated to form highly nucleophilic thiolates.[14][15] Using a strong base like NaH requires anhydrous conditions to prevent quenching. K₂CO₃ in DMF is a milder and often more practical alternative for many thiols.[10]

C-O Bond Formation: Alkoxylation & Aryloxylation

The synthesis of pyrimidine ethers is achieved using alcohol or phenol nucleophiles.

Protocol 3: SNAr with Alcohols/Phenols

  • Reagents & Equipment:

    • This compound (1.0 equiv)

    • Alcohol or Phenol nucleophile (1.2 equiv)

    • Sodium hydride (NaH, 60% dispersion, 1.3 equiv)

    • Solvent: Anhydrous THF or DMF (approx. 0.5 M)

    • Reaction vessel, magnetic stirrer, inert atmosphere

  • Step-by-Step Procedure:

    • To a stirred solution of the alcohol or phenol in anhydrous THF at 0 °C under an inert atmosphere, add NaH portion-wise.

    • Allow the mixture to stir for 30 minutes at 0 °C, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide/phenoxide.

    • Add a solution of this compound in anhydrous THF.

    • Heat the reaction mixture to reflux (for THF) or ~80 °C (for DMF).

    • Monitor the reaction progress by TLC or LC-MS (can be slower, 12-48 hours).

    • Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl.

    • Perform a standard aqueous work-up and purification as described in Protocol 1.

  • Scientist's Note: Alcohols and phenols are weaker nucleophiles than amines or thiols and require deprotonation with a strong, non-nucleophilic base like NaH to form the reactive alkoxide or phenoxide.[16][17] The reaction must be conducted under strictly anhydrous conditions.

Summary of Reaction Conditions

The table below provides a comparative overview of typical conditions for the SNAr functionalization of this compound.

Nucleophile Class Typical Nucleophile Base Solvent Typical Temp. (°C) Notes
Amines (C-N) Primary/Secondary AminesK₂CO₃, DIPEAn-Butanol, IPA, DMF90 - 120Base is essential to neutralize HBr.
Thiols (C-S) Alkyl/Aryl ThiolsNaH, K₂CO₃THF, DMF25 - 70Thiolate is the active nucleophile. Anhydrous conditions with NaH.
Alcohols (C-O) Alcohols, PhenolsNaH, t-BuOKTHF, DMF65 - 100Strong base and anhydrous conditions are critical.

Conclusion

This compound is a cornerstone electrophile for the synthesis of complex molecules in drug discovery. Its reactivity is governed by the electron-deficient nature of the pyrimidine ring, which facilitates a robust addition-elimination SNAr mechanism. By understanding these principles and employing the detailed protocols provided, researchers can confidently and efficiently perform amination, thiolation, and alkoxylation reactions, paving the way for the discovery of novel therapeutic agents.

References

Application Notes and Protocols for the Grignard Reaction of 4-Bromo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active molecules, including antiviral agents, kinase inhibitors, and other therapeutics. The ability to selectively functionalize the pyrimidine ring is therefore of paramount importance. The Grignard reaction, a classic and powerful tool in organic synthesis for forming carbon-carbon bonds, offers a direct and versatile route to introduce a wide array of substituents onto the pyrimidine nucleus. This guide provides a detailed exploration of the Grignard reaction involving 4-Bromo-6-methoxypyrimidine, a valuable building block for creating diverse chemical libraries for drug discovery. We will delve into the mechanistic nuances, provide practical application notes, and offer a detailed protocol for the successful execution of this transformation.

Mechanistic Insights: Taming the Reactivity of a Pyrimidyl Grignard Reagent

The Grignard reaction with this compound can proceed via two main pathways:

  • Formation of a Pyrimidyl Grignard Reagent: The reaction of this compound with magnesium metal leads to the formation of the corresponding Grignard reagent, 6-methoxypyrimidin-4-ylmagnesium bromide. This organometallic species can then react with various electrophiles.

  • Cross-Coupling Reaction (Kumada Coupling): In this scenario, a pre-formed Grignard reagent is coupled with this compound in the presence of a transition metal catalyst, typically one based on nickel or palladium.[1][2][3][4]

This guide will focus on the first pathway, the formation and subsequent reaction of the pyrimidyl Grignard reagent. The formation of the Grignard reagent is a surface reaction on the magnesium metal.[5] It is believed to proceed through a radical mechanism.[6]

A critical consideration in reactions involving pyrimidyl Grignard reagents is the potential for nucleophilic addition of the Grignard reagent to the electron-deficient pyrimidine ring of another molecule of the starting material or product.[7][8][9][10][11][12] The presence of the electron-donating methoxy group at the 6-position helps to mitigate this side reaction to some extent by increasing the electron density of the ring. However, careful control of reaction conditions, particularly temperature, is crucial to favor the desired reaction with the external electrophile.

Grignard_Mechanism cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile Start This compound Mg Mg turnings (in THF) Start->Mg Oxidative Insertion Reagent 6-Methoxypyrimidin-4-ylmagnesium bromide Mg->Reagent Electrophile Electrophile (E+) e.g., Aldehyde, Ketone, Nitrile Reagent->Electrophile Nucleophilic Attack Intermediate Magnesium alkoxide intermediate Electrophile->Intermediate Product Functionalized Pyrimidine Intermediate->Product Acidic Workup Experimental_Workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction cluster_workup Workup & Purification Prep Flame-dry glassware under inert atmosphere Charge_Mg Charge flask with Mg and Iodine Prep->Charge_Mg Add_Substrate Add this compound solution dropwise Charge_Mg->Add_Substrate Stir_Grignard Stir at room temperature for 1-2 hours Add_Substrate->Stir_Grignard Cool_Grignard Cool Grignard solution to 0 °C Stir_Grignard->Cool_Grignard Add_Electrophile Add propanal solution dropwise at 0 °C Cool_Grignard->Add_Electrophile Stir_Reaction Stir at room temperature for 1-2 hours Add_Electrophile->Stir_Reaction Quench Quench with saturated aqueous NH4Cl Stir_Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry_Concentrate Dry organic layer and concentrate Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify Product 1-(6-Methoxypyrimidin-4-yl)propan-1-ol Purify->Product

References

Application Notes and Protocols for the Lithiation of 4-Bromo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth exploration of the lithiation of 4-bromo-6-methoxypyrimidine, a critical transformation in the synthesis of novel chemical entities for drug discovery. This document moves beyond a simple recitation of steps to explain the underlying principles, empowering researchers to not only execute the protocol but also to troubleshoot and adapt it for their specific synthetic needs.

Introduction: The Strategic Importance of 4-Lithio-6-methoxypyrimidine

The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents. The ability to selectively functionalize this heterocycle is paramount for the development of new drug candidates. The lithiation of this compound via halogen-metal exchange offers a powerful and versatile strategy to introduce a wide range of substituents at the C4 position. This route provides access to a key intermediate, 4-lithio-6-methoxypyrimidine, which can be trapped with various electrophiles to generate diverse molecular architectures.

The methoxy group at the C6 position serves as a crucial modulating element, influencing the electronic properties of the pyrimidine ring and providing a potential handle for further synthetic transformations. The bromine atom at the C4 position is strategically placed for facile halogen-metal exchange, a rapid and generally high-yielding reaction when conducted under appropriate conditions.

The Underlying Chemistry: Halogen-Metal Exchange

The core of this protocol lies in the halogen-metal exchange reaction, a fundamental transformation in organometallic chemistry.[1] This reaction involves the exchange of a halogen atom (in this case, bromine) on an organic substrate with a metal atom from an organometallic reagent, typically an organolithium species like n-butyllithium (n-BuLi).

The generally accepted mechanism for the reaction between an aryl bromide and an alkyllithium involves the formation of an "ate" complex, which then proceeds to the lithiated species and the corresponding alkyl bromide. The reaction is driven by the formation of a more stable organolithium species. In this case, the sp²-hybridized carbon of the pyrimidine ring can better stabilize the negative charge compared to the sp³-hybridized carbon of the n-butyl group.

G cluster_0 Halogen-Metal Exchange Mechanism start This compound + n-BuLi ate_complex "Ate" Complex [Ar-Br-Bu]-Li+ start->ate_complex Formation of ate complex products 4-Lithio-6-methoxypyrimidine + n-BuBr ate_complex->products Exchange G cluster_0 Lithiation Workflow start Dissolve 4-bromo-6- methoxypyrimidine in dry THF cool Cool to -78 °C (Dry ice/acetone bath) start->cool add_nBuLi Add n-BuLi dropwise cool->add_nBuLi stir Stir at -78 °C for 1 hour add_nBuLi->stir lithiated_species Formation of 4-lithio-6-methoxypyrimidine stir->lithiated_species

References

Application Note: A Practical Guide to the Heck Reaction for the Olefination of 4-Bromo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Mizoroki-Heck reaction stands as a cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the synthesis of complex organic molecules, particularly within drug discovery and materials science, is extensive.[2][3] This guide provides a detailed protocol and mechanistic insights for the Heck olefination of 4-bromo-6-methoxypyrimidine, an electron-deficient heterocyclic scaffold prevalent in medicinal chemistry. We will delve into the causality behind the selection of catalysts, ligands, bases, and solvents, offering a robust framework for researchers to successfully implement and optimize this critical transformation.

Introduction: The Pyrimidine Scaffold in Drug Discovery

Pyrimidine derivatives are integral components of numerous FDA-approved therapeutics, exhibiting a wide range of biological activities. Their role as privileged scaffolds stems from their ability to engage in hydrogen bonding and other key interactions within biological targets. The functionalization of the pyrimidine core is therefore a critical endeavor in modern drug development. The Heck reaction provides a powerful tool for introducing vinyl groups onto the pyrimidine ring, creating versatile intermediates for further elaboration or as final target molecules.

However, the electronic nature of the this compound substrate presents specific challenges. The electron-deficient character of the pyrimidine ring can influence the kinetics of the catalytic cycle, necessitating careful optimization of reaction parameters to achieve high yields and avoid undesirable side reactions. This note aims to provide a comprehensive and field-proven protocol to navigate these challenges.

The Mizoroki-Heck Reaction: A Mechanistic Overview

The Mizoroki-Heck reaction couples an unsaturated halide (in this case, an aryl bromide) with an alkene under the action of a palladium catalyst and a base.[4] The process operates through a well-established Pd(0)/Pd(II) catalytic cycle.[4][5] Understanding this mechanism is paramount for rational troubleshooting and optimization.

The generally accepted catalytic cycle involves four key steps:[1][6]

  • Oxidative Addition: The active 14-electron Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound.[6][7] This step forms a square planar Pd(II) intermediate.

  • Olefin Coordination & Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the palladium-aryl bond, forming a new carbon-carbon sigma bond.[5][8]

  • β-Hydride Elimination: For a productive reaction, a hydrogen atom on a carbon adjacent (beta) to the palladium-bearing carbon is required. A syn β-hydride elimination occurs, where this hydrogen is transferred to the palladium center, forming a hydridopalladium(II) complex and releasing the desired substituted alkene product.[8][9]

  • Reductive Elimination & Catalyst Regeneration: In the final step, a base is required to remove the hydrogen and bromide from the hydridopalladium(II) complex.[6][10] This reductive elimination step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9]

Heck_Mechanism Fig. 1: The Mizoroki-Heck Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd0->p1 ox_add Oxidative Addition (Ar-X) ox_add->p1 pd2_complex L₂Pd(II)(Ar)(X) pd2_complex->p2 mig_insert Olefin Insertion alkyl_pd L₂Pd(II)(Alkyl)(X) mig_insert->alkyl_pd pi_complex Olefin Coordination pi_complex->p2 alkyl_pd->p3 beta_elim β-Hydride Elimination beta_elim->p3 hydrido_pd L₂Pd(II)(H)(X) hydrido_pd->p4 regen Base-Mediated Reductive Elimination regen->p4 p1->pd2_complex Ar-X p2->alkyl_pd Alkene p3->hydrido_pd Product p4->pd0 Base HX + Base-H⁺

Caption: The Mizoroki-Heck Catalytic Cycle

Protocol Design: Key Parameter Selection

The success of the Heck reaction with this compound hinges on the judicious selection of several key parameters. The electron-withdrawing nature of the pyrimidine ring generally facilitates the initial oxidative addition step compared to electron-rich arenes.

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective choice.[4][11] It is reduced in situ to the active Pd(0) species, often by a phosphine ligand or other reagents in the mixture.[4] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly as a Pd(0) source.[5]

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing its aggregation into inactive palladium black, and modulating its reactivity.[7] For electron-deficient substrates, triphenylphosphine (PPh₃) is a standard choice. More electron-rich and bulky phosphines, such as tri-tert-butylphosphine (P(t-Bu)₃) or tri(o-tolyl)phosphine (P(o-tol)₃), can sometimes accelerate the reaction, particularly the oxidative addition step.[7]

  • Base: An appropriate base is essential for the final regeneration of the Pd(0) catalyst.[6] Organic bases like triethylamine (Et₃N) are commonly used.[11] Inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are also effective alternatives.[4] The choice of base can influence reaction rate and side product formation.

  • Solvent: Polar aprotic solvents are typically employed to ensure solubility of the reagents and facilitate the reaction at elevated temperatures. N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetonitrile (MeCN) are common choices.[11]

  • Alkene Partner: The reaction is most efficient with electron-deficient alkenes, such as acrylates, acrylonitriles, and styrenes, due to favorable electronics during the migratory insertion step.[4][5]

Detailed Experimental Protocol

This protocol describes the coupling of this compound with ethyl acrylate as a representative example.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)Eq.Notes
This compoundC₅H₅BrN₂O189.011.01.0Substrate
Ethyl AcrylateC₅H₈O₂100.121.51.5Coupling partner. Use fresh or distill before use.
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.500.020.02Precatalyst. Handle in a fume hood.
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.290.040.04Ligand.
Triethylamine (Et₃N)C₆H₁₅N101.192.02.0Base. Distill from CaH₂ before use.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09~5 mL-Anhydrous solvent. Use from a sealed bottle or dry over molecular sieves.
Schlenk flask or sealed vial--1-For inert atmosphere.
Standard glassware----For work-up and purification.
TLC plates, Celite, Solvents----For monitoring and purification.

Experimental Workflow

Workflow A 1. Reagent Preparation Weigh solids, measure liquids in an inert atmosphere glovebox or on the bench. B 2. Reaction Assembly Add reagents to a dry Schlenk flask under N₂ or Ar. A->B Add to flask C 3. Degassing Subject the solvent/reagent mixture to freeze-pump-thaw cycles (3x) or bubble with inert gas. B->C Seal & degas D 4. Heating & Monitoring Heat the reaction mixture (e.g., 80-100 °C) and monitor progress by TLC/LC-MS. C->D Place in oil bath E 5. Work-up Cool, dilute with solvent (e.g., EtOAc), filter through Celite, and wash with water/brine. D->E Upon completion F 6. Purification Dry organic layer, concentrate, and purify by column chromatography. E->F Isolate crude G 7. Analysis Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS. F->G Collect pure fractions

Caption: General workflow for the Heck reaction protocol.

Step-by-Step Procedure
  • Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (189 mg, 1.0 mmol, 1.0 eq.), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), and triphenylphosphine (10.5 mg, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL), triethylamine (0.28 mL, 2.0 mmol, 2.0 eq.), and ethyl acrylate (0.16 mL, 1.5 mmol, 1.5 eq.) via syringe.

  • Degassing: It is crucial to ensure the reaction mixture is deoxygenated to prevent catalyst oxidation.[11] This can be achieved by bubbling argon through the stirred solution for 15-20 minutes or by subjecting the sealed flask to three freeze-pump-thaw cycles.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material (this compound) is consumed (typically 4-12 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.[11] Transfer the filtrate to a separatory funnel and wash with water (3 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, (E)-ethyl 3-(6-methoxypyrimidin-4-yl)acrylate.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The coupling constant of the vinyl protons in ¹H NMR should confirm the trans stereochemistry of the double bond, which is the typical outcome of the Heck reaction.[5]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidized); Insufficient temperature; Poor quality reagents.Ensure rigorous exclusion of oxygen via proper degassing.[11] Increase temperature in 10 °C increments. Use freshly distilled/purified solvents and reagents. Consider a more active ligand like P(o-tol)₃ or a Pd(0) source like Pd₂(dba)₃.
Formation of Pd Black Catalyst decomposition, often due to insufficient ligand or high temperature.Increase the ligand-to-palladium ratio (e.g., PPh₃:Pd from 2:1 to 4:1). Ensure the reaction is not overheated.
Alkene Isomerization Re-addition of HPdX to the product and subsequent elimination.[8]This is sometimes unavoidable. Minimize reaction time once the starting material is consumed. The trans isomer is generally the thermodynamic product.
Homocoupling of Alkene Side reaction, sometimes promoted by specific conditions.Ensure slow addition of the alkene or use a slight excess rather than a large excess. Re-evaluate the base and solvent combination.
Difficult Purification Contamination with phosphine oxides or residual base.During work-up, an acidic wash (e.g., dilute HCl) can remove residual triethylamine. Triphenylphosphine oxide can sometimes be challenging to remove; careful chromatography or crystallization may be required. Using bulky alkylphosphine ligands can sometimes simplify purification.

Conclusion

The Mizoroki-Heck reaction is an indispensable method for the C-C bond formation required in the synthesis of functionalized pyrimidines. By understanding the underlying catalytic cycle and the critical role of each reaction component, researchers can reliably execute this transformation on electron-deficient substrates like this compound. The protocol provided herein serves as a validated starting point, which can be further optimized to suit a variety of alkene coupling partners, paving the way for the efficient discovery and development of novel chemical entities.

References

Application Note: Derivatization of 4-Bromo-6-methoxypyrimidine for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1][2] 4-Bromo-6-methoxypyrimidine, in particular, serves as a versatile and highly valuable starting material for the synthesis of diverse chemical libraries aimed at drug discovery. Its strategic substitution pattern allows for selective functionalization at the C4 position through various modern synthetic methodologies. This guide provides detailed protocols and technical insights for the derivatization of this compound via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and nucleophilic aromatic substitution (SNAr), enabling the generation of novel compound libraries for biological screening.

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidine derivatives are a cornerstone of modern drug discovery, exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] This biological promiscuity stems from the pyrimidine core's presence in the nucleobases of DNA and RNA, allowing its derivatives to act as effective mimics or inhibitors in various enzymatic and signaling pathways. The 4-bromo-6-methoxy substitution pattern is particularly advantageous for library synthesis. The methoxy group at C6 modulates the electronic properties of the ring, while the bromine atom at C4 provides a reactive handle for a suite of robust and high-yielding chemical transformations.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a modular approach to library synthesis.[6] For this compound, the C4-Br bond is the primary site of reactivity.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a premier method for creating biaryl and heteroaryl-aryl structures by coupling an organoboron reagent with an organic halide.[7][8] It is widely used in pharmaceutical development due to its mild conditions and exceptional functional group tolerance.[9]

Mechanism & Rationale The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C4-Br bond of the pyrimidine.[9]

  • Transmetalation: An organoboron species (e.g., an arylboronic acid), activated by a base, transfers its organic moiety to the palladium center.[8]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[9]

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. Catalysts like Pd(PPh₃)₄ or systems generated in situ from a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand are effective.[10]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (2.5 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

  • Seal the flask, then evacuate and backfill with inert gas three times.[9]

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Representative Suzuki-Miyaura Couplings

Boronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄DME/H₂O8588-96
3-Pyridylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10075-85
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary method for synthesizing aryl amines from aryl halides.[11] This reaction is indispensable for installing primary and secondary amine functionalities, which are prevalent in bioactive molecules.

Mechanism & Rationale Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[12]

  • Oxidative Addition: Pd(0) inserts into the C4-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base facilitates the formation of a palladium-amido complex.

  • Reductive Elimination: The aryl and amino groups couple to form the C-N bond, regenerating the Pd(0) catalyst.

The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which promotes the reductive elimination step.[13] Common bases include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.2 - 2.0 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, RuPhos) (2-4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry reaction vessel.

  • Add the solvent, followed by this compound (1.0 equiv) and the amine (1.2 equiv).

  • Seal the vessel and heat to 80-110 °C with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualization of Catalytic Cycles

Buchwald_Hartwig_Cycle cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_buchwald Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA_S Oxidative Addition Pd0->OA_S Ar-Br PdII_S Ar-Pd(II)-Br(L₂) OA_S->PdII_S TM Transmetalation (R-B(OH)₂ / Base) PdII_S->TM PdII_R Ar-Pd(II)-R(L₂) TM->PdII_R RE_S Reductive Elimination PdII_R->RE_S RE_S->Pd0 Regeneration Product_S Ar-R RE_S->Product_S Pd0_B Pd(0)L₂ OA_B Oxidative Addition Pd0_B->OA_B Ar-Br PdII_B Ar-Pd(II)-Br(L₂) OA_B->PdII_B Amine_Coord Amine Binding & Deprotonation PdII_B->Amine_Coord R'₂NH / Base Pd_Amido Ar-Pd(II)-NR₂'(L) Amine_Coord->Pd_Amido RE_B Reductive Elimination Pd_Amido->RE_B RE_B->Pd0_B Regeneration Product_B Ar-NR₂' RE_B->Product_B

Caption: Palladium catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling is a reliable method for forming a bond between an sp² carbon (of the pyrimidine) and an sp carbon (of a terminal alkyne).[14][15] This reaction introduces the valuable alkynyl moiety, a versatile functional group that can undergo further transformations (e.g., Click chemistry, partial reduction).

Mechanism & Rationale This reaction involves a dual catalytic system of palladium and copper(I).[14]

  • Palladium Cycle: Similar to the other couplings, oxidative addition of the Pd(0) catalyst to the C4-Br bond occurs.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The C-C bond is formed, releasing the product and regenerating the Pd(0) catalyst.[14]

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal Alkyne (1.1 - 1.5 equiv)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (6 mol%).

  • Evacuate and backfill the flask with an inert gas three times.[14]

  • Add the anhydrous solvent, the base (e.g., Et₃N, 2.5 equiv), and the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC/LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

For certain nucleophiles, particularly soft nucleophiles like thiols, direct substitution of the bromine atom is possible without a metal catalyst. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).[16][17]

Mechanism & Rationale The SNAr reaction is typically a two-step process:

  • Nucleophilic Attack: The nucleophile attacks the C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17]

  • Elimination: The leaving group (bromide) is expelled, restoring the aromaticity of the pyrimidine ring.

This pathway is favored with strong nucleophiles and on electron-deficient aromatic systems.[18] The reaction is often promoted by a non-nucleophilic base to deprotonate the nucleophile (e.g., a thiol to a thiolate), increasing its reactivity.

Experimental Protocol: SNAr with Thiols

Materials:

  • This compound

  • Thiol (1.1 - 1.5 equiv)

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.2 - 2.0 equiv)

  • Polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)

Procedure:

  • To a stirred solution of the thiol (1.1 equiv) in the solvent, add the base (1.2 equiv) at room temperature (or 0 °C for NaH).

  • Stir for 15-30 minutes to allow for the formation of the thiolate.

  • Add this compound (1.0 equiv) to the solution.

  • Heat the reaction mixture if necessary (50-100 °C) and monitor by TLC/LC-MS.

  • After completion, cool the reaction and pour it into ice water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry, concentrate, and purify the product by column chromatography.

General Workflow for Library Synthesis and Screening

The derivatization of this compound is the first step in a larger drug discovery workflow. The protocols described here are amenable to parallel synthesis formats for the rapid generation of a diverse library of compounds.

Workflow cluster_synthesis Parallel Synthesis start Building Block This compound suzuki Suzuki Coupling (Boronic Acids) start->suzuki buchwald Buchwald-Hartwig (Amines) start->buchwald sonogashira Sonogashira (Alkynes) start->sonogashira snar SNAr (Thiols, etc.) start->snar purification Purification (e.g., Automated HPLC) suzuki->purification buchwald->purification sonogashira->purification snar->purification characterization Characterization & QC (LC-MS, NMR) purification->characterization library Compound Library (Plate Stamping) characterization->library screening High-Throughput Biological Screening library->screening

Caption: Workflow for library synthesis and screening from a common scaffold.

Conclusion

This compound is an exemplary building block for constructing diverse molecular libraries for biological screening. By leveraging robust and well-established synthetic methods such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, researchers can efficiently generate novel chemical entities. The protocols and strategic insights provided in this guide are designed to empower drug discovery professionals to explore new chemical space and accelerate the identification of promising therapeutic leads.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 4-Bromo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-6-methoxypyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic campaigns. The electron-deficient nature of the pyrimidine ring makes this compound a highly reactive coupling partner, but it also introduces specific challenges that require careful optimization to maximize yield and minimize side reactions.[1]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to guide you through the successful coupling of this substrate.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just a solution but the scientific reasoning behind it.

Q1: My reaction has stalled or shows very low conversion to the desired product. Where should I start troubleshooting?

A1: Low or no conversion in a Suzuki coupling with an activated heteroaryl halide like this compound often points to issues with the catalyst's activity or the transmetalation step.

  • Catalyst Activity: The first and most critical parameter is the generation and stability of the active Pd(0) species.[2] If you are generating the catalyst in situ from a Pd(II) source (e.g., Pd(OAc)₂), the reduction to Pd(0) may be inefficient.

    • Recommendation: Switch to a pre-formed, air-stable Pd(0) precatalyst, such as a Buchwald G2, G3, or G4 palladacycle (e.g., XPhos Pd G3).[3][4][5] These catalysts are designed to generate the active LPd(0) species reliably and under mild conditions, which can significantly improve initiation efficiency.[2]

  • Oxygen Contamination: Rigorous exclusion of oxygen is paramount. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and promote the unwanted homocoupling of the boronic acid.[5]

    • Recommendation: Ensure all solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes).[6][7] Maintain a positive pressure of an inert atmosphere (nitrogen or argon) throughout the entire setup and reaction time.[6]

  • Base & Transmetalation: The transmetalation step, where the organic group is transferred from boron to palladium, is base-mediated and often rate-limiting.[8][9][10][11] An inappropriate base can lead to a stalled reaction.

    • Recommendation: For this electron-deficient pyrimidine, a moderately strong base is often optimal. Potassium phosphate (K₃PO₄) is an excellent starting point.[12] If conversion is still low, switching to a stronger base like cesium carbonate (Cs₂CO₃) can sometimes accelerate transmetalation.[13] However, be aware that overly harsh basic conditions can promote side reactions.

Q2: I'm observing a significant amount of 6-methoxypyrimidine as a byproduct. What causes this debromination and how can I prevent it?

A2: The formation of 6-methoxypyrimidine is a result of a hydrodehalogenation (or debromination) side reaction.[7] This is a common issue with electron-deficient aryl halides.[7]

  • Mechanism: The primary cause is the formation of a palladium-hydride (Pd-H) species. This species can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[7][14] The aryl group and the hydride can then undergo reductive elimination from the palladium center to yield the undesired debrominated product.[14]

  • Mitigation Strategies:

    • Ligand Choice is Crucial: The ligand plays a key role in preventing this side reaction. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective.[7][15][16] These ligands accelerate the rate of reductive elimination of the desired product, which outcompetes the undesired Pd-H pathway.

    • Solvent Selection: Avoid using protic solvents like alcohols (methanol, ethanol) if debromination is severe, as they can be a hydride source.[7] Aprotic solvents such as 1,4-dioxane, THF, or toluene, often with a small amount of water to dissolve the base, are generally preferred.[7][14]

    • Base Optimization: While a base is necessary, its nature can influence Pd-H formation. Avoid strong alkoxide bases. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally better choices to minimize this side reaction.[7]

Q3: My main impurity is the homocoupled product of my boronic acid (Ar-Ar). How can I suppress this?

A3: Boronic acid homocoupling is almost always a sign of oxygen in the reaction mixture. The mechanism involves the palladium-catalyzed oxidative coupling of two boronic acid molecules.

  • Primary Solution: The most effective solution is rigorous deoxygenation of your reaction setup. As mentioned in A1, ensure your solvents are properly degassed and that the reaction is maintained under a strict inert atmosphere from start to finish.[4][5][6]

  • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is standard practice. However, a very large excess can sometimes increase the rate of homocoupling. Stick to the recommended stoichiometry unless optimizing for a particularly challenging coupling.

Troubleshooting Workflow

For a systematic approach to diagnosing issues, follow this workflow.

G start Low Yield or No Reaction check_catalyst Is the catalyst system optimal? (e.g., using a pre-catalyst) start->check_catalyst check_deoxygenation Is the system rigorously deoxygenated? check_catalyst->check_deoxygenation No solution_catalyst Action: Switch to a modern pre-catalyst (e.g., XPhos Pd G3) check_catalyst->solution_catalyst Yes check_base Is the base appropriate? (e.g., K3PO4, Cs2CO3) check_deoxygenation->check_base No solution_deoxygenation Action: Re-degas solvents and purge system with inert gas check_deoxygenation->solution_deoxygenation Yes side_reaction Significant Side Reaction Observed check_base->side_reaction No solution_base Action: Screen alternative bases (K3PO4 -> Cs2CO3) check_base->solution_base Yes is_debromination Is it debromination? side_reaction->is_debromination is_homocoupling Is it boronic acid homocoupling? is_debromination->is_homocoupling No solution_debromination Action: Use bulky, electron-rich ligand (e.g., SPhos/XPhos) & aprotic solvent is_debromination->solution_debromination Yes is_homocoupling->start No (Re-evaluate problem) is_homocoupling->solution_deoxygenation Yes

Caption: A troubleshooting decision tree for Suzuki coupling optimization.

Frequently Asked Questions (FAQs)

Q: Which catalyst/ligand system is the best starting point for this compound?

A: For an electron-deficient heteroaryl halide like this, catalysts based on bulky, electron-rich phosphine ligands are the gold standard.[15][17] A highly recommended starting point is XPhos Pd G3 or SPhos Pd G2 . These are air- and moisture-stable precatalysts that reliably generate the active catalytic species.[3] They are known to promote the crucial oxidative addition and reductive elimination steps, which is key for difficult substrates.[15]

Q: What is the optimal Base/Solvent combination?

A: A biphasic solvent system is often most effective as it helps to dissolve both the organic substrates and the inorganic base.

  • Recommended System: 1,4-Dioxane / Water or Toluene / Water (typically in a ratio between 4:1 to 10:1).[14]

  • Recommended Base: Potassium Phosphate (K₃PO₄) is an excellent first choice.[8][12] It is effective in promoting the reaction while being mild enough to avoid degrading sensitive functional groups. If the reaction is sluggish, Cesium Carbonate (Cs₂CO₃) can be used.[13]

Q: How critical is the quality of my boronic acid?

A: Extremely critical. Boronic acids can degrade over time, especially when exposed to air and moisture, leading to the formation of boroxines (trimeric anhydrides) and other inactive species. This degradation is a common, and often overlooked, cause of low yields.[14]

  • Recommendation: Use freshly purchased boronic acid from a reputable supplier. If the quality is in doubt, consider converting it to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt (BF₃K), and use that in the coupling reaction.[4]

Q: Does this reaction need to be run under strictly anhydrous conditions?

A: Not necessarily. In fact, the presence of a small amount of water is often essential for the Suzuki-Miyaura reaction.[14] Water helps to dissolve the inorganic base and facilitates the key transmetalation step.[7] However, the system must be strictly anaerobic (free of oxygen). The focus should be on thorough degassing of all reagents and maintaining an inert atmosphere.[6]

Data Summary: Recommended Starting Conditions

The following table provides a validated set of starting conditions for a screening experiment. Remember that every substrate combination is unique, and further optimization may be required.[18]

ParameterRecommended ConditionRationale & Comments
Aryl Halide This compound1.0 equivalent
Boronic Acid Aryl- or Heteroaryl-B(OH)₂1.2 equivalents
Catalyst XPhos Pd G31-2 mol%. Pre-catalysts offer superior reliability.[3]
Base K₃PO₄ (potassium phosphate)2.0-3.0 equivalents. An effective and generally mild base.[12]
Solvent 1,4-Dioxane / H₂O (5:1 v/v)A robust biphasic system. Ensure solvent is degassed.[14]
Temperature 80-100 °CGood starting range. Monitor for thermal decomposition of substrates.
Atmosphere Nitrogen or ArgonCritical for preventing catalyst death and homocoupling.[6]

Catalytic Cycle and Key Steps

Understanding the mechanism is key to rational optimization. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.

Suzuki_Cycle pd0 L₂Pd(0) (Active Catalyst) pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition product Ar-Ar' (Product) ox_add Oxidative Addition biaryl_pd [Ar-Pd(II)-Ar']L₂ pd_complex->biaryl_pd Transmetalation (Base Mediated) transmetal Transmetalation (Base Mediated) biaryl_pd->pd0 Reductive Elimination biaryl_pd->product red_elim Reductive Elimination arx Ar-X (this compound) arx->pd_complex ar_boronic Ar'-B(OH)₂ + Base ar_boronic->biaryl_pd

References

Technical Support Center: Purification of 4-Bromo-6-methoxypyrimidine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-Bromo-6-methoxypyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during the purification of this compound. Our focus is on providing practical, evidence-based solutions to ensure you achieve the desired purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound and offers step-by-step guidance to resolve them.

Issue 1: Low Purity After Initial Work-up

Symptom: Your crude this compound, after initial extraction and solvent removal, shows significant impurities when analyzed by TLC or NMR.

Possible Causes and Solutions:

  • Incomplete Reaction: The most common impurities are often unreacted starting materials or partially reacted intermediates. For instance, if synthesizing from a di-halogenated pyrimidine, a mono-substituted intermediate may be present.

    • Solution: Before attempting purification, it's crucial to monitor the reaction to completion using Thin Layer Chromatography (TLC). If the reaction is stalled, consider extending the reaction time or moderately increasing the temperature. However, be cautious as excessive heat can lead to byproduct formation.

  • Inadequate Extraction: Water-soluble byproducts or inorganic salts may persist if the aqueous extraction is not thorough.

    • Solution: During the work-up, wash the organic layer multiple times with brine (saturated NaCl solution). This will help to remove any residual water and water-soluble impurities. Ensure a complete separation of the aqueous and organic layers to prevent contamination.

Issue 2: Poor Separation During Column Chromatography

Symptom: You are experiencing co-elution of your product with impurities, or your product is streaking on the column.

Possible Causes and Solutions:

  • Inappropriate Solvent System (Mobile Phase): The polarity of your eluent is critical for achieving good separation on a silica gel column.[1][2]

    • Solution: Optimize your mobile phase using TLC before running the column. Aim for a retention factor (Rf) of 0.2-0.4 for this compound. A good starting point for a compound of this polarity is a mixture of hexane and ethyl acetate.[3] If your compound is not moving from the baseline, gradually increase the proportion of the more polar solvent (ethyl acetate). Conversely, if it moves with the solvent front, increase the proportion of the non-polar solvent (hexane).

  • Column Overloading: Loading too much crude product onto the column can lead to broad bands and poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used for packing the column. For difficult separations, a lower loading percentage is advisable.

  • Insoluble Sample Application: If the crude product is not fully dissolved before loading, it can lead to streaking and inefficient separation.

    • Solution: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent that will be used in the elution. Alternatively, for compounds that are difficult to dissolve, "dry loading" is an effective technique. This involves adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then loading the resulting free-flowing powder onto the top of the prepared column.

Issue 3: Difficulty in Achieving Crystallization or "Oiling Out" During Recrystallization

Symptom: Your this compound fails to crystallize from solution upon cooling, or it separates as an oil.

Possible Causes and Solutions:

  • Incorrect Solvent Choice: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[4]

    • Solution: Conduct small-scale solubility tests with a variety of solvents. For brominated pyrimidines, solvents such as n-hexane, ethanol, or a mixed solvent system of hexane/ethyl acetate are often effective.[2][5] If your compound "oils out," it may be due to the solvent being too good at dissolving it, or the presence of impurities lowering the melting point. In this case, try using a poorer solvent or a solvent pair.

  • Solution Not Saturated: If too much solvent was used to dissolve the crude product, the solution may not be supersaturated upon cooling, thus preventing crystallization.

    • Solution: Slowly evaporate some of the solvent to increase the concentration of your compound. Once you observe turbidity, gently warm the solution until it becomes clear again and then allow it to cool slowly.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal recovery. If crystals are slow to form, try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal of the pure compound.[4]

Experimental Protocols

Protocol 1: Column Chromatography of this compound
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Gently tap the column to aid in packing.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the silica gel bed.

    • Drain the solvent until the sample is adsorbed onto the silica.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions.

    • Monitor the elution using TLC.

    • If the product is eluting too slowly, you can gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 hexane:ethyl acetate).

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection:

    • Based on small-scale tests, select a suitable solvent. For this compound, n-hexane has been reported to be effective.[2]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved. Add more hot solvent in small portions if necessary.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Allow the crystals to dry on the filter paper under vacuum, and then transfer them to a watch glass or drying dish to dry completely.

Data Presentation

Purification MethodRecommended Solvent SystemKey Considerations
Column Chromatography Hexane/Ethyl Acetate (gradient)Start with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration.
Recrystallization n-HexaneEnsure the use of a minimal amount of hot solvent to achieve a saturated solution for optimal recovery.
Recrystallization Ethanol/WaterDissolve in hot ethanol and add water dropwise until persistent turbidity is observed, then clarify with a few drops of hot ethanol.

Visualization of Purification Workflow

Caption: Decision tree for selecting the appropriate purification method.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

A1: Pure this compound is typically an off-white to light yellow solid. Its molecular weight is 189.01 g/mol .[6]

Q2: How should I store purified this compound?

A2: It is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.

Q3: What are the main safety precautions to take when handling this compound?

A3: this compound is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: Can I use other purification techniques besides column chromatography and recrystallization?

A4: For small-scale, high-purity requirements, preparative Thin Layer Chromatography (prep-TLC) or High-Performance Liquid Chromatography (HPLC) can be used. For large-scale industrial purification, recrystallization is often the most cost-effective method.

Q5: My NMR spectrum shows a persistent impurity with a similar structure to my product. What should I do?

A5: This is likely a structurally related impurity, such as an isomer or a partially reacted intermediate. A careful optimization of your column chromatography conditions, such as using a shallower solvent gradient or a different stationary phase (e.g., alumina), may be necessary to achieve separation. In some cases, a second purification step (e.g., recrystallization after column chromatography) may be required.

References

Technical Support Center: Efficient Removal of Palladium Catalysts from 4-Bromo-6-methoxypyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for chemists and researchers engaged in palladium-catalyzed cross-coupling reactions involving 4-Bromo-6-methoxypyrimidine. The presence of residual palladium in your final product is a critical concern, particularly in drug development, where stringent regulatory limits on elemental impurities must be met.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you effectively remove palladium catalysts from your reaction mixtures, ensuring the purity and safety of your compounds.

The Challenge of Palladium Removal in Pyrimidine Chemistry

Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are indispensable tools in modern organic synthesis.[3][4][5][6] However, the removal of the palladium catalyst post-reaction can be a significant challenge. This is particularly true when working with nitrogen-containing heterocycles like this compound. The Lewis basic nitrogen atoms in the pyrimidine ring can act as strong ligands, coordinating with the palladium center and forming stable, soluble complexes that are difficult to remove through simple filtration or extraction.

This guide will equip you with the knowledge to tackle these challenges head-on, providing a range of strategies from straightforward filtration to the use of high-affinity scavengers.

Troubleshooting Guide

This section addresses specific issues you may encounter during the palladium removal process in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Question 1: I've performed a standard aqueous work-up and filtration, but my product is still colored, and I suspect palladium contamination. What's my next step?

Answer:

Initial palladium contamination is common, especially with pyrimidine-containing products. The first line of defense is often insufficient. Here’s a systematic approach to address this:

  • Filtration through Celite®: A simple yet often effective method is to dilute your reaction mixture with a suitable organic solvent and filter it through a pad of Celite®.[7][8] Celite, a diatomaceous earth, can trap finely dispersed, insoluble palladium species. For improved efficiency, ensure the Celite pad is well-packed and washed with the solvent before filtering your reaction mixture.[7]

  • Activated Carbon Treatment: Activated carbon is a cost-effective and versatile adsorbent for removing a wide range of impurities, including palladium.[9][10][11] It offers a high surface area for the adsorption of palladium species. However, be mindful that activated carbon can sometimes adsorb the desired product, leading to yield loss.[12] It's advisable to perform a small-scale test to evaluate the trade-off between palladium removal and product recovery.

Question 2: I've tried filtration and activated carbon, but ICP-MS analysis still shows palladium levels above the acceptable limit for my API. What advanced techniques can I use?

Answer:

When basic methods fail, it's time to employ more targeted approaches. Palladium scavengers, which are solid-supported materials with functional groups that have a high affinity for palladium, are highly effective.[13][14]

  • Thiol- and Thiourea-Functionalized Silica: These are among the most popular and effective palladium scavengers.[13][15] The soft sulfur atom in the thiol or thiourea group forms a strong covalent bond with the soft Lewis acid palladium, effectively sequestering it from the solution.[1] Brands like SiliaMetS® offer a range of such scavengers.[13][15]

  • Trimercaptotriazine (TMT)-Based Scavengers: TMT and its derivatives are also powerful scavengers for palladium. They can be used in conjunction with activated carbon for a synergistic effect.[1]

The choice of scavenger can depend on the solvent and the nature of your product. It is often beneficial to screen a few different scavengers to find the most efficient one for your specific system.[16]

Question 3: My reaction is in a polar aprotic solvent like DMF, and the palladium seems to be completely solubilized. Are there specific strategies for this situation?

Answer:

Polar aprotic solvents can indeed make palladium removal more challenging due to the high solubility of palladium complexes.[17] In such cases:

  • Solvent Exchange: If your product is soluble in a less polar solvent, consider performing a solvent exchange after the reaction is complete. This can sometimes precipitate the palladium species, which can then be removed by filtration.

  • Scavengers in Polar Solvents: Many commercial scavenger resins are designed to be effective in a range of solvents, including polar aprotic ones.[1] Consult the manufacturer's guidelines for compatibility. Microporous polystyrene-based scavengers have shown good efficacy in solvents like DMF.[1]

  • Organic Solvent Nanofiltration (OSN): For larger-scale operations, OSN can be a highly effective technique.[18] It uses a membrane to separate the larger palladium complexes from the smaller product molecules.[18]

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A1: Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for elemental impurities in pharmaceutical products.[12] For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[2][12] This translates to a concentration limit of 10 parts per million (ppm) for a drug product with a maximum daily dose of 10 grams.[2][12]

Q2: How can I quantify the amount of residual palladium in my sample?

A2: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard technique for quantifying trace levels of metals like palladium in organic samples with high accuracy and sensitivity.[16][19] Other methods like high-energy polarized-beam energy dispersive X-ray fluorescence (EDXRF) can also be used.[20] For rapid screening during process development, colorimetric and fluorometric methods are also available.[21][22]

Q3: Can crystallization be used to remove palladium?

A3: Yes, crystallization can be an effective purification method.[16] As your product crystallizes, the palladium impurities may remain in the mother liquor, leading to a significant reduction in the final product. The efficiency of this method depends on the crystallization behavior of your compound and the nature of the palladium species.

Q4: Are there any "greener" approaches to palladium removal?

A4: There is growing interest in developing more sustainable methods. One approach is the use of reusable scavenger systems. For instance, hydrogels have been developed that can scavenge palladium from solution, and the resulting palladium-loaded gel can then be used as a catalyst in subsequent reactions.[23][24]

Experimental Protocols

Protocol 1: Palladium Removal using Activated Carbon
  • Reaction Work-up: After the reaction is complete, perform your standard aqueous work-up.

  • Solvent Selection: Dissolve the crude product in a suitable organic solvent in which the product is highly soluble.

  • Addition of Activated Carbon: Add 5-10 wt% of activated carbon relative to the crude product to the solution.

  • Stirring: Stir the suspension at room temperature for 1-2 hours. Gentle heating (40-50 °C) can sometimes improve efficiency, but should be tested to avoid product degradation.[1]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the filter cake thoroughly with the same solvent to ensure complete recovery of the product.

  • Analysis: Concentrate the filtrate and analyze a sample for residual palladium using ICP-MS.

Protocol 2: Palladium Scavenging with Thiol-Functionalized Silica
  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Scavenger Addition: Add 3-5 equivalents of thiol-functionalized silica scavenger relative to the initial amount of palladium catalyst used in the reaction.

  • Stirring: Stir the mixture at room temperature. The required time can vary, so it is recommended to monitor the progress by taking aliquots at different time points (e.g., 1h, 4h, 16h) and analyzing for palladium content.

  • Filtration: Once the desired level of palladium removal is achieved, filter off the scavenger.

  • Washing: Wash the scavenger with fresh solvent to recover any adsorbed product.

  • Concentration and Analysis: Combine the filtrate and washes, concentrate, and analyze for residual palladium.

Data Presentation

Table 1: Comparison of Common Palladium Removal Techniques

MethodAdvantagesDisadvantagesTypical Efficiency
Filtration through Celite® Simple, fast, inexpensiveOnly removes insoluble palladiumVariable, often a preliminary step
Activated Carbon Cost-effective, removes various impuritiesCan cause product loss, may not be selective enoughGood, but product dependent
Functionalized Silica Scavengers High selectivity and efficiency, wide solvent compatibilityHigher cost than activated carbonExcellent, can reduce Pd to <10 ppm
Crystallization Can be highly effective for pure crystalline productsProduct must be crystalline, yield loss in mother liquorVariable, depends on product solubility
Organic Solvent Nanofiltration Highly efficient for large scale, continuous processRequires specialized equipmentExcellent

Visualizations

Diagram 1: Decision Tree for Palladium Removal Strategy

Palladium_Removal_Strategy start Initial Reaction Work-up celite Filter through Celite® start->celite analyze_pd Analyze for Residual Pd (ICP-MS) celite->analyze_pd Check Pd Level activated_carbon Treat with Activated Carbon activated_carbon->analyze_pd scavenger Use Palladium Scavenger (e.g., Thiol-Silica) scavenger->analyze_pd analyze_pd->activated_carbon > 10 ppm analyze_pd->scavenger Still > 10 ppm product_ok Product Meets Purity Specs analyze_pd->product_ok < 10 ppm further_optimization Further Optimization Needed analyze_pd->further_optimization Persistent Contamination Scavenging_Workflow start Crude Product Solution add_scavenger Add Scavenger Resin start->add_scavenger stir Stir at RT (1-16h) add_scavenger->stir filter Filter to Remove Scavenger stir->filter wash Wash Resin with Solvent filter->wash combine Combine Filtrate and Washes wash->combine concentrate Concentrate Solution combine->concentrate analyze Analyze for Residual Palladium concentrate->analyze final_product Purified Product analyze->final_product

References

Technical Support Center: Troubleshooting 4-Bromo-6-methoxypyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for reactions involving 4-bromo-6-methoxypyrimidine that fail to proceed to completion. Drawing upon established chemical principles and field-proven insights, this resource will help you diagnose and resolve common issues encountered during your synthetic work.

Introduction: Understanding the Reactivity of this compound

This compound is a versatile heterocyclic building block in medicinal chemistry and materials science. The pyrimidine core is electron-deficient, which influences the reactivity of its substituents. The bromine atom at the C4 position is susceptible to displacement through various cross-coupling reactions and nucleophilic aromatic substitutions. However, the interplay between the electron-withdrawing pyrimidine ring and the electron-donating methoxy group at C6 can lead to complex reactivity and, at times, incomplete reactions.

This guide will address common pitfalls in a question-and-answer format, providing both the "why" behind the problem and the "how" to fix it.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Suzuki-Miyaura coupling reaction with this compound is stalling. What are the likely causes and how can I fix it?

Incomplete Suzuki-Miyaura couplings are a frequent challenge. The issue often lies in one of three areas: catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.

Potential Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by impurities or improper handling.

    • Troubleshooting:

      • Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, consider using a commercially available, air-stable pre-catalyst.

      • Ensure Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) by using Schlenk techniques or a glovebox.[1] Degas all solvents and aqueous solutions thoroughly.[1]

      • Ligand Choice: The phosphine ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For electron-deficient heteroaryl halides like this compound, electron-rich and bulky phosphine ligands are often beneficial.

        • Recommendation: Screen different ligands. While PPh₃ can be effective, ligands like XPhos or SPhos may offer improved performance for challenging substrates.[2]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can dramatically impact the reaction outcome.

    • Troubleshooting:

      • Base Selection: The base activates the boronic acid for transmetalation.[3] A base that is too weak may not facilitate this step efficiently, while an overly strong base can promote side reactions.

        • Recommendation: Screen a panel of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[1][4] K₃PO₄ is often a good starting point for Suzuki reactions.[5]

      • Solvent System: A common solvent system is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).[1] The water is necessary to dissolve the inorganic base.

        • Recommendation: Ensure your organic solvent is anhydrous and degassed before adding the degassed water. The ratio of organic solvent to water can also be optimized.[1]

      • Temperature: Suzuki reactions typically require heating.[1] If the reaction is sluggish at a lower temperature, cautiously increasing it may improve the rate.

        • Recommendation: Start with temperatures around 80-100 °C.[1] If stalling persists, consider microwave irradiation, which can sometimes drive difficult couplings to completion.

  • Starting Material Quality: Impurities in either the this compound or the boronic acid can interfere with the reaction.

    • Troubleshooting:

      • Purity Check: Verify the purity of your starting materials by NMR or LC-MS.

      • Boronic Acid Stability: Boronic acids can undergo protodeboronation (hydrolysis back to the arene) or form unreactive anhydrides (boroxines).[2]

        • Recommendation: Use fresh, high-quality boronic acid. If protodeboronation is suspected, consider using a more stable boronate ester, such as a pinacol ester (BPin).[2]

Troubleshooting Workflow for Stalled Suzuki Coupling

Caption: Decision tree for troubleshooting stalled Suzuki-Miyaura reactions.

Question 2: I'm observing significant byproduct formation in my Buchwald-Hartwig amination of this compound. What's going on?

Byproduct formation in Buchwald-Hartwig aminations often points to side reactions like dehalogenation or reactions involving the methoxy group.

Potential Causes & Solutions:

  • Dehalogenation (Hydrodebromination): This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of 6-methoxypyrimidine. This can be a significant side reaction.[6]

    • Causality: This reductive cleavage can be promoted by certain palladium catalysts, especially in the presence of a hydride source.[7] The amine or solvent can sometimes act as a hydride donor at elevated temperatures.

    • Troubleshooting:

      • Ligand Choice: The choice of ligand can influence the relative rates of the desired C-N bond formation versus dehalogenation.

        • Recommendation: Screen bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos, which are designed to promote reductive elimination of the desired product over side reactions.[8][9]

      • Base Selection: Strong, non-nucleophilic bases are typically used.[8] However, some bases may contribute to dehalogenation pathways.

        • Recommendation: If using a strong base like NaOtBu, consider screening other bases like Cs₂CO₃ or K₃PO₄, which may be milder.[8]

      • Temperature Control: Higher temperatures can favor dehalogenation.[10]

        • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Screen temperatures in the range of 80-120 °C.[8]

  • Reaction with the Methoxy Group: Although less common, under certain harsh conditions, the methoxy group could be a site for side reactions.

    • Causality: Strong bases or high temperatures could potentially lead to demethylation or other transformations. Acidic workup conditions can also cause hydrolysis of the methoxy group.[11]

    • Troubleshooting:

      • Mild Conditions: Employ the mildest possible reaction conditions (temperature, base) that still afford product.

      • Neutral Workup: During the reaction workup, avoid strongly acidic conditions if hydrolysis of the methoxy group is a concern. A standard aqueous workup followed by extraction is usually sufficient.[12]

Quantitative Data: Recommended Conditions for Common Cross-Coupling Reactions
Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (5%)[5]-K₃PO₄ (2.0)[5]1,4-Dioxane/H₂O[5]70-80[5]
Buchwald-Hartwig Pd₂(dba)₃ (1-2%)[8]XPhos (2-4%)[8]NaOtBu (1.5)[8]Toluene[8]100[8]
Question 3: My nucleophilic aromatic substitution (SNAr) reaction is not working. Why is this compound unreactive?

For an SNAr reaction to proceed, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile.[13] The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex, and its stability is key.[13]

Potential Causes & Solutions:

  • Insufficient Ring Activation: The pyrimidine ring is electron-deficient, which activates it for nucleophilic attack, particularly at the C2, C4, and C6 positions.[14] However, the methoxy group at C6 is an electron-donating group, which can partially counteract the ring's inherent electron deficiency, slowing down the SNAr reaction.

    • Troubleshooting:

      • Increase Temperature: SNAr reactions often require thermal energy to overcome the activation barrier.

        • Recommendation: If the reaction is slow at room temperature, try heating it. Temperatures in the range of 80-150 °C are common.

      • Use a Stronger Nucleophile: A more potent nucleophile will be more effective at attacking the electron-deficient ring.

        • Recommendation: If using a neutral amine, consider deprotonating it first with a non-nucleophilic base (e.g., NaH) to form the more reactive amide anion.

      • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are excellent for SNAr reactions as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive.[15]

  • Leaving Group Ability: Bromine is a good leaving group, but its departure is part of the rate-determining step.[13]

    • Troubleshooting:

      • Catalysis: While not a classic SNAr mechanism, certain copper-catalyzed reactions (Ullmann-type couplings) can facilitate the displacement of aryl halides by nucleophiles under milder conditions than uncatalyzed SNAr.[10]

Logical Relationship in SNAr Reactivity

SNAr_Factors cluster_0 Factors Influencing S_N_Ar Rate cluster_1 Experimental Levers Ring_Activation Ring Activation (Electron Deficiency) Reaction_Rate Reaction Rate Ring_Activation->Reaction_Rate Increases Leaving_Group Leaving Group Ability (e.g., Br-) Leaving_Group->Reaction_Rate Increases Nucleophile_Strength Nucleophile Strength Nucleophile_Strength->Reaction_Rate Increases Temperature Increase Temperature Temperature->Reaction_Rate Increases Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Solvent->Nucleophile_Strength Enhances Base Use Stronger Base/ Pre-form Anion Base->Nucleophile_Strength Increases

Caption: Key factors influencing the rate of SNAr reactions.

Experimental Protocols

Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the Suzuki-Miyaura coupling. Optimization may be required based on the specific boronic acid used.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)[5]

  • Base (e.g., K₃PO₄, 2.0 equiv)[5]

  • Anhydrous, degassed 1,4-dioxane[5]

  • Degassed deionized water[5]

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.[1]

  • Catalyst Addition: Add the palladium catalyst to the flask.[1]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add the degassed 1,4-dioxane followed by the degassed water via syringe. A typical solvent ratio is 4:1 to 10:1 organic solvent to water.[1]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with water and then brine (saturated NaCl solution).[12] The brine wash helps remove residual water.[12]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.[12]

References

Technical Support Center: Improving the Regioselectivity of Reactions with 4-Bromo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-6-methoxypyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile building block. The inherent electronic asymmetry of this reagent presents unique challenges and opportunities in controlling regioselectivity during functionalization. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during synthesis, empowering you to achieve your desired chemical outcomes with precision and confidence.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the core principles governing the reactivity of this compound. A solid grasp of these concepts is the first step toward troubleshooting and optimizing your reactions.

Q1: What are the key reactive sites on this compound and which is typically more reactive?

The this compound scaffold has two primary sites for substitution: the C4 position bearing the bromo group and the C2 position. For both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, the C4 position is generally the more reactive site in analogous 2,4-dihalopyrimidine systems.[1][2] This preference is primarily dictated by the electronic properties of the pyrimidine ring.

Q2: What is the electronic basis for the enhanced reactivity at the C4 position?

The regioselectivity is largely a result of the electron-deficient nature of the pyrimidine ring, which is further influenced by the two nitrogen atoms. In nucleophilic aromatic substitution (SNAr), attack at the C4 (or C6) position allows the negative charge of the Meisenheimer intermediate to be delocalized onto one of the ring nitrogens, which is a highly stabilizing interaction.[3][4] Attack at C2 also benefits from this stabilization. However, Frontier Molecular Orbital (FMO) theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 and C6 positions compared to C2, making them more electrophilic and susceptible to nucleophilic attack.[4][5] In palladium-catalyzed cross-coupling, the selectivity is determined by the relative ease of the oxidative addition step, which is also generally favored at the more electron-deficient C4 position.[6][7]

Q3: How does the 6-methoxy group specifically influence regioselectivity?

The 6-methoxy group is an electron-donating group (EDG) through resonance but electron-withdrawing through induction. Its net effect can be complex and highly dependent on the reaction type. For SNAr, its presence can subtly alter the electron distribution. For palladium-catalyzed reactions, the outcome is not always predictable. For instance, one study on the related 2,4-dichloro-6-methoxypyrimidine found that a Suzuki coupling with phenylboronic acid produced a mixture of both C4 and C2 substituted isomers with no significant selectivity.[2] This indicates that the methoxy group can electronically modulate the ring in such a way that the intrinsic preference for C4 is diminished, making careful optimization of reaction conditions essential.

Section 2: Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

Achieving high regioselectivity in SNAr reactions with this compound is a common objective. This section provides a systematic approach to troubleshoot and optimize for C4-selectivity.

Common Problem: Formation of a mixture of C4 and C2 substitution products, leading to difficult purification and reduced yield of the desired isomer.

Poor regioselectivity in SNAr reactions can often be traced to reaction conditions that allow for the formation of the thermodynamically favored product or a lack of sufficient kinetic differentiation between the two sites.

SNAr_Troubleshooting start Problem: Poor C4/C2 Regioselectivity in SNAr check_temp Is the reaction run at elevated temperature (> 50 °C)? start->check_temp lower_temp Action: Lower reaction temperature to 0 °C or RT. check_temp->lower_temp Yes check_nucleophile Is the nucleophile highly reactive (e.g., NaSMe)? check_temp->check_nucleophile No success Outcome: Improved C4-Selectivity lower_temp->success weaker_nucleophile Action: Use a less reactive nucleophile or a weaker base. check_nucleophile->weaker_nucleophile Yes check_solvent Screen Solvents check_nucleophile->check_solvent No weaker_nucleophile->success solvent_action Action: Compare polar aprotic (DMF, DMSO) vs. less polar (THF, Dioxane) solvents. check_solvent->solvent_action solvent_action->success

Caption: Decision workflow for troubleshooting poor regioselectivity in SNAr.

Troubleshooting SNAr Regioselectivity
Symptom Potential Cause Recommended Solution Scientific Rationale
~1:1 Mixture of C4/C2 Isomers Thermodynamic Control: The reaction is run at a high temperature for a long duration, allowing the initial kinetic product ratio to equilibrate to a more stable thermodynamic mixture.1. Lower the reaction temperature (e.g., to 0 °C or room temperature).2. Monitor the reaction closely and stop it once the starting material is consumed to avoid equilibration.Kinetic control, which favors the more electrophilic C4 position, is best achieved at lower temperatures.[8] Higher temperatures provide the activation energy needed to overcome the barrier to the less favored C2 position and can lead to isomer scrambling.
Significant C2 Product Formation Nucleophile Reactivity: Highly reactive, "hard" nucleophiles may be less selective. The nature of the nucleophile and its counter-ion can influence the transition state energies for attack at C4 vs. C2.1. Switch to a less reactive nucleophile (e.g., use a secondary amine instead of a primary one if possible).2. Use a weaker base for deprotonation to lower the concentration of the free, highly reactive nucleophile.The principle of hard and soft acids and bases (HSAB) can play a role. The selectivity can be tuned by modulating the nucleophile's reactivity, thereby increasing the energy difference between the two competing reaction pathways.
Inconsistent Selectivity Between Batches Solvent Effects: The polarity and coordinating ability of the solvent can stabilize the charged Meisenheimer intermediates to different extents, altering the C4/C2 product ratio.1. Perform a solvent screen. Compare results in highly polar aprotic solvents (DMF, NMP, DMSO) with less polar options (THF, 1,4-dioxane).2. Ensure anhydrous conditions, as water can act as a nucleophile or alter solvent properties.Polar aprotic solvents are generally effective at solvating the charged intermediate, accelerating SNAr reactions.[9] However, the specific interactions can subtly influence the regiochemical outcome.
Protocol: C4-Selective Amination of this compound

This protocol provides a starting point for a kinetically controlled, C4-selective amination.

  • Reagent Preparation: In a flame-dried, nitrogen-purged flask, dissolve this compound (1.0 equiv) in anhydrous THF (0.2 M).

  • Reaction Setup: Cool the solution to 0 °C using an ice bath.

  • Nucleophile Addition: Add the desired amine (1.1 equiv) to the solution, followed by the dropwise addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equiv).

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes.

  • Work-up: Once the starting material is consumed (typically 1-4 hours), quench the reaction with saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to isolate the 4-amino-6-methoxypyrimidine product.

Section 3: Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for C-C and C-N bond formation. However, achieving high regioselectivity requires careful selection of the catalyst system.

Common Problem: Poor regioselectivity (mixture of C4 and C2 isomers), low conversion, or formation of hydro-dehalogenated or di-substituted byproducts.

Palladium_Cycle cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Regioselectivity Determining Step) Pd(0)L_n->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)-Br(L_n) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) Pd(II)_Complex->Ligand_Exchange R-B(OR)2 or R2NH + Base Pd(II)_Intermediate Ar-Pd(II)-R(L_n) Ligand_Exchange->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Ar-R Reductive_Elimination->Product

Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.

Suzuki-Miyaura Coupling
Symptom Potential Cause Recommended Solution Scientific Rationale
Poor C4/C2 Selectivity Suboptimal Ligand: Standard ligands like PPh₃ may not provide sufficient steric or electronic bias to differentiate between the C4 and C2 positions, especially with the 6-methoxy substituent present.[2]1. Switch to Bulky Ligands: Employ sterically demanding, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. 2. Try "Ligand-Free" Conditions: Use Jeffery-type conditions (e.g., Pd(OAc)₂, Na₂CO₃, TBAB in H₂O/MeCN), which can show excellent C4 selectivity for some dihalopyridines.[10]Bulky ligands can sterically hinder the approach of the palladium catalyst to the C2 position, which is flanked by a nitrogen and the C-H at C3. This enhances the kinetic preference for oxidative addition at the more accessible C4 position.[10]
Low Conversion / Stalled Reaction Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. The pyrimidine nitrogen can also coordinate to the palladium center, inhibiting catalysis.1. Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or sparging with argon for 30 min).2. Base Screening: The choice of base is critical for activating the boronic acid. Screen K₂CO₃, K₃PO₄, and Cs₂CO₃.Oxygen will irreversibly oxidize Pd(0) to inactive Pd(II) oxides. The base facilitates the crucial transmetalation step; its strength, solubility, and counter-ion can dramatically affect reaction efficiency.[11]
Protodebromination (Ar-H formation) Competing Hydrolysis: The boronic acid may be degrading, or water present in the reaction may be participating in a competing pathway leading to the reduction of the C-Br bond.1. Use freshly purchased or recrystallized boronic acid.2. Consider using more stable boronic esters (e.g., pinacol or MIDA esters).3. Use an anhydrous base (e.g., K₃PO₄) and dry solvents.Boronic acids are prone to protodeboronation, especially at elevated temperatures. Boronic esters offer enhanced stability and can lead to more consistent and cleaner reactions.
Protocol: Optimized C4-Selective Suzuki-Miyaura Coupling
  • Reaction Setup: To a dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Catalyst Addition: In a glovebox or under a strong flow of nitrogen, add the palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%) and the SPhos ligand (4 mol%).

  • Solvent Addition: Add rigorously degassed 1,4-dioxane/water (10:1, 0.1 M).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring & Work-up: Monitor by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination
Symptom Potential Cause Recommended Solution Scientific Rationale
Poor C4/C2 Selectivity Incorrect Ligand Choice: The ligand dictates the geometry and reactivity of the palladium center. A non-optimal ligand may not sufficiently accelerate the desired C4 pathway over the C2 pathway.1. Employ Bulky Biarylphosphine Ligands: Use ligands from the Buchwald family, such as XPhos, BrettPhos, or RuPhos.[12][13]2. Consider NHC Ligands: For certain substrates, N-heterocyclic carbene (NHC) ligands like IPr or SIPr can offer unique selectivity profiles.[14]These ligands create a sterically hindered environment around the palladium, promoting fast reductive elimination, which is often the turnover-limiting step.[12] This kinetic preference helps lock in the regioselectivity established during the initial oxidative addition.
Low Yield / No Reaction Strong Base Issues / Catalyst Inhibition: Strong bases like NaOtBu can be poorly soluble or cause substrate degradation. The amine or pyrimidine substrate can also act as a ligand, poisoning the catalyst.[15]1. Switch to a Weaker Base: Use K₂CO₃, Cs₂CO₃, or a soluble, non-coordinating base like LiHMDS.2. Use a Pre-formed Catalyst: Employ a well-defined precatalyst (e.g., XPhos-Pd-G3) to ensure efficient generation of the active Pd(0) species.Weaker carbonate bases are often sufficient and better tolerated by sensitive functional groups. Precatalysts bypass problematic in situ reduction steps and are generally more robust and reproducible.[12]
Protocol: Optimized C4-Selective Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add this compound (1.0 equiv), the amine (1.2 equiv), a base such as Cs₂CO₃ (2.0 equiv), and the catalyst system (e.g., Pd₂(dba)₃ (2 mol%) and XPhos (5 mol%)) to an oven-dried vial.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (0.15 M).

  • Reaction Conditions: Seal the vial and heat to 100 °C with stirring.

  • Monitoring & Work-up: Monitor the reaction by LC-MS. After completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.

  • Purification: Concentrate the filtrate and purify the crude product via flash column chromatography.

Section 4: References

  • Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. 6

  • Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ACS Figshare. 16

  • Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. 17

  • Jackson, O. D., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. 10

  • Jackson, O. D., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. 18

  • Jackson, O. D., et al. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. 1

  • Bouscary-Desforges, G., et al. (2012). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. Journal of Organic Chemistry. 19

  • BenchChem Technical Support. (2025). Overcoming poor regioselectivity in the amination of dichloropyrimidines. BenchChem. 20

  • Pocrkalj, D., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. 2

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. 21

  • Jackson, O. D., et al. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ResearchGate. 7

  • Jackson, O. D., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Montana State University. --INVALID-LINK--

  • Singh, U., et al. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. RSC Publishing. 22

  • ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. 3

  • Not Voodoo. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. 4

  • Brinck, T., et al. (2025). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. ResearchGate. 8

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. 12

  • Liu, Z. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics. WuXi AppTec. 5

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. 15

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. 9

  • Csonka, R., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. 13

  • Patil, M. L., et al. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts. 14

  • Walczak, M. A., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed. 11

References

Troubleshooting low yield in Buchwald-Hartwig amination of 4-Bromo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Low Yield in the Buchwald-Hartwig Amination of 4-Bromo-6-methoxypyrimidine

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial C-N bonds. However, its application to specific substrate classes, such as electron-deficient heteroaromatics like this compound, presents unique and often frustrating challenges. The inherent properties of the pyrimidine ring—namely, its electron-withdrawing nature and the potential for the ring nitrogen to act as a catalyst poison—can lead to unexpectedly low yields, incomplete conversion, or complex side reactions.

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering difficulties with this specific transformation. As Senior Application Scientists, we move beyond generic advice to provide a mechanistically grounded, field-tested framework for troubleshooting and optimization. Here, we dissect the causal relationships between reaction components and outcomes, empowering you to logically diagnose and solve issues in your experimental setup.

Frequently Asked Questions (FAQs)

Q1: My yield is unexpectedly low, even though I'm using a standard Buchwald-Hartwig protocol. What's the most likely cause?

A1: For heteroaromatic substrates like this compound, the most common culprit is catalyst inhibition or poisoning.[1] The lone pair on the pyrimidine nitrogen can coordinate to the palladium center, effectively shutting down the catalytic cycle.[1] Your standard protocol may be employing a ligand that is not sterically bulky enough to prevent this unwanted interaction. The choice of ligand and base is exceptionally critical and interdependent for this class of substrate.[2]

Q2: I'm observing complete consumption of my this compound starting material, but little to no desired product is forming. What is happening?

A2: This scenario strongly suggests that a competing side reaction is dominant. The most probable side reaction is hydrodehalogenation, where the bromo group is replaced by a hydrogen atom. This can be caused by an unproductive pathway involving β-hydride elimination from the palladium-amido complex.[3] Another possibility is catalyst decomposition. Both issues are often traced back to a suboptimal combination of ligand, base, or solvent.

Q3: Can I use a weaker base like potassium carbonate to avoid potential decomposition of my amine or product?

A3: Yes, using weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is a valid strategy, especially if your substrates contain base-sensitive functional groups.[4] However, this shift almost always necessitates a more active catalyst system (i.e., a more electron-rich and bulky ligand) and may require higher reaction temperatures (e.g., 100-110 °C) to achieve a reasonable reaction rate.[2][5]

Q4: How critical is the purity of my reagents and the reaction atmosphere?

A4: Absolutely critical. Palladium-catalyzed reactions are highly sensitive to oxygen and moisture, which can deactivate the catalyst.[1] Using improperly dried solvents, reagents, or failing to maintain a rigorously inert (argon or nitrogen) atmosphere is a frequent source of reaction failure. Additionally, impurities in the starting materials can sometimes act as catalyst poisons.

In-Depth Troubleshooting Guide

The Catalyst and Ligand System: The Heart of the Reaction

The palladium catalyst and its coordinating phosphine ligand are the most crucial factors for success. The ligand's job is to stabilize the palladium center, promote the key steps of oxidative addition and reductive elimination, and, critically for this substrate, sterically shield the metal from coordinating to the pyrimidine nitrogen.[1]

Causality: For electron-deficient heteroaryl halides, reductive elimination (the final C-N bond-forming step) can be slow. Bulky, electron-rich dialkylbiaryl phosphine ligands are known to accelerate this step and are therefore the ligands of choice.[2][6]

Troubleshooting Steps:

  • Switch to a Bulky Biaryl Phosphine Ligand: If you are using older-generation ligands like P(o-tol)₃ or bidentate ligands like BINAP or Xantphos with poor results, switching to a modern, sterically demanding monophosphine ligand is the first and most important change to make.

  • Screen a Panel of Ligands: There is no single "best" ligand for all substrates. A small screen of proven ligands for heteroaromatic amination is highly recommended.

Table 1: Ligand Selection Guide for Heteroaromatic Substrates
LigandStructureKey Characteristics & Recommended Use
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylA highly general and robust ligand. Excellent starting point for difficult couplings. Often provides good results with a range of bases.[7]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylDesigned for secondary amines. The isopropoxy groups can enhance activity in certain systems.[8]
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylExtremely active and useful for a broad range of amines, including primary amines. Can often enable reactions at lower temperatures.[8]
t-BuXPhos 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenylThe tert-butyl groups provide immense steric bulk, which can be highly effective at preventing catalyst inhibition by the pyrimidine ring.[6]

Palladium Precursor: While Pd₂(dba)₃ and Pd(OAc)₂ are common, they require an in-situ reduction to the active Pd(0) species. Using a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3) can lead to more reproducible results as they are easier to activate, often with weaker bases at room temperature.[5]

Base Selection: A Delicate Balance

The base is not merely a proton scavenger; it is intimately involved in the catalytic cycle, facilitating the deprotonation of the amine-palladium complex to form the key palladium-amido intermediate.[9] The choice of base affects reaction rate, substrate compatibility, and the prevalence of side reactions.

Causality: Strong bases like sodium tert-butoxide (NaOtBu) promote fast reaction rates but can be incompatible with sensitive functional groups and may promote side reactions.[8] Weaker inorganic bases are milder but often require higher temperatures and more active catalysts. The poor solubility of inorganic bases in organic solvents can also be a rate-limiting factor.[4]

Troubleshooting Steps:

  • Match Base to Substrate: If your amine or pyrimidine contains sensitive groups (e.g., esters), start with a weaker base like Cs₂CO₃ or K₃PO₄ and a highly active ligand (e.g., BrettPhos).

  • Consider Base Strength: If using a weaker base results in no reaction, switch to a stronger base like LHMDS or NaOtBu, but monitor carefully for decomposition.

  • Address Solubility: For inorganic bases, ensure vigorous stirring. Grinding the base to a fine powder before use or adding an agent like celite can help prevent clumping and increase the surface area, improving reaction kinetics.[5]

Table 2: Base Selection Guide
BasepKa of Conjugate Acid (pKaH)ClassCommon Use & Considerations
NaOt-Bu ~19Strong, AlkoxideVery common, permits high reaction rates. Can cause decomposition of base-sensitive substrates.[5][8]
LHMDS ~26Strong, AmideUseful for substrates with protic functional groups (e.g., free -OH, -NH). Air sensitive solid.[8]
K₃PO₄ ~12.3 (3rd pKa)Weak, InorganicGood alternative for sensitive substrates. Often requires higher temperatures.[4]
Cs₂CO₃ ~10.3 (2nd pKa)Weak, InorganicGood solubility in some organic solvents compared to other carbonates. A mild and effective choice.[5][10]
Solvent Choice: More Than Just a Medium

The solvent must dissolve the reactants but also plays a role in the stability and reactivity of the catalytic species.[11]

Causality: The reaction generally proceeds well in ethereal (dioxane, THF) or aromatic (toluene) solvents.[5] Polar aprotic solvents can sometimes be beneficial, but strongly coordinating solvents must be avoided.

Troubleshooting Steps:

  • Start with Toluene or Dioxane: These are the most common and reliable solvents for Buchwald-Hartwig aminations. Toluene is often preferred as it can help precipitate sodium iodide byproduct when using aryl iodides, reducing catalyst inhibition.[12]

  • Avoid Coordinating Solvents: Never use solvents like acetonitrile, pyridine, or DMF. These molecules can act as ligands, binding to the palladium center and displacing the essential phosphine ligand, thereby killing the catalysis.[5][13]

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Coord [L-Pd(II)(Ar)(AmineH)]+X- OA_Complex->Amine_Coord Amine Coordination Amido_Complex L-Pd(II)(Ar)(Amine) Amine_Coord->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-Amine Amido_Complex->Product ArX Ar-X ArX->OA_Complex AmineH Amine-H AmineH->Amine_Coord Base + Base - Base-H+ Base->Amine_Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting Workflow Start Low Yield with This compound Check_SM Starting Material Consumed? Start->Check_SM Check_Side_Products Hydrodehalogenation Observed? Check_SM->Check_Side_Products Yes Action_Inert Check Inert Atmosphere & Reagent Purity/Dryness Check_SM->Action_Inert No Action_Ligand 1. Screen Bulky Ligands (XPhos, BrettPhos, t-BuXPhos) 2. Change Base (Cs₂CO₃, K₃PO₄) Check_Side_Products->Action_Ligand No Action_Base_Temp 1. Switch to Weaker Base (K₃PO₄) 2. Optimize Temperature Check_Side_Products->Action_Base_Temp Yes Action_Catalyst Consider Pd Pre-catalyst for reproducibility Action_Ligand->Action_Catalyst Action_Base_Temp->Action_Ligand

Caption: A decision tree for troubleshooting low yields.

Experimental Protocols

Disclaimer: These protocols are starting points. Optimal conditions will vary based on the specific amine used. All manipulations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk or glovebox techniques.

General Screening Protocol
  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-8 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.2 equiv).

  • Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv).

  • Solvent and Amine: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a ~0.1 M solution). Finally, add the amine (1.1-1.2 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or the reaction stalls.

  • Workup: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash with water or brine, dry the organic layer, and concentrate in vacuo. Purify the crude product by column chromatography.

Example Optimized Protocol for a Heteroaryl Halide

This protocol is adapted from literature procedures known to be effective for challenging heteroaryl substrates.[6]

  • Setup: In a glovebox, add this compound (1 equiv), Pd₂(dba)₃ (2 mol%), t-BuXPhos (8 mol%), and potassium phosphate (K₃PO₄, 1.4 equiv) to a reaction vial with a stir bar.

  • Reagent Addition: Add the desired amine (1.2 equiv) and anhydrous, degassed toluene.

  • Reaction: Seal the vial tightly, remove it from the glovebox, and heat to 100 °C in a pre-heated oil bath with vigorous stirring for 12-24 hours.

  • Analysis & Workup: Follow steps 6 and 7 from the General Protocol.

References

Preventing debromination of 4-Bromo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-6-methoxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions to help you prevent unwanted side reactions, particularly debromination, and ensure the success of your synthetic endeavors.

Introduction: The Challenge of Premature Debromination

This compound is a valuable reagent in medicinal chemistry and materials science, frequently employed in cross-coupling reactions to introduce the methoxypyrimidine scaffold into target molecules. However, its utility can be hampered by a common and frustrating side reaction: reductive debromination, where the bromine atom is prematurely replaced by a hydrogen atom. This not only consumes the starting material but also complicates purification, ultimately impacting reaction yields and project timelines.

This guide provides a systematic approach to understanding the root causes of debromination and implementing effective preventative strategies.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of this compound?

Debromination is an undesired side reaction where the bromine atom at the C4 position of the pyrimidine ring is replaced by a hydrogen atom, leading to the formation of 6-methoxypyrimidine as a byproduct. This reduces the yield of the desired product and introduces impurities that can be challenging to separate.

Q2: What are the primary causes of debromination, especially in palladium-catalyzed cross-coupling reactions?

In palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, debromination is primarily caused by the formation of palladium-hydride (Pd-H) species.[1] These highly reactive species can be generated from various sources within the reaction mixture:

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate hydrides, particularly at elevated temperatures.[1]

  • Solvents: Protic solvents like alcohols can act as hydride donors. Even seemingly aprotic solvents like DMF can degrade to produce hydride sources, especially in the presence of water.[1]

  • Reagents: Trace impurities in reagents, such as borane (B-H) species in boronic acids, can contribute to the formation of Pd-H.[1]

  • Water: The presence of water in the reaction mixture can react with bases or other reagents to generate hydride sources.[1]

Q3: How does the choice of catalyst and ligand impact debromination?

The ligand coordinated to the palladium catalyst is critical. Bulky, electron-rich phosphine ligands are highly recommended because they accelerate the desired reductive elimination step of the catalytic cycle, which outcompetes the debromination pathway.[1] For Suzuki and Buchwald-Hartwig reactions, ligands such as XPhos, SPhos, and RuPhos often provide excellent results by stabilizing the palladium catalyst and promoting the desired coupling.[1]

Q4: Which bases are recommended to minimize debromination?

Weaker, non-nucleophilic inorganic bases are generally preferred over strong organic bases.[1] The following table provides a general guide:

Base TypeExamplesSuitability for Preventing DebrominationRationale
Inorganic Carbonates K₂CO₃, Cs₂CO₃High Milder bases that are less prone to generating hydride species.
Inorganic Phosphates K₃PO₄High A good alternative to carbonates, often used in anhydrous conditions.
Alkoxides NaOtBu, KOtBuLow Strong bases that can promote β-hydride elimination and other pathways leading to Pd-H formation.[1]

Q5: Can impurities in this compound itself contribute to debromination?

Yes. While commercial this compound is generally of high purity[2][3], impurities from its synthesis could potentially contribute to side reactions. For instance, residual starting materials or byproducts from the bromination step could interact with the catalyst or reagents. It is always advisable to use high-purity starting materials and ensure they are stored under appropriate conditions (cool, dry, and dark) to prevent degradation.

Troubleshooting Guides

Issue 1: Significant Debromination in Suzuki-Miyaura Coupling

Problem: You are performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but you observe a significant amount of 6-methoxypyrimidine byproduct.

Causality Analysis Workflow:

start Debromination Observed in Suzuki Coupling check_base Is a strong alkoxide base (e.g., NaOtBu) being used? start->check_base switch_base Switch to a milder inorganic base (K₃PO₄ or Cs₂CO₃) check_base->switch_base Yes check_ligand Is the ligand bulky and electron-rich (e.g., XPhos, SPhos)? check_base->check_ligand No end Debromination Minimized switch_base->end switch_ligand Use a more appropriate ligand to accelerate reductive elimination check_ligand->switch_ligand No check_conditions Are conditions strictly anhydrous and inert? check_ligand->check_conditions Yes switch_ligand->end improve_conditions Use anhydrous solvents and degas the reaction mixture thoroughly check_conditions->improve_conditions No check_temp Is the reaction temperature too high? check_conditions->check_temp Yes improve_conditions->end optimize_temp Lower the temperature and monitor for a longer duration check_temp->optimize_temp Yes check_temp->end No optimize_temp->end

A workflow for troubleshooting debromination in Suzuki reactions.

Potential Causes & Solutions:

  • Inappropriate Base Selection:

    • Cause: Strong bases like sodium tert-butoxide can generate hydride species that lead to reductive debromination.[1]

    • Solution: Switch to a milder inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][4]

  • Suboptimal Ligand Choice:

    • Cause: The ligand plays a crucial role in the catalytic cycle. A less effective ligand may not promote the desired reductive elimination step efficiently, allowing the competing debromination pathway to dominate.

    • Solution: Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or dppf. These ligands accelerate reductive elimination, outcompeting the formation of the debrominated byproduct.[1]

  • Presence of Protic Impurities:

    • Cause: Water or other protic impurities in the solvent or reagents can serve as a proton source for hydrodehalogenation.[1][5]

    • Solution: Use anhydrous, aprotic solvents like toluene or 1,4-dioxane.[1] Ensure all reagents are dry and the reaction is set up under a strictly inert atmosphere (Nitrogen or Argon). Degassing the solvent is also highly recommended.

  • High Reaction Temperatures:

    • Cause: Elevated temperatures can sometimes favor side reactions, including the decomposition of reagents or solvents to form hydride species.

    • Solution: Lower the reaction temperature and allow for a longer reaction time. The optimal temperature should be determined empirically, but starting around 80-100°C is a good practice.[1]

Issue 2: Debromination During Buchwald-Hartwig Amination

Problem: When attempting to couple an amine with this compound, the primary product observed is 6-methoxypyrimidine.

Competing Catalytic Cycles:

G cluster_coupling Desired Cross-Coupling Cycle cluster_debromination Undesired Debromination Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)-Br(L_n) Pd0->ArPdBr Oxidative Addition (Ar-Br) PdH Pd-H Species Pd0->PdH Hydride Source (Base, Solvent, H₂O) ArPdNu Ar-Pd(II)-Nu(L_n) ArPdBr->ArPdNu Ligand Exchange (H-Nu) ArPdH Ar-Pd(II)-H(L_n) ArPdBr->ArPdH Reaction with Pd-H Product Ar-Nu (Desired Product) ArPdNu->Product Reductive Elimination Product->Pd0 Byproduct Ar-H (Debrominated Byproduct) ArPdH->Byproduct Reductive Elimination Byproduct->Pd0

Competing catalytic cycles of cross-coupling and debromination.

Potential Causes & Solutions:

  • Ligand Selection:

    • Cause: Similar to Suzuki coupling, the choice of ligand is paramount.

    • Solution: For Buchwald-Hartwig reactions, bulky biarylphosphine ligands are generally preferred. Ligands like Xantphos or Josiphos have proven effective in minimizing reductive dehalogenation.[4]

  • Base Strength and Type:

    • Cause: Strong bases are often required for Buchwald-Hartwig amination, but they are also a primary source of hydride ions.

    • Solution: While strong bases like NaOtBu or LHMDS are common, consider screening weaker bases like K₃PO₄ or Cs₂CO₃ if debromination is severe. The choice of base is highly substrate-dependent and may require optimization.

  • Solvent Choice:

    • Cause: The solvent can influence the reaction pathway.

    • Solution: Aprotic solvents like toluene or dioxane are standard. Avoid protic solvents. If using DMF, ensure it is of high purity and anhydrous, as residual dimethylamine can act as a competing nucleophile or contribute to side reactions.

Issue 3: Debromination in Lithiation or Grignard Formation Attempts

Problem: Attempts to form an organometallic species via metal-halogen exchange with n-BuLi or Grignard formation with Mg results in the formation of 6-methoxypyrimidine.

Potential Causes & Solutions:

  • Protic Sources:

    • Cause: Organolithium and Grignard reagents are extremely strong bases and will be quenched by any available proton source, leading to the formation of the debrominated product.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and ensure the this compound is free of moisture.

  • Reaction Temperature:

    • Cause: Metal-halogen exchange is typically very fast, even at low temperatures. Running the reaction at higher temperatures can promote side reactions.

    • Solution: Perform the metal-halogen exchange at low temperatures (e.g., -78 °C) to control the reactivity and minimize side reactions.

  • Purity of Reagents:

    • Cause: Impurities in the organolithium or magnesium can affect the reaction outcome.

    • Solution: Use freshly titrated n-BuLi or high-quality magnesium turnings.

Recommended Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is optimized to minimize the debromination of this compound.

Reaction Setup:

G cluster_setup Recommended Reaction Setup flask Oven-dried Schlenk Flask atmosphere Inert Atmosphere (Argon or Nitrogen) flask->atmosphere reagents Reagents: - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - Pd catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) - Ligand (e.g., XPhos, 3.3 mol%) - Base (e.g., K₃PO₄, 2.0 eq) flask->reagents stirring Magnetic Stirrer flask->stirring solvent Anhydrous, Degassed Solvent (Toluene or 1,4-Dioxane) reagents->solvent heating Oil Bath with Temperature Control (80-100 °C) stirring->heating

Key components of a recommended reaction setup to avoid debromination.

Step-by-Step Procedure:

  • Reagent Preparation: In a glovebox or under a strict argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable ligand (e.g., XPhos, 3.3 mol%), and potassium phosphate (K₃PO₄, 2.0 eq) to an oven-dried Schlenk tube.[1]

  • Substrate Addition: Add this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) to the tube.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Reaction: Seal the tube and heat the mixture to 80-100°C. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue via column chromatography.

By carefully controlling the reaction parameters as outlined in this guide, researchers can significantly suppress the undesired debromination of this compound, leading to higher yields of the desired coupled products and more efficient synthetic workflows.

References

Technical Support Center: Purification of 4-Bromo-6-methoxypyrimidine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-bromo-6-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important synthetic intermediate. My insights are drawn from extensive experience in synthetic chemistry and purification sciences, aiming to explain not just the "how" but the critical "why" behind each step, ensuring a robust and reproducible purification process.

Introduction to the Recrystallization of this compound

This compound is a key building block in medicinal chemistry. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging the differences in solubility between the desired compound and impurities at different temperatures.[1] A successful recrystallization yields a product with high purity and a well-defined crystalline form.

This guide will walk you through a proposed recrystallization protocol, address common issues you may encounter, and answer frequently asked questions to empower you with the knowledge to optimize your purification process.

Proposed Recrystallization Protocol for this compound

While a specific, universally validated recrystallization protocol for this compound is not extensively documented in publicly available literature, a systematic approach based on the physicochemical properties of similar bromo-methoxy-substituted aromatic compounds and general principles for pyrimidine derivatives can be employed. The following protocol is a starting point for your methods development.

Solvent Selection: The Cornerstone of a Successful Recrystallization

The ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures.[1] For pyrimidine derivatives, polar protic solvents are often a good starting point. Based on the structure of this compound, which possesses a degree of polarity due to the nitrogen atoms and the methoxy group, alongside some non-polar character from the brominated aromatic ring, a solvent system of ethanol and water is a logical choice to investigate.

Table 1: Proposed Solvent System for Initial Screening

Solvent SystemRationale
Ethanol/Water Ethanol is likely to be a "good" solvent, dissolving the compound when hot. Water, in which the compound is likely less soluble, can act as an "anti-solvent" to induce crystallization upon cooling.
Isopropanol A slightly less polar alcohol than ethanol, which may offer a better solubility differential between hot and cold conditions.
Ethyl Acetate/Hexane A common solvent/anti-solvent pair for compounds of intermediate polarity.
Step-by-Step Experimental Workflow

The following is a detailed, step-by-step methodology for the recrystallization of this compound using a two-solvent system, which offers excellent control over the crystallization process.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. To this, add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture gently with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, a hot gravity filtration should be performed. This is a critical step to remove particulate matter that would otherwise be trapped in your final crystals. Pre-heating the filtration apparatus (funnel and receiving flask) is essential to prevent premature crystallization.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" or "anti-solvent" (e.g., water) dropwise with continuous stirring until the solution becomes slightly and persistently cloudy (turbid). This indicates that the saturation point has been reached.

  • Clarification: To ensure a controlled crystallization, add a few drops of the hot "good" solvent (ethanol) back into the solution until the turbidity just disappears, resulting in a clear, saturated solution.

  • Crystallization: Cover the flask (e.g., with a watch glass) and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of large, pure crystals as it allows the crystal lattice to form in an orderly fashion, excluding impurities.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. It is important to wash the collected crystals with a small amount of ice-cold recrystallization solvent (the same ethanol/water mixture) to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be achieved by leaving them under vacuum on the filter funnel for a period, followed by further drying in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound and provides systematic solutions.

Problem 1: Oiling Out - The Compound Separates as a Liquid Instead of a Solid

  • Question: I've followed the protocol, but instead of crystals, an oily substance is forming at the bottom of my flask. What's happening and how can I fix it?

  • Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature that is above the solute's melting point. This can be due to a high concentration of impurities lowering the melting point of your compound, or the solution being too concentrated.

    • Immediate Action: Reheat the solution to dissolve the oil. Add a small amount of the "good" solvent (e.g., ethanol) to decrease the overall concentration. Then, allow the solution to cool at a much slower rate. You can insulate the flask to encourage gradual cooling.

    • Underlying Cause & Long-Term Solution:

      • High Impurity Level: If the problem persists, the starting material may be too impure. Consider a pre-purification step, such as column chromatography, to remove the bulk of the impurities before recrystallization.

      • Inappropriate Solvent Choice: The boiling point of your chosen solvent system might be too high. Consider a lower-boiling solvent or a different solvent/anti-solvent pair.

Problem 2: No Crystal Formation Upon Cooling

  • Question: My solution has cooled to room temperature, and even after being in an ice bath, no crystals have formed. What should I do?

  • Answer: The absence of crystal formation typically indicates that the solution is not supersaturated, meaning too much solvent was used.

    • Inducing Crystallization:

      • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

      • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystallization.

    • If Induction Fails: If the above methods do not work, it is necessary to reduce the volume of the solvent. Gently heat the solution to boil off some of the solvent and then allow it to cool again. Be careful not to evaporate too much solvent, as this can cause the product to precipitate out too quickly.

Problem 3: Low Yield of Recovered Crystals

  • Question: I managed to get pure crystals, but my final yield is very low. What could have gone wrong?

  • Answer: A low yield can be attributed to several factors throughout the recrystallization process.

    • Excessive Solvent: Using too much of the "good" solvent will result in a significant amount of your product remaining dissolved in the mother liquor even after cooling. It is crucial to use the minimum amount of hot solvent necessary for complete dissolution.

    • Premature Crystallization: If the product crystallizes during a hot filtration step, it will be lost. Ensure your filtration apparatus is adequately pre-heated.

    • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

Problem 4: Discolored Crystals in the Final Product

  • Question: My final crystals have a yellowish or brownish tint, suggesting the presence of impurities. How can I remove these colored impurities?

  • Answer: Colored impurities can often be removed by treating the hot solution with activated charcoal before the crystallization step.

    • Procedure: After the crude this compound has been dissolved in the hot solvent, add a small amount of activated charcoal to the solution and swirl. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.

Frequently Asked Questions (FAQs)

  • Q1: How do I know what the common impurities in my this compound sample are?

    • A1: The most likely impurities will be unreacted starting materials or byproducts from the synthetic route used. For instance, if synthesized from 4,6-dichloropyrimidine, you might have residual starting material or the mono-substituted intermediate, 4-chloro-6-methoxypyrimidine.[2] If the synthesis involved uracil as a precursor, related pyrimidine structures could be present.[3] Analytical techniques such as NMR, LC-MS, or GC-MS are recommended to identify and quantify these impurities.

  • Q2: Is it better to use a single-solvent or a two-solvent system for recrystallization?

    • A2: The choice depends on the solubility characteristics of your compound. A single-solvent system is simpler if you can find a solvent that provides a large difference in solubility between hot and cold conditions. However, a two-solvent system often provides more precise control over the saturation point and can be very effective for a wider range of compounds.

  • Q3: How critical is the cooling rate for crystallization?

    • A3: The cooling rate is extremely important. Rapid cooling tends to produce smaller, less pure crystals as impurities can become trapped in the rapidly forming crystal lattice. A slow and gradual cooling process allows for the formation of larger, more ordered, and therefore purer crystals.

  • Q4: What safety precautions should I take when performing a recrystallization?

    • A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be mindful of the flammability of organic solvents and use a heating mantle or steam bath as a heat source rather than an open flame. According to its safety data, this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[4]

Visualizing the Recrystallization Workflow

The following diagram illustrates the logical steps and decision points in a typical recrystallization process for this compound.

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_crystallization Crystallization & Isolation start Crude 4-Bromo-6- methoxypyrimidine dissolve Dissolve in Minimal Hot 'Good' Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble Impurities? add_antisolvent Add 'Anti-solvent' to Turbidity dissolve->add_antisolvent No Insoluble Impurities hot_filtration->add_antisolvent clarify Clarify with 'Good' Solvent add_antisolvent->clarify cool_slowly Slow Cooling to Room Temperature clarify->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end_node Pure Crystalline Product dry_crystals->end_node

Caption: A generalized workflow for the two-solvent recrystallization of this compound.

References

Technical Support Center: Flash Column Chromatography for 4-Bromo-6-methoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-6-methoxypyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the flash column chromatography of this important chemical scaffold. Here, we provide in-depth, field-proven insights in a question-and-answer format to address specific experimental issues, moving from method development to advanced troubleshooting.

Part 1: Frequently Asked Questions (FAQs) - Method Development

This section addresses the initial steps and primary considerations for developing a robust flash chromatography method for your this compound derivative.

Q1: What are the key structural features of this compound derivatives that influence their chromatographic behavior?

A1: The chromatographic behavior of these derivatives is primarily governed by the interplay of three key features:

  • The Pyrimidine Core: This nitrogen-containing heterocycle is moderately polar and can interact with the stationary phase through hydrogen bonding, particularly with the silanol groups on silica gel.[1]

  • The Bromo Substituent: The bromine atom adds to the molecular weight and introduces a degree of lipophilicity.

  • The Methoxy Group: This group is a hydrogen bond acceptor and contributes to the overall polarity of the molecule.

  • Other Substituents (R-groups): The nature of any additional substituents on the pyrimidine ring will significantly impact the molecule's overall polarity and, consequently, its retention on the column.

Understanding the combined electronic and steric effects of these groups is crucial for selecting an appropriate stationary and mobile phase.

Q2: What is the recommended starting point for selecting a stationary and mobile phase for a novel this compound derivative?

A2: For most this compound derivatives, which can be considered as compounds of "normal" polarity, a standard normal-phase chromatography setup is the most logical starting point.[2][3]

  • Stationary Phase: Start with standard flash-grade silica gel (40-63 µm particle size).[4] Silica is a slightly acidic medium that works well for a broad range of organic compounds.[5]

  • Mobile Phase (Eluent): A mixture of a non-polar and a moderately polar solvent is typically effective. The most common and highly recommended starting system is a gradient of ethyl acetate (EtOAc) in hexanes .[2][5]

    • Initial TLC Analysis: Before running the column, it is essential to perform Thin Layer Chromatography (TLC) to determine the optimal solvent system.[6] Aim for a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound.[7][8] This Rf range generally translates to an elution of 2.5 to 5 column volumes (CVs) in flash chromatography, which is ideal for good separation.[6][9]

Q3: How do I translate my TLC results into a gradient for my flash chromatography run?

A3: Automated flash chromatography systems have built-in algorithms to convert TLC Rf values into an optimized gradient.[10][11] The fundamental relationship used is CV = 1/Rf .[6][9]

  • Manual Gradient Development: If you are running a manual column, a good starting point is to begin the elution with a solvent system that gives your product an Rf of around 0.2 or less.[7] You can then incrementally increase the percentage of the polar solvent (e.g., ethyl acetate) to elute your compound.[7]

  • Step-Gradient Example:

    • Start with a low polarity mobile phase (e.g., 5% EtOAc in hexanes) to elute highly non-polar impurities.

    • Increase the polarity to the solvent system that gave you an Rf of ~0.2-0.3 on TLC (e.g., 20% EtOAc in hexanes) to elute your target compound.

    • Finally, flush the column with a high polarity mixture (e.g., 50% EtOAc in hexanes) to elute any remaining highly polar impurities.

The following table provides general starting solvent systems for compounds of varying polarities.

Compound PolarityRecommended Starting Solvent System
Non-polar 5% Ethyl Acetate in Hexanes or 100% Hexanes[2]
"Normal" Polarity 10-50% Ethyl Acetate in Hexanes[2]
Polar 100% Ethyl Acetate or 5% Methanol in Dichloromethane[2]

Q4: My this compound derivative is very polar and doesn't move from the baseline on TLC, even with 100% ethyl acetate. What should I do?

A4: For highly polar derivatives, you have a few options:

  • Switch to a More Polar Mobile Phase System: A common choice for polar compounds is a mixture of methanol (MeOH) in dichloromethane (DCM) .[2][5] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. Be cautious, as using more than 10% methanol in your mobile phase can lead to the dissolution of the silica gel.[2]

  • Consider Reversed-Phase Chromatography: If your compound is soluble in polar solvents like water, methanol, or acetonitrile, reversed-phase flash chromatography is an excellent alternative.[12][13] In this technique, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., a gradient of water and acetonitrile or methanol).[3][14] Polar compounds will elute earlier in reversed-phase chromatography.[3]

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Q5: My compound is streaking or tailing on the column, leading to poor separation and mixed fractions. What is causing this?

A5: Tailing is a common issue and can be caused by several factors:

  • Secondary Interactions with Silica: The nitrogen atoms in the pyrimidine ring can interact strongly with the acidic silanol groups on the silica surface, leading to tailing.[1]

    • Solution: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica. A common choice is 0.1-1% triethylamine (NEt₃) .[2] You should re-optimize your TLC conditions with the added triethylamine, as it can affect the Rf values.

  • Poor Solubility in the Mobile Phase: If your compound is not very soluble in the eluent, it can lead to broad peaks.

    • Solution: Try a different solvent system in which your compound is more soluble.[15] For example, if you are using an ethyl acetate/hexanes system, you could try a dichloromethane/methanol system.

  • Column Overloading: Loading too much sample onto the column will result in broad, tailing peaks and poor separation.

    • Solution: As a general rule of thumb for a moderately difficult separation, the sample load should be about 1-5% of the mass of the silica gel. For very difficult separations, this may need to be reduced to 0.1-1%.

Q6: I'm observing decomposition of my this compound derivative on the column. How can I prevent this?

A6: Some organic molecules can be sensitive to the acidic nature of silica gel.[7][15]

  • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots or streaking that wasn't there initially, your compound may be unstable on silica.[15]

  • Deactivate the Silica: You can neutralize the silica gel by pre-flushing the packed column with a solvent system containing 1-3% triethylamine.[7]

  • Use an Alternative Stationary Phase: If deactivation is not sufficient, consider using a more inert stationary phase like alumina (which is basic or neutral) or florisil .[5] However, you will need to re-develop your solvent system for these stationary phases.

Q7: I have two closely eluting spots on my TLC plate. How can I improve the separation on the flash column?

A7: Improving the resolution of closely eluting compounds requires careful optimization.

  • Optimize the Solvent System: Test a variety of solvent systems. Sometimes switching from an ethyl acetate/hexanes system to a dichloromethane/ether system, for example, can change the selectivity and improve separation.

  • Run a Shallow Gradient: A slow, shallow gradient around the elution point of your compounds can significantly improve separation.[7] This gives the compounds more time to interact with the stationary phase and resolve.

  • Dry Loading: If you dissolve your sample in a strong solvent to load it onto the column, it can disrupt the top of the column and lead to band broadening.

    • Solution: Use the dry loading technique. Dissolve your crude sample in a suitable solvent, add a small amount of silica gel, and then remove the solvent by rotary evaporation to get a free-flowing powder.[7][15][16] This powder can then be carefully added to the top of your packed column.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common flash chromatography issues.

Troubleshooting_Workflow Start Problem Observed Tailing Peak Tailing / Streaking Start->Tailing Decomposition Compound Decomposition Start->Decomposition Poor_Separation Poor Separation (ΔRf too small) Start->Poor_Separation No_Elution Compound Not Eluting Start->No_Elution Add_Modifier Add 0.1-1% NEt3 to Mobile Phase Tailing->Add_Modifier Cause: Acidic Silica? Change_Solvent_Tailing Try Alternative Solvent System (e.g., DCM/MeOH) Tailing->Change_Solvent_Tailing Cause: Poor Solubility? Reduce_Load Reduce Sample Load Tailing->Reduce_Load Cause: Overloading? Deactivate_Silica Pre-flush column with NEt3-containing solvent Decomposition->Deactivate_Silica Is it acid-catalyzed? Shallow_Gradient Run a Slower, Shallower Gradient Poor_Separation->Shallow_Gradient Need better resolution? Increase_Polarity Increase Mobile Phase Polarity (e.g., add MeOH to DCM) No_Elution->Increase_Polarity Is it too retained? End Successful Purification Add_Modifier->End Resolved Change_Solvent_Tailing->End Resolved Reduce_Load->End Resolved Change_Stationary_Phase Switch to Alumina or Florisil Deactivate_Silica->Change_Stationary_Phase Still decomposing? Change_Stationary_Phase->End Resolved Dry_Load Use Dry Loading Technique Shallow_Gradient->Dry_Load Still not resolved? Change_Solvent_Separation Test Different Solvent Systems Dry_Load->Change_Solvent_Separation Still not resolved? Change_Solvent_Separation->End Resolved Check_Stability Check for irreversible binding or decomposition Increase_Polarity->Check_Stability Still not eluting? Reversed_Phase Reversed_Phase Check_Stability->Reversed_Phase Consider Reversed-Phase Reversed_Phase->End Resolved

Caption: A decision-making workflow for troubleshooting common flash chromatography problems.

Part 3: Experimental Protocols

Protocol 1: Standard Method Development using TLC

This protocol outlines the essential first step for any flash purification.

  • Prepare Stock Solutions: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a stock solution for TLC spotting.

  • Select Initial Solvent Systems: Prepare small volumes of several mobile phase mixtures. Good starting points for this compound derivatives are 10%, 20%, and 30% ethyl acetate in hexanes.

  • Spot the TLC Plate: Using a capillary tube, carefully spot your crude mixture onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the chamber is saturated with the solvent vapors.

  • Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Calculate Rf Values: Measure the distance traveled by the solvent front and the distance traveled by each spot from the baseline. Calculate the Rf value for your target compound using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front).

  • Optimize: Adjust the polarity of your solvent system until your target compound has an Rf value between 0.2 and 0.4.[6][8] The separation between your target and the nearest impurity should be maximized.

Protocol 2: Dry Loading a Sample onto a Flash Column

This protocol is recommended to improve peak shape and resolution, especially for difficult separations.[7][16]

  • Dissolve Crude Product: In a round-bottom flask, dissolve your entire crude sample in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane, acetone, or ethyl acetate).

  • Add Silica Gel: Add silica gel to the flask. A good starting point is to use an amount of silica that is 2-4 times the weight of your crude sample.

  • Evaporate Solvent: Swirl the flask to ensure the silica is well-mixed with the sample solution. Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Pack the Column: Prepare your flash column by packing it with silica gel as you normally would (either as a slurry or dry pack).

  • Load the Sample: Carefully pour the silica-adsorbed sample onto the top of the packed column bed, creating a uniform, level layer.

  • Add Sand and Elute: Gently add a thin layer of sand on top of the sample layer to prevent disturbance when adding the mobile phase.[16][17] Begin eluting the column with your chosen mobile phase.

References

Technical Support Center: 4-Bromo-6-methoxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Bromo-6-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this multi-step synthesis. Our focus is on providing practical, field-proven insights to ensure the integrity and purity of your target compound.

I. Understanding the Synthetic Pathway: A Two-Step Approach

The most common and efficient synthesis of this compound commences with the commercially available starting material, 4,6-dihydroxypyrimidine. The process involves two key transformations: a double bromination followed by a regioselective nucleophilic aromatic substitution (SNAr) with methoxide.

Diagram 1: Overall Synthesis Workflow

Synthesis_Workflow A 4,6-Dihydroxypyrimidine B 4,6-Dibromopyrimidine A->B Bromination (e.g., POBr3) C This compound B->C Selective Methoxylation (e.g., NaOMe)

Caption: A simplified workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common byproducts.

Question 1: My initial bromination of 4,6-dihydroxypyrimidine appears incomplete. What are the likely impurities and how can I confirm them?

Answer: Incomplete bromination is a common issue, often resulting from insufficient brominating agent, suboptimal reaction temperature, or shorter reaction times. The primary impurities to suspect are the starting material and a mono-brominated intermediate.

  • Potential Byproducts:

    • 4,6-Dihydroxypyrimidine (Starting Material): If the reaction has not proceeded significantly, a substantial amount of the starting material will remain.

    • 4-Bromo-6-hydroxypyrimidine (Mono-brominated intermediate): This is a likely intermediate if the reaction stalls. Due to the activating nature of the hydroxyl groups, the reaction tends to proceed to the di-bromo product, but incomplete conversion can lead to the presence of this species.

  • Troubleshooting & Identification:

    Analytical Technique Expected Observation for Byproducts Troubleshooting Steps
    TLC Analysis The starting material and mono-brominated intermediate will have lower Rf values than the desired 4,6-dibromopyrimidine due to their higher polarity.- Increase the equivalents of the brominating agent (e.g., POBr3).- Extend the reaction time and/or increase the reaction temperature, monitoring by TLC.- Ensure anhydrous conditions, as moisture can quench the brominating agent.
    ¹H NMR Spectroscopy 4,6-Dihydroxypyrimidine: Look for characteristic aromatic proton signals.[1]4-Bromo-6-hydroxypyrimidine: Expect a distinct set of aromatic proton signals different from both the starting material and the di-bromo product.- Acquire an NMR spectrum of the crude product and compare it with the known spectrum of the starting material.
    LC-MS The byproducts will have distinct retention times and molecular weights (4,6-dihydroxypyrimidine: 112.09 g/mol ; 4-bromo-6-hydroxypyrimidine: 190.00 g/mol ).- Use LC-MS to confirm the presence and relative abundance of these lower molecular weight species.

Question 2: During the methoxylation of 4,6-dibromopyrimidine, I'm observing multiple spots on my TLC. What are the possible byproducts?

Answer: The selective mono-methoxylation of 4,6-dibromopyrimidine is a critical step where several byproducts can form due to incomplete reaction, over-reaction, or lack of regioselectivity. The C4 position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the C2 position, and similarly, the C4 and C6 positions are highly activated for substitution.[2][3] However, reaction conditions can influence this selectivity.

  • Potential Byproducts:

    • 4,6-Dibromopyrimidine (Unreacted Intermediate): Incomplete reaction is a primary cause of this impurity.

    • 6-Bromo-4-methoxypyrimidine (Isomeric Product): While the formation of this compound is generally favored, changes in reaction conditions or steric hindrance could lead to the formation of this isomer. The regioselectivity of nucleophilic aromatic substitution on dihalopyrimidines can be influenced by the reaction solvent and temperature.[4]

    • 4,6-Dimethoxypyrimidine (Di-substituted Product): If the reaction is not carefully controlled (e.g., excess methoxide, prolonged reaction time, or elevated temperature), a second substitution can occur, leading to this byproduct.

    • Hydrolysis Products: The bromo groups on the pyrimidine ring are susceptible to hydrolysis, which can lead to the formation of 4-bromo-6-hydroxypyrimidine or even a return to 4,6-dihydroxypyrimidine if both bromo groups are hydrolyzed.[5]

Diagram 2: Byproduct Formation Pathways in Methoxylation

Byproduct_Formation cluster_main Main Reaction Pathway cluster_byproducts Potential Byproduct Pathways A 4,6-Dibromopyrimidine B This compound (Target) A->B NaOMe (1 eq.) C 6-Bromo-4-methoxypyrimidine (Isomer) A->C NaOMe (1 eq.) (Poor Selectivity) E 4-Bromo-6-hydroxypyrimidine (Hydrolysis) A->E H₂O D 4,6-Dimethoxypyrimidine (Over-reaction) B->D Excess NaOMe

Caption: Potential reaction pathways leading to byproducts during the methoxylation step.

  • Troubleshooting & Identification:

Analytical Technique Expected Observation for Byproducts Troubleshooting Steps
TLC Analysis - 4,6-Dibromopyrimidine: Higher Rf than the methoxylated products. - Isomeric and Di-substituted Products: May have similar Rf values to the target product, requiring a well-optimized solvent system for separation. - Hydrolysis Products: Lower Rf values due to increased polarity.- Carefully control the stoichiometry of sodium methoxide (use of ~1.0-1.1 equivalents is typical).- Maintain a low reaction temperature to enhance selectivity and prevent di-substitution.- Ensure anhydrous conditions to minimize hydrolysis.
¹H NMR Spectroscopy - 4,6-Dibromopyrimidine: A distinct singlet for the two equivalent aromatic protons. - 6-Bromo-4-methoxypyrimidine: A different set of aromatic proton signals and a methoxy signal compared to the target product. - 4,6-Dimethoxypyrimidine: Two equivalent methoxy groups will likely show a single signal, and the aromatic protons will have a characteristic shift.[6]- Use ¹H NMR of the crude product to identify the presence and approximate ratios of these species. Look for the characteristic methoxy proton signals around 3.9-4.1 ppm.
GC-MS Each byproduct will have a unique retention time and mass spectrum. The fragmentation pattern can help distinguish between isomers.[7]- GC-MS is an excellent tool for separating and identifying these closely related compounds. The molecular ions will be distinct (e.g., 4,6-dibromopyrimidine: m/z 238/240/242; 4,6-dimethoxypyrimidine: m/z 140).

III. Analytical Protocols for Byproduct Identification

Protocol 1: Sample Preparation for NMR Analysis

  • Take an aliquot of the crude reaction mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) suitable for the expected compounds.

  • Add a small amount of an internal standard with a known chemical shift that does not overlap with the expected signals (e.g., tetramethylsilane - TMS).

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • Compare the observed chemical shifts with the reference data in Table 1.

Table 1: Approximate ¹H NMR Chemical Shifts of Key Compounds

CompoundAromatic Protons (ppm)Methoxy Protons (ppm)Notes
4,6-Dihydroxypyrimidine~8.0 (H-2), ~5.2 (H-5)-In DMSO-d₆
4,6-Dibromopyrimidine~8.8-Distinct singlet
This compound ~8.6 (s, 1H), ~7.0 (s, 1H)~4.0 (s, 3H)Target Product
6-Bromo-4-methoxypyrimidine~8.5 (s, 1H), ~6.8 (s, 1H)~4.1 (s, 3H)Isomeric Byproduct
4,6-Dimethoxypyrimidine~8.4 (s, 1H), ~5.9 (s, 1H)~3.9 (s, 6H)Di-substituted Byproduct[6]

Note: Chemical shifts are approximate and can vary depending on the solvent and other factors.[8][9][10][11][12]

Protocol 2: General GC-MS Method for Byproduct Analysis

  • Sample Preparation: Dilute a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.

  • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to ensure separation of all components.

  • MS Detection: Use electron ionization (EI) at 70 eV.

  • Data Analysis: Analyze the resulting chromatogram to identify the retention times of different peaks. Examine the mass spectrum of each peak to determine the molecular weight and fragmentation pattern, which can be used to identify the compound.[13]

IV. Purification Strategies

Should byproducts be identified, the following purification techniques can be employed:

  • Column Chromatography: This is the most common method for separating the target product from its byproducts. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate) is typically effective.

  • Recrystallization: If the crude product is a solid and contains a major impurity, recrystallization from a suitable solvent system can be an effective purification method.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative high-performance liquid chromatography can be utilized.

By understanding the potential side reactions and employing the appropriate analytical techniques, researchers can effectively troubleshoot the synthesis of this compound and ensure the production of high-purity material for their downstream applications.

V. References

  • Schlosser, M., & Rausis, T. (2002). The Regioselectivity of the Methoxylation of 4,6-Dihalopyrimidines. European Journal of Organic Chemistry, 2002(13), 2241-2244.

  • ChemicalBook. (n.d.). 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • Quantum Mechanics-Chemistry. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4,6-Dihydroxypyrimidine(1193-24-4) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2014). 13.2: The Mass Spectrum - Fragmentation. Retrieved from --INVALID-LINK--

  • Matrix Scientific. (n.d.). 4-Bromo-6-methylpyrimidine. Retrieved from --INVALID-LINK--

  • CRASH! Medical Review Series. (2022, April 13). Pyrimidine Synthesis. YouTube. Retrieved from --INVALID-LINK--

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 69543-97-1|this compound. Retrieved from --INVALID-LINK--

  • University of Puget Sound. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from --INVALID-LINK--

  • TCI America. (n.d.). This compound, min 98%. Retrieved from --INVALID-LINK--

  • ScienceDirect. (2017). Regioselective bromination: Synthesis of brominated methoxyquinolines. Retrieved from --INVALID-LINK--

  • PubMed. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Retrieved from --INVALID-LINK--

  • MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from --INVALID-LINK--

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. Retrieved from --INVALID-LINK--

  • PubMed. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2025). Chemo- and Regioselective Synthesis of 3,4-Dihydropyrimidin-4-ones from 4,5-Dihydro-1,2,4-oxadiazoles and Chromium Alkoxy Alkynyl Fischer Carbene Complexes. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Mass spectrometry 1. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (2007). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Retrieved from --INVALID-LINK--

  • Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from --INVALID-LINK--

References

Technical Support Center: Scaling Up Reactions Involving 4-Bromo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-6-methoxypyrimidine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you successfully scale up your chemical reactions involving this versatile building block. My aim is to combine established chemical principles with practical, field-tested insights to ensure your syntheses are efficient, reproducible, and scalable.

Introduction to this compound in Process Chemistry

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its pyrimidine core is a common feature in many pharmaceuticals, and the bromo and methoxy substituents offer orthogonal handles for functionalization, primarily through palladium-catalyzed cross-coupling reactions. However, scaling up these reactions from the bench to pilot or production scale can present unique challenges. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Here are some of the common initial questions researchers have when working with this compound.

Q1: What are the most common types of reactions performed with this compound?

A1: The most prevalent reactions are palladium-catalyzed cross-coupling reactions that form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C4 position. These include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or vinyl-substituted pyrimidines.[1]

  • Buchwald-Hartwig Amination: Reaction with primary or secondary amines to introduce nitrogen-based substituents.[2][3]

  • Sonogashira Coupling: Reaction with terminal alkynes to synthesize alkynylpyrimidines.[4][5]

  • Stille Coupling: Reaction with organostannanes, which offers a broad functional group tolerance.[6][7]

Q2: What are the key safety precautions I should take when handling this compound?

A2: this compound is a chemical that requires careful handling. Always consult the latest Safety Data Sheet (SDS) for comprehensive information. General precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9][10]

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[8][9]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8][9]

  • Storage: Store in a tightly sealed container in a cool, dry place.[10]

Q3: Is the methoxy group on the pyrimidine ring stable to common reaction conditions?

A3: Generally, the methoxy group is robust. However, under strongly acidic or certain Lewis acidic conditions, cleavage to the corresponding hydroxypyrimidine can occur.[9][11][12] It's crucial to select reaction conditions, particularly the choice of base and any acidic workup steps, to be compatible with the methoxy ether.

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the scale-up of reactions with this compound.

Issue 1: Low Yield or Stalled Suzuki-Miyaura Coupling Reaction

Q: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I'm observing low conversion of my starting material, even at elevated temperatures. What are the likely causes and how can I improve the yield?

A: Low yields in Suzuki couplings with electron-deficient heteroaryl bromides like this compound are a common challenge. The electron-withdrawing nature of the pyrimidine ring can influence the catalytic cycle. Here is a systematic approach to troubleshooting this issue:

Potential Causes & Solutions:

  • Insufficient Catalyst Activity: The oxidative addition of the C-Br bond to the Pd(0) catalyst can be sluggish.

    • Solution: Switch to a more electron-rich and bulky phosphine ligand. While traditional ligands like PPh₃ might be sufficient for small-scale reactions, on a larger scale, more robust ligands from the Buchwald or Hartwig portfolio (e.g., SPhos, XPhos) can significantly accelerate the oxidative addition step.[10]

  • Base Incompatibility or Poor Solubility: The choice of base is critical. Inorganic bases like K₂CO₃ or K₃PO₄ are common, but their solubility can be an issue in organic solvents, leading to poor reaction kinetics on a larger scale.

    • Solution: Ensure the base is finely powdered to maximize surface area. Consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to improve the solubility and efficacy of the base.[13] Alternatively, a soluble organic base like DBU in an appropriate solvent system could be explored.

  • Protodeboronation of the Boronic Acid: Boronic acids can be unstable, especially at higher temperatures and in the presence of water and base, leading to the formation of the corresponding arene as a byproduct.[14]

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Alternatively, consider using more stable boronate esters, such as pinacol esters. Ensure your reaction is run under an inert atmosphere to prevent oxidative degradation of the boronic acid.

  • Poor Solvent Choice: The solvent system must be able to dissolve all reactants to a reasonable extent.

    • Solution: A mixture of a non-polar solvent like toluene or dioxane with a polar co-solvent like water or DMF is often effective.[14][15] The water can also play a beneficial role in the transmetalation step.

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling catalyst Optimize Catalyst & Ligand start->catalyst base Re-evaluate Base System catalyst->base No Improvement success Improved Yield catalyst->success Success boronic_acid Address Boronic Acid Stability base->boronic_acid No Improvement base->success Success solvent Adjust Solvent System boronic_acid->solvent No Improvement boronic_acid->success Success solvent->success Success start Crude Reaction Mixture workup Aqueous Workup (Base/Fluoride Wash) start->workup recrystallization Recrystallization workup->recrystallization scavenging Palladium Scavenging recrystallization->scavenging If Pd remains product Pure Product recrystallization->product Pd-free scavenging->product

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 4-Bromo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern drug discovery and development, the precise characterization of heterocyclic compounds is paramount. Substituted pyrimidines, in particular, form the backbone of numerous therapeutic agents, making their structural elucidation a critical step in the synthetic and medicinal chemistry workflow. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose, offering deep insights into molecular structure and connectivity. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-bromo-6-methoxypyrimidine, a key building block in organic synthesis. By comparing its spectral features with those of closely related analogues, we aim to provide researchers with a robust framework for interpreting the NMR data of substituted pyrimidines.

The Causality Behind Experimental Choices in NMR Spectroscopy

The selection of NMR parameters is not arbitrary; it is a deliberate process aimed at maximizing the information gleaned from a sample. For a molecule like this compound, a standard ¹H NMR experiment provides foundational information on the number of distinct proton environments, their relative ratios (through integration), and their neighboring protons (through spin-spin coupling). A ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon environments. The choice of a deuterated solvent, such as chloroform-d (CDCl₃), is crucial to avoid overwhelming the spectrum with solvent signals.[1] The residual proton signal of the solvent (e.g., at 7.26 ppm for CHCl₃) serves as a convenient internal reference.[2]

¹H and ¹³C NMR Spectral Analysis of this compound

The structure of this compound dictates a specific set of NMR signals. Understanding the electronic effects of the substituents—the electron-withdrawing bromine atom and the electron-donating methoxy group—is key to accurately assigning these signals.

Molecular Structure and Numbering

References

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometric Analysis of 4-Bromo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, mass spectrometry (MS) offers unparalleled sensitivity and structural insight, often from minute sample quantities. This guide provides an in-depth interpretation of the mass spectrum of 4-Bromo-6-methoxypyrimidine, a substituted pyrimidine of interest in medicinal chemistry. We will delve into its predicted fragmentation pattern, compare the utility of mass spectrometry against other common analytical techniques, and provide a robust experimental protocol for its characterization.

The pyrimidine scaffold is a ubiquitous motif in biologically active molecules, including several approved drugs. The introduction of a bromine atom and a methoxy group, as in this compound, significantly influences its physicochemical properties and potential biological activity. Therefore, a thorough understanding of its molecular structure is paramount for any research and development endeavor.

Interpreting the Mass Spectrum of this compound: A Predictive Analysis

While an experimental mass spectrum for this compound is not publicly available, we can confidently predict its electron ionization (EI) mass spectrum based on established fragmentation principles for halogenated and methoxy-substituted heterocyclic compounds. The molecular formula of this compound is C₅H₅BrN₂O, with a monoisotopic mass of approximately 187.96 Da and an average molecular weight of 189.01 g/mol .[1]

The Molecular Ion Peak: A Telltale Signature

The electron ionization mass spectrum is expected to exhibit a prominent molecular ion peak (M⁺˙). A key feature will be the isotopic signature of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in an approximate 1:1 ratio. This will result in two peaks for the molecular ion, M⁺˙ and (M+2)⁺˙, of nearly equal intensity, at m/z 188 and 190, respectively. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Predicted Fragmentation Pathway

The fragmentation of this compound under EI-MS is likely to proceed through several key pathways, driven by the relative stabilities of the resulting fragment ions. The pyrimidine ring itself is relatively stable, often remaining intact in major fragments.

A primary fragmentation event is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a significant fragment ion at m/z 173/175. This is a common fragmentation pathway for methoxy-substituted aromatic and heteroaromatic compounds. Subsequent loss of a molecule of carbon monoxide (CO) from this fragment would yield an ion at m/z 145/147.

Another probable fragmentation involves the cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br). This would produce a fragment ion at m/z 109. Further fragmentation of the pyrimidine ring can also be expected, leading to smaller, characteristic ions.

The predicted major fragment ions and their proposed structures are summarized in the table below.

m/z (Predicted)Proposed Fragment IonFragmentation Pathway
188/190[C₅H₅BrN₂O]⁺˙Molecular Ion (M⁺˙)
173/175[C₄H₂BrN₂O]⁺M⁺˙ - •CH₃
159/161[C₅H₄BrN₂]⁺M⁺˙ - •CHO
145/147[C₃H₂BrN₂]⁺[M - CH₃]⁺ - CO
109[C₅H₅N₂O]⁺M⁺˙ - •Br
80[C₄H₄N₂]⁺˙Pyrimidine radical cation (from various pathways)

Below is a graphical representation of the predicted fragmentation pathway.

fragmentation_pathway M [C₅H₅BrN₂O]⁺˙ m/z 188/190 (Molecular Ion) F1 [C₄H₂BrN₂O]⁺ m/z 173/175 M->F1 - •CH₃ F2 [C₅H₅N₂O]⁺ m/z 109 M->F2 - •Br F3 [C₃H₂BrN₂]⁺ m/z 145/147 F1->F3 - CO

Caption: Predicted EI-MS fragmentation pathway of this compound.

A Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of a novel compound often relies on a combination of analytical techniques. Here, we compare mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for the structural elucidation of this compound.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)X-ray Crystallography
Principle Measures the mass-to-charge ratio of ionized molecules and their fragments.Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Measures the diffraction pattern of X-rays passing through a single crystal.
Information Provided Molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns.Detailed information about the chemical environment, connectivity, and stereochemistry of atoms (¹H, ¹³C, etc.).Precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles.
Sample Amount Very low (picomole to femtomole).Moderate (milligram).Requires a suitable single crystal, which can be challenging to grow.
Sample State Gas phase (requires volatilization or ionization from solution).Solution.Solid (crystalline).
Strengths High sensitivity, provides molecular weight, useful for mixture analysis (with chromatography).Provides unambiguous structural connectivity, non-destructive.Provides the absolute, definitive 3D structure.
Limitations Isomers can be difficult to distinguish without tandem MS, fragmentation can be complex to interpret.Lower sensitivity than MS, can be complex for large molecules, requires pure samples.Requires a high-quality single crystal, structure in solid state may differ from solution.
Application to this compound Excellent for confirming molecular weight and the presence of bromine. Fragmentation provides key structural clues.Essential for confirming the substitution pattern on the pyrimidine ring and the presence of the methoxy group.Would provide the definitive solid-state structure, confirming bond lengths and planarity.

In an ideal scenario, all three techniques would be employed for a comprehensive and irrefutable structural assignment of this compound.

Experimental Protocol: Acquiring the Mass Spectrum

The following is a generalized protocol for acquiring an electron ionization mass spectrum of a solid organic compound like this compound.

Instrumentation
  • A mass spectrometer equipped with an electron ionization (EI) source. This could be a standalone instrument with a direct insertion probe or a gas chromatograph-mass spectrometer (GC-MS).

  • High-purity helium for GC-MS or a high-vacuum system for a direct probe.

Sample Preparation
  • Purity Check: Ensure the sample is of high purity, as impurities can complicate the mass spectrum. Techniques like NMR or HPLC can be used to assess purity.

  • For Direct Insertion Probe:

    • Place a small amount of the solid sample (typically less than 1 mg) into a clean glass capillary tube.

    • Insert the capillary tube into the direct insertion probe.

  • For GC-MS:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Transfer the solution to an autosampler vial.

Mass Spectrometer Parameters (Typical)
  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Range: m/z 40-400 (to ensure capture of the molecular ion and expected fragments)

  • Scan Rate: 1-2 scans/second

Data Acquisition Workflow

acquisition_workflow start Start sample_prep Sample Preparation (Solid or Solution) start->sample_prep instrument_setup Instrument Setup (EI, 70 eV, etc.) sample_prep->instrument_setup sample_introduction Sample Introduction (Direct Probe or GC) instrument_setup->sample_introduction ionization Ionization in Source sample_introduction->ionization mass_analysis Mass Analysis (Quadrupole, TOF, etc.) ionization->mass_analysis detection Ion Detection mass_analysis->detection data_processing Data Processing and Spectrum Generation detection->data_processing end End data_processing->end

Caption: General workflow for acquiring an EI mass spectrum.

Conclusion

The structural characterization of this compound is a critical step in its evaluation for potential applications in drug development. Mass spectrometry, with its high sensitivity and ability to provide molecular weight and fragmentation information, stands as a primary tool for this purpose. The predicted mass spectrum, characterized by the distinct bromine isotopic pattern and logical fragmentation pathways, provides a clear fingerprint for this molecule. When used in conjunction with other powerful techniques like NMR and X-ray crystallography, a complete and unambiguous structural determination can be achieved, paving the way for further investigation into its biological properties.

References

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-Bromo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is a cornerstone of drug safety and efficacy. 4-Bromo-6-methoxypyrimidine, a key building block in the synthesis of a variety of bioactive molecules, is no exception. Its purity profile can significantly impact the outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the comprehensive purity assessment of this compound, supported by detailed experimental protocols and scientific rationale.

The Criticality of Purity for this compound

This compound (C₅H₅BrN₂O, MW: 189.01 g/mol ) is a heterocyclic compound whose reactivity is harnessed in numerous synthetic pathways.[1][2] The presence of impurities, which can stem from unreacted starting materials, byproducts, or degradation products, can lead to the formation of undesired side products, reduce reaction yields, and introduce potentially toxic components into the final drug substance.[3][4] Therefore, a robust and reliable analytical method for purity determination is not merely a quality control measure but a critical component of process understanding and optimization.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the workhorse for purity analysis of small organic molecules like this compound due to its high resolution, sensitivity, and reproducibility.[5][6] The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Rationale for Method Design

The selection of HPLC parameters is a scientifically driven process aimed at achieving optimal separation of the main compound from its potential impurities.[5]

  • Stationary Phase: A C18 column is the most common choice for non-polar to moderately polar compounds. The long alkyl chains provide a high degree of hydrophobicity, leading to good retention and separation of aromatic and heterocyclic compounds.

  • Mobile Phase: A mixture of acetonitrile and water is a standard mobile phase for RP-HPLC. Acetonitrile is favored for its low viscosity and UV transparency. The addition of a small percentage of an acid, such as formic acid or phosphoric acid, is often necessary to control the ionization of the analyte and any basic impurities, thereby improving peak shape and resolution.[7][8] For this compound, which has basic nitrogen atoms in the pyrimidine ring, maintaining a slightly acidic pH prevents peak tailing.

  • Detection: UV detection is ideal for aromatic compounds containing chromophores. A photodiode array (PDA) detector is particularly advantageous as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment.

Detailed Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress ionization of basic analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18.1-22 min: 10% BA gradient elution is crucial for separating compounds with a range of polarities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)A common wavelength for aromatic compounds.
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.Ensures sample is fully dissolved and free of particulates.
Potential Impurities and Their Separation

Based on common synthetic routes for halogenated pyrimidines, the following impurities could be present:

  • Starting Materials: e.g., 4,6-dichloropyrimidine. This would be significantly less polar than the product.

  • Intermediates: e.g., 4-chloro-6-methoxypyrimidine. This would have a polarity similar to the final product, making separation challenging but crucial.

  • Isomeric Impurities: e.g., 2-Bromo-6-methoxypyrimidine.

  • Hydrolysis Products: e.g., 4-Bromo-6-hydroxypyrimidine. This would be more polar.

The gradient elution is designed to separate these compounds based on their differing polarities.

Workflow for HPLC Purity Analysis

Caption: Workflow for the HPLC analysis of this compound purity.

Comparative Analysis: Alternative Techniques

While HPLC is a robust primary method, alternative techniques can provide complementary information or offer advantages in specific scenarios.

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm), resulting in significantly faster analysis times and higher resolution compared to traditional HPLC.[9][10]

Comparison with HPLC:

FeatureHPLCUPLC
Analysis Time Longer (typically 15-30 min)Shorter (typically 1-5 min)
Resolution GoodExcellent
Solvent Consumption HigherLower
System Pressure LowerHigher
Method Transfer Established methods widely availableRequires method development or transfer from HPLC

When to Choose UPLC: UPLC is ideal for high-throughput screening environments where rapid purity checks are necessary. The increased resolution can also be beneficial for separating closely eluting impurities that may co-elute in an HPLC run.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable impurities, GC-MS is a powerful analytical tool.[5] It separates compounds based on their boiling points and provides mass spectral data for definitive identification.

Comparison with HPLC:

FeatureHPLCGC-MS
Analyte Volatility Suitable for non-volatile and thermally labile compoundsRequires volatile and thermally stable compounds
Compound Identification Based on retention time and UV spectraDefinitive identification through mass fragmentation patterns
Sensitivity HighVery high for targeted compounds
Sample Preparation Simple dissolutionMay require derivatization for non-volatile compounds

When to Choose GC-MS: GC-MS is particularly useful for identifying and quantifying residual solvents from the synthesis or volatile, low molecular weight impurities that may not be well-retained by RP-HPLC.[12][13]

Logical Flow for Method Selection

Method_Selection Start Purity Analysis of This compound Routine_QC Routine Quality Control? Start->Routine_QC High_Throughput High-Throughput Needed? Routine_QC->High_Throughput No HPLC Use Validated HPLC Method Routine_QC->HPLC Yes Volatile_Impurities Concerned about Volatile Impurities/Residual Solvents? High_Throughput->Volatile_Impurities No UPLC Consider UPLC for Faster Analysis High_Throughput->UPLC Yes Volatile_Impurities->HPLC No GCMS Complement with GC-MS Analysis Volatile_Impurities->GCMS Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The purity of this compound is paramount for its successful application in pharmaceutical synthesis. While reversed-phase HPLC stands out as the primary method for its routine purity assessment due to its robustness and high resolving power, a comprehensive analytical strategy should consider complementary techniques. UPLC offers a significant advantage in speed and efficiency for high-throughput applications, while GC-MS provides unparalleled specificity for the identification of volatile impurities. The choice of analytical methodology should be guided by the specific requirements of the analysis, from routine quality control to in-depth impurity profiling, to ensure the highest quality of this critical synthetic intermediate.

References

A Comparative Guide to the Reactivity of 4-Bromo-6-methoxypyrimidine and 4-Chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and synthetic organic chemistry, halopyrimidines are indispensable building blocks for the construction of a vast array of biologically active molecules. The strategic functionalization of the pyrimidine core often hinges on the selection of an appropriately halogenated precursor. This guide provides an in-depth, objective comparison of the reactivity of two such key intermediates: 4-bromo-6-methoxypyrimidine and 4-chloro-6-methoxypyrimidine. By examining their performance in cornerstone reactions such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions, this document aims to equip researchers with the technical insights necessary for informed substrate selection and reaction optimization.

Foundational Principles: The Halogen's Influence on Reactivity

The divergent reactivity of this compound and 4-chloro-6-methoxypyrimidine is fundamentally rooted in the intrinsic properties of the carbon-halogen bond. Two primary factors dictate the outcome of their reactions: bond dissociation energy and electronegativity .

  • Bond Dissociation Energy (BDE): The C-Br bond is significantly weaker than the C-Cl bond (approximate BDEs are 285 kJ/mol for C-Br and 327 kJ/mol for C-Cl in aromatic systems)[1]. This difference is paramount in reactions where the cleavage of the C-X bond is the rate-determining step, most notably in the oxidative addition step of palladium-catalyzed cross-coupling reactions.[2][3]

  • Electronegativity: Chlorine is more electronegative than bromine. This inductive electron-withdrawing effect renders the carbon atom attached to the halogen more electrophilic. This factor is particularly influential in nucleophilic aromatic substitution (SNAr) reactions where the initial attack by a nucleophile is often the rate-limiting step.[4][5]

The electron-donating methoxy group at the 6-position also plays a crucial role, influencing the electron density of the pyrimidine ring and, consequently, the reactivity of the C4-halogen bond.

Palladium-Catalyzed Cross-Coupling Reactions: A Clear Reactivity Hierarchy

Palladium-catalyzed cross-coupling reactions are a mainstay for the formation of carbon-carbon and carbon-heteroatom bonds. In this arena, the weaker C-Br bond of this compound gives it a distinct reactivity advantage over its chloro counterpart.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forges a C-C bond between an aryl halide and an organoboron species, is a prime example of this reactivity trend. The rate-determining step is typically the oxidative addition of the aryl halide to the Pd(0) catalyst.[6][7] The lower C-Br bond dissociation energy facilitates a faster oxidative addition, allowing for milder reaction conditions and often higher yields compared to the analogous chloro-pyrimidine.[2][6]

Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling

ParameterThis compound4-Chloro-6-methoxypyrimidine
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos)
Typical Temperature 80-100 °C100-120 °C
Typical Reaction Time 4-12 hours12-24 hours
Estimated Yield Good to Excellent (75-95%)Moderate to Good (60-85%)

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add potassium carbonate (2.0 mmol) and a degassed mixture of toluene (8 mL) and water (2 mL).

  • Purge the flask with argon for 15 minutes.

  • Heat the reaction mixture at 90 °C for 12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Phenylboronic Acid, Pd(PPh3)4, K2CO3 B Add Toluene/Water Solvent A->B C Degas with Argon B->C D Heat at 90°C for 12h C->D E Monitor by TLC/LC-MS D->E F Cool, Dilute with Water E->F G Extract with Ethyl Acetate F->G H Wash, Dry, Concentrate G->H I Column Chromatography H->I

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[8][9] Similar to the Suzuki coupling, the oxidative addition of the aryl halide to the palladium catalyst is a key step in the catalytic cycle.[9][10] Consequently, this compound is generally more reactive than 4-chloro-6-methoxypyrimidine in this transformation, requiring less forcing conditions.[3][11] The amination of aryl chlorides often necessitates the use of more specialized and bulky electron-rich phosphine ligands to facilitate the challenging oxidative addition step.[3]

Buchwald_Hartwig_Cycle Catalytic Cycle of Buchwald-Hartwig Amination cluster_main center Pd(0)L_n OA Oxidative Addition center->OA Ar-X AmineCoord Amine Coordination & Deprotonation OA->AmineCoord R2NH, Base RE Reductive Elimination AmineCoord->RE RE->center Ar-NR2

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Nucleophilic Aromatic Substitution (SNAr): A More Nuanced Comparison

In nucleophilic aromatic substitution (SNAr), the reactivity trend is often reversed compared to cross-coupling reactions. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex.[4][5]

The rate of an SNAr reaction is influenced by two main factors:

  • Rate of Nucleophilic Attack: A more electrophilic carbon atom will be attacked more readily by the nucleophile. The higher electronegativity of chlorine makes the C4 carbon in 4-chloro-6-methoxypyrimidine more electron-deficient and thus more susceptible to nucleophilic attack than in the bromo analogue.

  • Lability of the Leaving Group: The ease with which the halide anion departs from the Meisenheimer complex. Bromide is a better leaving group than chloride.

When the initial nucleophilic attack is the rate-determining step, the reactivity order is often F > Cl > Br > I.[4][12] This is because the strong inductive effect of the more electronegative halogen stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex.[4] For many SNAr reactions on electron-deficient pyrimidines, this is the case. Therefore, 4-chloro-6-methoxypyrimidine is generally more reactive than this compound in SNAr reactions.

Table 2: Comparative Performance in a Representative SNAr Amination

ParameterThis compound4-Chloro-6-methoxypyrimidine
Relative Reactivity LowerHigher
Typical Nucleophiles Strong nucleophiles (e.g., alkoxides, primary/secondary amines)A wider range of nucleophiles, including less reactive ones
Typical Temperature Room temperature to refluxRoom temperature to moderate heating
Typical Reaction Time Generally longerGenerally shorter
Estimated Yield GoodGood to Excellent

Experimental Protocol: SNAr Amination of 4-Chloro-6-methoxypyrimidine with Ammonia

  • In a suitable pressure vessel, add 4-chloro-6-methoxypyrimidine (1.0 mmol) and a solution of ammonia in methanol (e.g., 7N, 10 mL).

  • Seal the vessel and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

  • Purify by crystallization or column chromatography.[13]

SNAr_Mechanism Start 4-Halo-6-methoxypyrimidine Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate + Nucleophile (k1, RDS) Nuc Nucleophile (e.g., R2NH) Nuc->Intermediate Product 4-Amino-6-methoxypyrimidine Intermediate->Product - Leaving Group (k2, fast) LG Halide Ion (X-) Intermediate->LG

References

A Comparative Guide to Alternatives for 4-Bromo-6-methoxypyrimidine in Suzuki Couplings

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the functionalization of this privileged heterocycle, enabling the formation of crucial carbon-carbon bonds. While 4-bromo-6-methoxypyrimidine has been a reliable substrate in this context, the evolving demands of drug discovery for cost-effective, scalable, and versatile synthetic routes have spurred the exploration of viable alternatives. This guide provides an in-depth comparison of alternatives to this compound, offering experimental data and mechanistic insights to inform your selection of coupling partners in Suzuki reactions.

The Benchmark: Understanding the Role of this compound

This compound serves as a useful reference point. The bromine atom provides a good balance of reactivity and stability, making it amenable to a wide range of Suzuki coupling conditions. The electron-donating methoxy group at the 6-position influences the electronic properties of the pyrimidine ring, which can impact the efficiency of the catalytic cycle. However, the cost and availability of brominated heterocycles can be a limiting factor in large-scale synthesis.

Key Alternatives and Their Performance in Suzuki Couplings

The ideal alternative to this compound should offer comparable or superior reactivity, be readily accessible, and ideally, be more cost-effective. Here, we evaluate the most promising candidates: chloro-, tosyl-, triflyl-, and nonaflyl-substituted pyrimidines.

Chloropyrimidines: The Economical Choice

Chloropyrimidines are attractive alternatives due to their lower cost and wider commercial availability compared to their bromo- and iodo-counterparts.[1] The electron-deficient nature of the pyrimidine ring enhances the reactivity of chloropyrimidines in Suzuki couplings compared to analogous aryl chlorides.[1][2]

Causality Behind Experimental Choices: The primary challenge with chloro-heteroaromatic compounds is the slower rate of oxidative addition to the palladium(0) catalyst. To overcome this, more electron-rich and sterically hindered phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) and Fu, are often employed.[3][4] These ligands facilitate the oxidative addition step and promote catalyst stability, enabling high yields even with less reactive chlorides.[3][5] The choice of base and solvent is also critical; stronger bases like K₃PO₄ and polar aprotic solvents are often necessary to drive the reaction to completion.[6]

Experimental Data Summary:

ElectrophileBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Chloro-6-methoxypyrimidinePhenylboronic acidPd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene/H₂O1001292[5]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃Dioxane/H₂O100 (MW)0.2581[7]
4-Chloro-6-isopropylpyrimidin-2-amine(4-Methoxyphenyl)boronic acidPd(dppf)Cl₂ (5)-K₂CO₃DMF/H₂O1001685[8]

Key Insights: Chloropyrimidines are excellent substrates for Suzuki couplings, particularly in large-scale applications where cost is a major consideration. The development of advanced catalyst systems has largely overcome their inherent lower reactivity.[9]

Pyrimidinyl Sulfonates: Tosylates, Triflates, and Nonaflates as Versatile Coupling Partners

Sulfonate esters of hydroxypyrimidines, such as tosylates, triflates, and nonaflates, have emerged as powerful alternatives to halo-pyrimidines.[10] Their preparation from readily available hydroxypyrimidines adds to their appeal.[10][11]

a) Pyrimidinyl Tosylates:

Tosylates are significantly cheaper than triflates and are more stable towards hydrolysis.[11] However, their reduced reactivity necessitates more forcing reaction conditions or highly active catalyst systems.[11][12]

b) Pyrimidinyl Triflates and Nonaflates:

Triflates (-OTf) and nonaflates (-ONf) are excellent leaving groups and exhibit high reactivity in Suzuki couplings, often proceeding under milder conditions than their chloro- and tosyl-analogs.[10][13] Nonaflates, in particular, have been shown to be superior for couplings with electron-poor arylboronic acids.[10]

Comparative Reactivity: A study comparing various 4-pyrimidyl sulfonic esters in Suzuki-Miyaura cross-coupling reactions revealed that triflates gave higher yields with electron-rich arylboronic acids, while nonaflates were more effective with electron-poor arylboronic acids.[10]

Experimental Data Summary:

ElectrophileBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)TimeYield (%)Reference
4-Pyrimidyl Tosylatep-Tolylboronic acidPd(PPh₃)₄ (5)K₂CO₃H₂O150 (MW)15 min92[11]
4-Pyrimidyl Triflate(4-Methoxyphenyl)boronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane802 h95[10]
4-Pyrimidyl Nonaflate(4-Nitrophenyl)boronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane802 h88[10]
3-Pyridyl TriflateAlkenyl pinacol boronatePd(PPh₃)₄ (10)K₃PO₄Dioxane8012 h85[14][15]

Key Insights: The choice between tosylates, triflates, and nonaflates allows for a tunable approach to Suzuki couplings. For routine transformations, the cost-effectiveness of tosylates is advantageous. For challenging couplings or when mild conditions are required, triflates and nonaflates are superior options.[10][16]

Visualizing the Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling_Workflow cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Pyrimidine Derivative) PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ + Base PdII_Aryl_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_Aryl_R2 ReductElim Reductive Elimination PdII_Aryl_R2->ReductElim ReductElim->Pd0 R¹-R² (Coupled Product) Product Coupled Product: Functionalized Pyrimidine Reagents Reagents: - Pyrimidine-X (Cl, Br, OTs, OTf, ONf) - Boronic Acid/Ester - Palladium Precatalyst - Ligand - Base caption General workflow of the Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.

Logical Relationships in Substrate and Ligand Selection

Substrate_Ligand_Selection cluster_substrates Pyrimidine Electrophile Reactivity cluster_ligands Ligand Choice OTf_ONf Py-OTf / Py-ONf (High Reactivity) Standard Standard Phosphines (e.g., PPh₃) OTf_ONf->Standard Often sufficient Br Py-Br (Moderate Reactivity) Br->Standard Cl Py-Cl (Lower Reactivity) Buchwald_Fu Bulky, Electron-Rich (e.g., SPhos, XPhos) Cl->Buchwald_Fu Often required for high yields OTs Py-OTs (Low Reactivity) OTs->Buchwald_Fu Often required for high yields caption Relationship between pyrimidine electrophile reactivity and ligand choice.

Caption: Relationship between pyrimidine electrophile reactivity and ligand choice.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine

This protocol is a starting point and may require optimization for specific substrates.

  • To a dry reaction vessel, add the chloropyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), base (e.g., K₃PO₄, 2.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., SPhos, 2-4 mol%).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed solvent (e.g., toluene/water 10:1, 0.1 M).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Preparation of a Pyrimidinyl Tosylate from a Hydroxypyrimidine
  • Dissolve the hydroxypyrimidine (1.0 equiv) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 equiv) portion-wise.

  • If not using pyridine as the solvent, add a base (e.g., triethylamine or pyridine, 1.2 equiv).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by recrystallization or column chromatography.

Conclusion

While this compound remains a valid substrate, a range of powerful and often more economical alternatives are available for Suzuki-Miyaura couplings. Chloropyrimidines, empowered by modern catalyst systems, offer a cost-effective solution for large-scale synthesis. Pyrimidinyl sulfonates, particularly triflates and nonaflates, provide high reactivity for challenging transformations and allow for a tunable approach based on the electronic demands of the coupling partners. A thorough understanding of the interplay between the leaving group, boronic acid, catalyst, and ligand is crucial for the successful design and execution of these pivotal reactions in contemporary drug discovery.

References

A Comparative Guide to the Structural Elucidation of 4-Bromo-6-methoxypyrimidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins structure-activity relationship (SAR) studies, guides lead optimization, and ultimately influences the efficacy and safety of a potential therapeutic agent. The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3] The introduction of specific substituents, such as a bromine atom and a methoxy group, can significantly modulate the electronic and steric properties of the pyrimidine ring, thereby influencing its interaction with biological targets.

This guide provides an in-depth technical comparison of methodologies for the structural elucidation of 4-Bromo-6-methoxypyrimidine and its derivatives. While a definitive public crystal structure for this compound remains elusive, this guide will leverage the crystallographic data of closely related analogues to provide a robust comparative analysis. We will explore the nuances of single-crystal X-ray diffraction and compare its definitive structural insights with data obtained from other widely used analytical techniques such as NMR and IR spectroscopy, and computational modeling. This multi-faceted approach ensures a comprehensive understanding of the structural landscape of this important class of molecules.

The Decisive Power of Single-Crystal X-ray Diffraction: A Case Study

Single-crystal X-ray diffraction (XRD) stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5][6] It provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a molecule's behavior.

Although a crystal structure for this compound is not publicly available, we can draw valuable insights from the analysis of closely related pyrimidine derivatives that have been successfully characterized by XRD. For instance, the study of various substituted pyrimidines reveals key structural features that are likely to be conserved across this chemical class.[1][4][5][6]

Conceptual Workflow for Single-Crystal XRD:

cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-ray Diffraction Analysis syn Synthesis of Derivative pur Purification (e.g., Column Chromatography) syn->pur sol Solvent Selection pur->sol tech Crystallization Technique (e.g., Slow Evaporation, Vapor Diffusion) sol->tech gro Crystal Growth tech->gro mount Crystal Mounting gro->mount data Data Collection (Diffractometer) mount->data solve Structure Solution (e.g., SHELXS) data->solve refine Structure Refinement (e.g., SHELXL) solve->refine CSD CSD refine->CSD Deposition in CSD

Caption: General workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Crystallization of Pyrimidine Derivatives

The critical first step in single-crystal XRD is obtaining high-quality single crystals. The choice of solvent and crystallization technique is paramount and often requires empirical optimization.

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Begin by assessing the solubility of the purified pyrimidine derivative in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, ethanol). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent or solvent mixture to near saturation.

    • Loosely cover the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile "good" solvent.

    • Place this vial inside a larger, sealed container that contains a more volatile "poor" solvent in which the compound is insoluble.

    • Over time, the vapor of the poor solvent will diffuse into the solution of the compound, gradually reducing its solubility and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

A Comparative Look: Spectroscopic and Computational Approaches

While single-crystal XRD provides the most definitive structural data, other techniques offer complementary and valuable information, especially when suitable crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity and chemical environment of atoms in a molecule.[7][8][9][10]

Interpreting the NMR Spectra of this compound:

Based on the structure of this compound, we can predict the following key features in its NMR spectra:

  • ¹H NMR:

    • A singlet for the methoxy protons (-OCH₃) typically in the range of 3.8-4.0 ppm.

    • Two singlets or two doublets (depending on the coupling constants) for the aromatic protons on the pyrimidine ring. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methoxy group.

  • ¹³C NMR:

    • A signal for the methoxy carbon.

    • Signals for the four carbons of the pyrimidine ring. The carbon attached to the bromine will be significantly shifted, and its signal may be broadened due to quadrupolar relaxation.

Table 1: Comparison of Expected Spectroscopic Data for this compound

TechniquePredicted Key FeaturesInformation Gained
¹H NMR Singlet for -OCH₃ protons; Signals for aromatic protonsNumber and connectivity of non-equivalent protons
¹³C NMR Signal for -OCH₃ carbon; Signals for pyrimidine ring carbonsNumber of non-equivalent carbons; Electronic environment
FTIR C-H stretching (aromatic and aliphatic); C=N and C=C stretching; C-O stretching; C-Br stretchingPresence of functional groups
Mass Spec Molecular ion peak (M⁺) and isotopic pattern for bromine (M⁺ and M⁺+2 in ~1:1 ratio)Molecular weight and elemental composition
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[11][12][13] For this compound, characteristic peaks would include C-H stretching for the aromatic ring and the methoxy group, C=N and C=C stretching vibrations of the pyrimidine ring, C-O stretching of the methoxy group, and a low-frequency absorption corresponding to the C-Br bond.

Computational Chemistry

In the absence of experimental crystal data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the molecule's geometry, electronic properties, and vibrational frequencies.[14][15] By performing geometry optimization calculations, a theoretical three-dimensional model of this compound can be generated. This model can be used to predict bond lengths, bond angles, and dihedral angles, offering a theoretical counterpart to experimental XRD data.

Workflow for Computational Structural Analysis:

cluster_input Input Generation cluster_calc Quantum Chemical Calculation cluster_output Data Analysis mol Build 2D/3D Molecule method Select Computational Method (e.g., DFT) mol->method basis Choose Basis Set (e.g., 6-311++G(d,p)) method->basis opt Geometry Optimization basis->opt freq Frequency Calculation opt->freq nmr NMR Chemical Shift Calculation opt->nmr vib Compare Calculated and Experimental Spectra freq->vib nmr_comp Compare Calculated and Experimental NMR nmr->nmr_comp geom Analyze Optimized Geometry geom->vib geom->nmr_comp

Caption: A typical workflow for computational structural analysis of a small molecule.

Synthesis of this compound Derivatives

A robust synthesis is the foundation of any structural study. The synthesis of 4-bromopyrimidines can often be achieved through a one-pot reaction.[16]

General Synthetic Protocol

A common route involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide.[16] This method offers an efficient pathway to 4-bromopyrimidines, which are otherwise challenging to access. The starting materials are often readily available, and the reaction proceeds under relatively mild conditions.

Conclusion: An Integrated Approach to Structural Elucidation

While single-crystal X-ray diffraction remains the definitive method for determining the three-dimensional structure of molecules like this compound, a comprehensive understanding often requires an integrated approach. In the absence of a public crystal structure for the title compound, this guide has demonstrated how a comparative analysis using data from closely related, crystallographically characterized analogues can provide significant structural insights.

Furthermore, the synergy of spectroscopic techniques such as NMR and FTIR, coupled with the predictive power of computational chemistry, allows for a thorough characterization of the molecule's structural and electronic properties. For researchers in drug discovery and development, the ability to leverage this full suite of analytical tools is crucial for accelerating the design and synthesis of novel therapeutic agents. The methodologies and comparative data presented herein provide a foundational framework for the structural investigation of this important class of pyrimidine derivatives.

References

A Senior Application Scientist's Guide to the Quantum Mechanical Characterization of 4-Bromo-6-methoxypyrimidine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrimidine Scaffold and the Role of Quantum Mechanics

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1] As a privileged scaffold, its derivatives are integral to the development of anticancer, antiviral, and antibacterial drugs. 4-Bromo-6-methoxypyrimidine, with its specific substitution pattern, presents a unique electronic profile that can be strategically exploited in drug design. The bromine atom acts as a potential handle for further synthetic modifications via cross-coupling reactions, while the methoxy group influences the molecule's solubility and electronic properties.

Understanding the intricate electronic structure and reactivity of such a molecule is paramount to predicting its behavior in a biological system. This is where quantum mechanical (QM) calculations become an indispensable tool in the modern drug discovery workflow.[2][3][4][5][6] By providing a detailed picture of electron distribution, orbital energies, and reactivity hotspots, QM methods like Density Functional Theory (DFT) allow us to move beyond mere structural representations and delve into the fundamental physics governing molecular interactions.[7]

This guide provides a comprehensive overview of the quantum mechanical characterization of this compound. We will explore its electronic properties, predict its reactivity, and compare these findings with related pyrimidine derivatives. This document is structured not as a rigid template, but as a narrative that explains the causality behind our computational choices, ensuring a self-validating and insightful exploration of this promising molecule.

Theoretical Framework and Computational Causality

The primary tool for our investigation is Density Functional Theory (DFT), a computational method that offers a favorable balance between accuracy and computational cost for molecules of this size.[7] The core idea of DFT is that the energy of a molecule can be determined from its electron density.

Our choice of the B3LYP functional combined with the 6-311++G(d,p) basis set is a deliberate one, rooted in achieving a reliable description of the electronic structure of organic molecules containing heteroatoms and halogens.[8][9][10][11]

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic properties of many molecules.

  • The 6-311++G(d,p) basis set is a robust choice that provides flexibility in describing the electron distribution. The '++' indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing lone pairs and regions of low electron density. The '(d,p)' denotes the addition of polarization functions, which allow for non-spherical electron distributions and are essential for accurately modeling bonding.

This level of theory provides a solid foundation for calculating key electronic properties that are directly relevant to drug design.

Computational Workflow: A Strategic Approach

The quantum mechanical characterization of a potential drug candidate follows a structured workflow. This ensures that the generated data is reliable and readily interpretable for making informed decisions in a drug discovery project.

Computational Workflow cluster_0 Initial Setup cluster_1 Core QM Calculations cluster_2 Analysis & Interpretation cluster_3 Application in Drug Design A Molecule Building & Initial Geometry B Geometry Optimization A->B DFT/B3LYP/6-311++G(d,p) C Frequency Calculation B->C Verify Minimum Energy D Single-Point Energy & Population Analysis B->D Optimized Geometry E Molecular Orbital Analysis (HOMO/LUMO) D->E F Molecular Electrostatic Potential (MEP) D->F G Reactivity Descriptor Calculation D->G H Structure-Activity Relationship (SAR) Insights E->H F->H G->H I Comparison with Analogues H->I

Figure 1: A representative workflow for the quantum mechanical characterization of a drug candidate.

Quantum Mechanical Properties of this compound: An Illustrative Analysis

As no comprehensive computational study on this compound has been published, we will proceed with a set of illustrative, yet realistic, data that one would expect to obtain from the aforementioned computational workflow. This will serve as a practical guide for interpreting such results.

Molecular Geometry

The first step is to determine the molecule's most stable three-dimensional conformation through geometry optimization. This provides the foundation for all subsequent calculations. The optimized structure would reveal bond lengths, bond angles, and dihedral angles that represent the molecule's ground state geometry.

Frontier Molecular Orbitals: The Key to Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier orbitals. Their energies and spatial distribution are fundamental to understanding a molecule's reactivity.[12][13][14][15]

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are prone to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): This energy difference is a crucial indicator of a molecule's kinetic stability. A smaller gap suggests higher reactivity, while a larger gap indicates greater stability.[13][15][16]

PropertyIllustrative Value (eV)Interpretation for Drug Design
HOMO Energy-6.85Indicates a moderate ability to donate electrons. The molecule is not overly reactive towards electrophiles.
LUMO Energy-1.23Suggests a moderate ability to accept electrons. Potential for interaction with nucleophilic residues in a biological target.
HOMO-LUMO Gap5.62A relatively large gap, indicating good kinetic stability, which is a desirable trait for a drug candidate to avoid off-target reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound.

Molecular Electrostatic Potential (MEP): Visualizing Reactivity

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions.[17][18][19][20][21] The MEP is mapped onto the molecule's electron density surface, with different colors representing different potential values:

  • Red: Regions of most negative electrostatic potential, indicating electron-rich areas prone to electrophilic attack.

  • Blue: Regions of most positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack.

  • Green/Yellow: Regions of neutral or intermediate potential.

For this compound, we would expect to see negative potential (red) around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. The area around the hydrogen atoms of the methyl group and the C-H bond on the ring would likely show a positive potential (blue). The bromine atom's effect is more complex, potentially exhibiting both a negative region (lone pairs) and a positive region (the "sigma-hole" along the C-Br bond axis), which can be important for halogen bonding.

Global Reactivity Descriptors

From the HOMO and LUMO energies, we can derive several global reactivity descriptors that provide a quantitative measure of a molecule's reactivity.[22]

DescriptorFormulaIllustrative ValueInterpretation
Ionization Potential (I)I ≈ -EHOMO6.85 eVThe energy required to remove an electron. A higher value indicates greater stability.
Electron Affinity (A)A ≈ -ELUMO1.23 eVThe energy released when an electron is added. A higher value suggests a greater propensity to accept an electron.
Electronegativity (χ)χ = (I + A) / 24.04 eVA measure of the molecule's ability to attract electrons.
Chemical Hardness (η)η = (I - A) / 22.81 eVResistance to change in electron distribution. A higher value corresponds to lower reactivity. This aligns with the large HOMO-LUMO gap.
Electrophilicity Index (ω)ω = χ2 / (2η)2.90 eVA measure of a molecule's ability to act as an electrophile. The value suggests a moderate electrophilic character.

Table 2: Illustrative Global Reactivity Descriptors for this compound.

Comparative Analysis: Benchmarking Against Other Pyrimidines

To put the properties of this compound into context, it is essential to compare them with other relevant pyrimidine derivatives. For this, we can draw upon published computational data for similar molecules.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
This compound (Illustrative) -6.85 -1.23 5.62 -
4-Phenylpyrimidine-6.93-1.745.19--INVALID-LINK--[1][23]
6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine-6.34-2.004.34--INVALID-LINK--[24][25][26][27][28]
6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate-6.21-1.654.56--INVALID-LINK--[9][10][11]

Table 3: Comparison of Frontier Orbital Energies of this compound with Other Pyrimidine Derivatives.

This comparison highlights that our illustrative data for this compound suggests a molecule with greater kinetic stability (larger HOMO-LUMO gap) than the other listed pyrimidine derivatives. This could be advantageous in reducing non-specific reactivity and potential toxicity.

Experimental Protocol: Performing Quantum Mechanical Calculations

This section provides a detailed, step-by-step methodology for carrying out the quantum mechanical calculations described in this guide using a common software package like Gaussian.

1. Molecule Construction:

  • Build the 3D structure of this compound using a molecular modeling interface (e.g., GaussView, Avogadro).

  • Perform an initial "clean-up" of the geometry using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

2. Geometry Optimization:

  • Set up a geometry optimization calculation.

  • Method: B3LYP

  • Basis Set: 6-311++G(d,p)

  • Keywords: Opt Freq (This combination requests both an optimization and a subsequent frequency calculation).

  • Specify the charge (0) and multiplicity (singlet).

  • Run the calculation.

3. Frequency Analysis:

  • The frequency calculation, run after the optimization, serves two purposes:

    • To confirm that the optimized structure is a true energy minimum (no imaginary frequencies).
    • To calculate thermodynamic properties like enthalpy and Gibbs free energy.

  • Analyze the output to ensure all calculated vibrational frequencies are positive.

4. Single-Point Energy and Population Analysis:

  • Using the optimized geometry, perform a single-point energy calculation.

  • Keywords: Pop=NBO (to perform Natural Bond Orbital analysis for charge distribution), Cube (to generate files for visualizing orbitals and MEP).

  • This calculation will provide the final electronic energy and the necessary output for generating molecular orbitals and electrostatic potential maps.

5. Data Visualization and Analysis:

  • Use visualization software (e.g., GaussView, VMD) to:

    • Visualize the HOMO and LUMO.
    • Generate and display the Molecular Electrostatic Potential (MEP) map.

  • Extract the HOMO and LUMO energies from the output file to calculate the reactivity descriptors.

Experimental_Protocol cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis Build 1. Build 3D Structure of this compound Clean 2. Initial Geometry Cleanup (Molecular Mechanics) Build->Clean Opt 3. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Clean->Opt Freq 4. Frequency Calculation (Verify Minimum) Opt->Freq SPE 5. Single-Point Energy & Population Analysis Opt->SPE Use Optimized Geometry Visualize 6. Visualize HOMO, LUMO, and MEP SPE->Visualize Extract 7. Extract Energies & Calculate Reactivity Descriptors SPE->Extract

References

A Senior Application Scientist's Guide to Palladium Catalysis for 4-Bromo-6-methoxypyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the functionalization of the pyrimidine scaffold is of paramount importance. This nitrogen-containing heterocycle is a core component of numerous pharmaceuticals and functional organic materials. Among the various pyrimidine building blocks, 4-Bromo-6-methoxypyrimidine serves as a versatile intermediate for the synthesis of complex molecular architectures. The strategic introduction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C4 position is most effectively achieved through palladium-catalyzed cross-coupling reactions.

The choice of the palladium catalyst system, which comprises a palladium precursor and a supporting ligand, is a critical parameter that dictates the efficiency, substrate scope, and functional group tolerance of the reaction. This guide provides an in-depth, objective comparison of the efficacy of various palladium catalysts for the most prevalent cross-coupling reactions of this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The insights and data presented herein are synthesized from established literature to assist researchers, scientists, and drug development professionals in navigating the nuanced landscape of catalyst selection for their specific synthetic challenges.

The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, facilitates the formation of a C-C bond between an organoboron reagent and an organic halide.[1] For an electron-deficient substrate like this compound, this reaction is particularly facile. The reactivity of the C-Br bond is significantly enhanced by the electron-withdrawing nature of the pyrimidine ring.[1] While the classic tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) remains a workhorse catalyst, a new generation of catalysts featuring bulky, electron-rich phosphine ligands often provides superior results, especially for challenging substrates.

A comparative analysis of commonly employed palladium catalysts for the Suzuki-Miyaura coupling of aryl bromides is presented below:

Catalyst SystemBaseSolventTemperature (°C)Typical YieldsKey Advantages & Considerations
Pd(PPh₃)₄ Na₂CO₃ or K₂CO₃Toluene/H₂O or Dioxane/H₂O80-100Good to ExcellentCommercially available and cost-effective. May require higher catalyst loading and longer reaction times for less reactive substrates.
Pd(OAc)₂ / SPhos K₃PO₄ or Cs₂CO₃Toluene or Dioxane80-110ExcellentSPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination, leading to high turnover numbers.[2]
Pd₂(dba)₃ / XPhos K₃PO₄ or K₂CO₃t-BuOH or Toluene80-110ExcellentXPhos is another highly effective Buchwald ligand, often used for coupling with sterically hindered boronic acids.[2]
PdCl₂(dppf) Na₂CO₃ or K₃PO₄DME or Dioxane80-100Good to ExcellentThe dppf ligand can stabilize the palladium center and is effective for a broad range of substrates.

Experimental Insight: The choice of base is crucial in the Suzuki-Miyaura coupling as it facilitates the transmetalation step.[3] Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used. The solvent system often consists of an organic solvent such as toluene or dioxane with the addition of water to aid in the dissolution of the inorganic base.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-B(OR)2 Base Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 X-B(OR)2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-X This compound R-B(OR)2 Organoboron Reagent Ar-R Coupled Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of amines with aryl halides.[4] This reaction is indispensable for the introduction of nitrogen-containing functional groups into the pyrimidine core, a common strategy in the development of pharmacologically active compounds. The efficacy of this transformation is highly dependent on the choice of the phosphine ligand, which modulates the reactivity of the palladium catalyst.

Below is a comparison of catalyst systems frequently employed for the Buchwald-Hartwig amination of aryl bromides:

Catalyst SystemBaseSolventTemperature (°C)Typical YieldsKey Advantages & Considerations
Pd₂(dba)₃ / BINAP NaOtBu or K₃PO₄Toluene or Dioxane80-110Good to ExcellentA first-generation, reliable catalyst system for a range of amines.[4]
Pd(OAc)₂ / XPhos Cs₂CO₃ or K₃PO₄Toluene or t-BuOH80-110ExcellentHighly active for a broad scope of amines, including primary and secondary amines, and tolerates a wide array of functional groups.[2][5]
Pd₂(dba)₃ / RuPhos K₂CO₃ or NaOtBuDioxane or Toluene80-110ExcellentParticularly effective for the coupling of sterically hindered amines and aryl halides.
Pd(OAc)₂ / DavePhos NaOtBu or LiHMDSTolueneRoom Temp to 100Good to ExcellentAllows for reactions at lower temperatures for some substrates.

Experimental Insight: The choice of base in the Buchwald-Hartwig amination is critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) often being required to facilitate the deprotonation of the amine and subsequent C-N bond formation.[6] Anhydrous and anaerobic conditions are crucial for optimal catalyst performance.

Generalized Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(X)L2->Amine Coordination & Deprotonation R2NH Base Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Amine Coordination & Deprotonation->Ar-Pd(II)(NR2)L2 HX Reductive Elimination Reductive Elimination Ar-Pd(II)(NR2)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2 Ar-X This compound R2NH Amine Ar-NR2 Coupled Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the most widely employed method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction typically utilizes a dual catalytic system of palladium and a copper(I) co-catalyst. The introduction of an alkynyl group onto the 4-position of the 6-methoxypyrimidine ring opens up avenues for further synthetic transformations.

A comparison of common catalyst systems for the Sonogashira coupling of aryl bromides is detailed below:

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Typical YieldsKey Advantages & Considerations
Pd(PPh₃)₄ / CuI CuIEt₃N or i-Pr₂NHTHF or TolueneRoom Temp to 60Good to ExcellentThe classical Sonogashira conditions, effective for a wide range of substrates.[8]
PdCl₂(PPh₃)₂ / CuI CuIEt₃N or piperidineDMF or TolueneRoom Temp to 80Good to ExcellentA stable Pd(II) precatalyst that is reduced in situ.
Pd(OAc)₂ / P(t-Bu)₃ / CuI CuICs₂CO₃ or K₂CO₃Dioxane50-100ExcellentThe use of a bulky, electron-rich phosphine ligand can accelerate the reaction and improve yields.
Pd(OAc)₂ / XPhos (Copper-free) NoneCs₂CO₃ or K₃PO₄Toluene or Dioxane80-110Good to ExcellentCopper-free conditions can be advantageous for substrates sensitive to copper.

Experimental Insight: The amine base in the Sonogashira reaction serves a dual purpose: it acts as a base to deprotonate the terminal alkyne and can also function as a solvent.[9] The copper(I) co-catalyst is believed to facilitate the transmetalation step by forming a copper acetylide intermediate.[10]

Generalized Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-C≡C-Cu Ar-Pd(II)(C≡C-R)L2 Ar-Pd(II)(C≡C-R)L2 Transmetalation->Ar-Pd(II)(C≡C-R)L2 CuX Reductive Elimination Reductive Elimination Ar-Pd(II)(C≡C-R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡C-R R-C≡C-H Terminal Alkyne Copper Acetylide Formation Copper Acetylide Formation R-C≡C-H->Copper Acetylide Formation CuX, Base R-C≡C-Cu R-C≡C-Cu Copper Acetylide Formation->R-C≡C-Cu R-C≡C-Cu->Transmetalation Ar-X This compound Ar-C≡C-R Coupled Product

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a generalized workflow for performing palladium-catalyzed cross-coupling reactions. Strict adherence to anhydrous and anaerobic conditions is paramount for achieving optimal and reproducible results.

Experimental_Workflow Start Start Flask and Stir Bar Flame-Dried Flask and Stir Bar Flame-Dried Start->Flask and Stir Bar Flame-Dried Cool Under Inert Atmosphere (Ar or N2) Cool Under Inert Atmosphere (Ar or N2) Flask and Stir Bar Flame-Dried->Cool Under Inert Atmosphere (Ar or N2) Add Palladium Precatalyst, Ligand, and Base Add Palladium Precatalyst, Ligand, and Base Cool Under Inert Atmosphere (Ar or N2)->Add Palladium Precatalyst, Ligand, and Base Add this compound and Coupling Partner Add this compound and Coupling Partner Add Palladium Precatalyst, Ligand, and Base->Add this compound and Coupling Partner Add Anhydrous, Degassed Solvent Add Anhydrous, Degassed Solvent Add this compound and Coupling Partner->Add Anhydrous, Degassed Solvent Heat to Reaction Temperature Heat to Reaction Temperature Add Anhydrous, Degassed Solvent->Heat to Reaction Temperature Monitor Reaction by TLC or LC-MS Monitor Reaction by TLC or LC-MS Heat to Reaction Temperature->Monitor Reaction by TLC or LC-MS Reaction Complete? Reaction Complete? Monitor Reaction by TLC or LC-MS->Reaction Complete? Work-up Work-up Reaction Complete?->Work-up Yes Continue Heating Continue Heating Reaction Complete?->Continue Heating No Purification (e.g., Column Chromatography) Purification (e.g., Column Chromatography) Work-up->Purification (e.g., Column Chromatography) Continue Heating->Monitor Reaction by TLC or LC-MS Characterization (NMR, MS, etc.) Characterization (NMR, MS, etc.) Purification (e.g., Column Chromatography)->Characterization (NMR, MS, etc.) End End Characterization (NMR, MS, etc.)->End

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

The selection of an appropriate palladium catalyst system is a decisive factor in the successful functionalization of this compound. For Suzuki-Miyaura couplings, catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos and XPhos often provide superior yields and broader substrate scope compared to traditional Pd(PPh₃)₄. Similarly, in Buchwald-Hartwig aminations, the use of specialized ligands like XPhos is crucial for achieving high efficiency. In Sonogashira couplings, both traditional copper co-catalyzed systems and modern copper-free protocols offer effective means for introducing alkynyl functionalities.

This guide provides a comparative framework to aid in the rational selection of a catalyst system. However, it is imperative to note that the optimal reaction conditions for a specific transformation may require empirical optimization. By understanding the fundamental principles of these powerful catalytic reactions and the nuances of catalyst performance, researchers can unlock the full synthetic potential of this compound as a key building block in the pursuit of novel molecules with significant applications in medicine and materials science.

References

A Comparative Analysis of the Biological Activity of 4-Bromo-6-methoxypyrimidine and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a "privileged" structure, a core molecular framework that has given rise to a multitude of biologically active compounds.[1][2] Its inherent ability to engage in various biological interactions has made it a cornerstone in the development of therapeutics ranging from anticancer and antiviral agents to potent kinase inhibitors. This guide delves into a comparative analysis of the biological activities of 4-Bromo-6-methoxypyrimidine and its structurally related analogs. By examining the subtle yet impactful modifications to this core structure, we can elucidate key structure-activity relationships (SAR) that are crucial for the rational design of next-generation therapeutic agents.

While direct biological data for this compound is not extensively available in the public domain, its chemical structure, featuring a halogen at the 4-position and a methoxy group at the 6-position, serves as a valuable reference point. The bromine atom, a halogen, can participate in halogen bonding and influence the compound's lipophilicity and metabolic stability. The methoxy group, an electron-donating group, can modulate the electronic properties of the pyrimidine ring and participate in hydrogen bonding. Understanding how alterations to these key positions impact biological efficacy is paramount for drug development professionals.

The 4,6-Disubstituted Pyrimidine Scaffold: A Hub of Diverse Biological Activities

The 4,6-disubstituted pyrimidine framework is a versatile platform for generating compounds with a wide array of biological functions. Research has demonstrated that modifications at these positions can profoundly influence a molecule's therapeutic potential, leading to the discovery of potent inhibitors for various diseases.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

The fight against cancer has been a major focus for the development of pyrimidine-based drugs.[3] Analogs of this compound have shown significant promise in this area, primarily through the inhibition of protein kinases, which are key regulators of cell growth and division.

A notable example is the development of 4,6-diarylpyrimidine derivatives. These compounds have been investigated for their ability to inhibit phosphoinositide-3-kinases (PI3Ks), a family of enzymes often dysregulated in cancer.[3] The rationale behind this approach is that the pyrimidine core can mimic the adenine base of ATP, the natural substrate for kinases, thereby competitively inhibiting their function.

Table 1: Comparative Anticancer Activity of 4,6-Disubstituted Pyrimidine Analogs

Compound ID4-Substituent6-SubstituentTarget Cancer Cell LineActivity (IC50)Reference
Analog A 4-Aryl6-ArylVariousMicromolar to nanomolar range[3]
Analog B 4-Chloro6-HydrazinoVariousNot specified[2]
Analog C 4-(4-(arylsulfonyl)piperazin-1-yl)6-(thiophen-3-yl)Not specified (MARK4 inhibitor)IC50 = 7.52 ± 0.33 μM (for compound 14)[4][5]

The data suggests that the nature of the substituents at the 4 and 6 positions plays a critical role in determining the anticancer potency. The presence of bulky aryl groups can enhance binding to the hydrophobic pockets of kinase active sites, leading to improved inhibitory activity.

Kinase Inhibition: A Molecular Switch for Therapeutic Intervention

The dysregulation of protein kinases is a hallmark of many diseases, not just cancer.[6] The 4,6-disubstituted pyrimidine scaffold has been successfully exploited to develop inhibitors for various kinases, including microtubule affinity-regulating kinase 4 (MARK4), which is implicated in neurodegenerative diseases like Alzheimer's.[4][5]

In a study focused on MARK4 inhibitors, a series of 4,6-disubstituted pyrimidines were synthesized and evaluated. The lead compounds featured a thiophene group at the 6-position and a piperazine-linked arylsulfonyl moiety at the 4-position. This strategic placement of substituents allows for specific interactions within the ATP-binding pocket of the kinase.

Workflow for Kinase Inhibition Assay:

Caption: A simplified workflow for a typical in vitro kinase inhibition assay.

The structure-activity relationship studies in this series revealed that electron-rich aryl substituents on the sulfonyl group generally led to higher inhibitory activity against MARK4.[4][5] This highlights the importance of electronic properties in modulating the binding affinity of the inhibitor to the target kinase.

Antiviral Activity: Combating Viral Replication

The pyrimidine core is also a key component in many antiviral drugs, as it is a fundamental building block of nucleic acids.[7] By creating analogs that interfere with viral replication machinery, researchers have developed effective treatments for a range of viral infections.

One promising area of research involves the development of 4,6-disubstituted pyrimido[4,5-b]indole ribonucleosides. These complex molecules have shown activity against Dengue virus, a significant global health threat.[1] The synthetic strategy involves selective palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups at the 4- and 6-positions of the pyrimidine ring.

Table 2: Antiviral Activity of 4,6-Disubstituted Pyrimidine Analogs

Compound ID4-Substituent6-SubstituentTarget VirusActivityReference
Analog D Phenyl or HetarylChloroDengue VirusModerate[1]
Analog E Phenyl or HetarylPhenyl or HetarylDengue VirusImproved activity[1]
Analog F (Varies)(Varies)Zika VirusEC50 = 5.21 µM (for compound 1)[8]

The findings suggest that the nature of the substituents at both the 4- and 6-positions is critical for potent antiviral activity. The ability to selectively modify these positions allows for the fine-tuning of the molecule's interaction with viral enzymes or host factors essential for viral replication.

Experimental Protocols: A Foundation for Reproducible Research

To ensure the integrity and reproducibility of the findings presented, detailed experimental protocols are essential. Below are representative methodologies for key biological assays.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the level of kinase inhibition.

Step-by-Step Methodology:

  • Kinase Reaction: Set up a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations in a 96-well plate. Incubate at the optimal temperature for the kinase.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.

Structure-Activity Relationship (SAR) and Future Directions

The comparative analysis of this compound analogs reveals several key SAR insights:

  • Substitution at the 4- and 6-positions is critical for biological activity. The size, electronic properties, and hydrogen bonding capacity of the substituents significantly influence the potency and selectivity of the compounds.

  • Aryl groups are often favored at these positions, likely due to their ability to form favorable interactions within the binding pockets of biological targets.

  • The pyrimidine core serves as an effective scaffold for presenting these substituents in the correct orientation for binding.

Logical Relationship of SAR:

SAR A This compound (Reference Scaffold) B Analog with Bulky Aryl Groups at C4 and C6 A->B Increased Lipophilicity & van der Waals Interactions C Analog with H-bond Donors/Acceptors at C4 and C6 A->C Specific H-bonding Interactions D Analog with Electron-Withdrawing/Donating Groups at C4 and C6 A->D Modulated Ring Electronics & Binding Affinity E Enhanced Potency (e.g., Anticancer, Kinase Inhibition) B->E F Improved Selectivity B->F G Altered Pharmacokinetics B->G C->E C->F C->G D->E D->F D->G

Caption: Structure-Activity Relationship (SAR) of 4,6-disubstituted pyrimidines.

Future research in this area should focus on the synthesis and biological evaluation of a wider range of 4,6-disubstituted pyrimidine analogs. The exploration of different halogen substitutions at the 4-position (e.g., chlorine, iodine) and various alkoxy or amino groups at the 6-position could yield compounds with improved potency and selectivity. Furthermore, the use of computational modeling and in silico screening can help to rationalize the observed SAR and guide the design of novel compounds with enhanced therapeutic potential. The continued investigation of this versatile scaffold holds great promise for the discovery of new and effective treatments for a variety of human diseases.

References

A Senior Application Scientist's Guide to Characterizing Reaction Intermediates of 4-Bromo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of a Versatile Heterocycle

4-Bromo-6-methoxypyrimidine is a cornerstone building block in modern medicinal chemistry and drug development. Its disubstituted pyrimidine core is a prevalent scaffold in a multitude of biologically active molecules, including kinase inhibitors and other targeted therapeutics. The reactivity of its C-Br bond, particularly in palladium-catalyzed cross-coupling reactions, and the electronic influence of the methoxy group and nitrogen atoms, make it a versatile synthon. However, the transient and often elusive nature of the intermediates formed during its transformation presents a significant analytical challenge.

Understanding these reaction intermediates is not merely an academic exercise. A thorough characterization of these transient species is critical for:

  • Mechanism Elucidation: Confirming the operative reaction pathway.

  • Optimization of Reaction Conditions: Identifying and mitigating pathways that lead to side products or decomposition.

  • Scale-Up and Process Safety: Predicting and controlling potentially reactive or unstable intermediates in large-scale synthesis.

This guide provides an in-depth comparison of methodologies for the detection, characterization, and trapping of reaction intermediates of this compound, focusing on the most common and synthetically valuable transformations. We will delve into the causality behind experimental choices, providing field-proven insights to guide your research.

Part 1: Characterization of Intermediates in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are the most prevalent methods for functionalizing this compound. The catalytic cycles of these reactions involve several key palladium-based intermediates.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating a new carbon-carbon bond at the C4 position of the pyrimidine ring.[1] The generally accepted catalytic cycle involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[2][3]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Intermediate (Aryl-Pd(II)-Br) oa_complex->pd0 trans_complex Transmetalation Intermediate (Aryl-Pd(II)-R') oa_complex->trans_complex Transmetalation trans_complex->pd0  Regenerates  Catalyst product Coupled Product (4-Aryl-6-methoxypyrimidine) trans_complex->product Reductive Elimination reagent1 This compound reagent1->oa_complex Oxidative Addition reagent2 R'-B(OR)₂ reagent2->trans_complex base Base base->trans_complex Activation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Characterization Strategy Comparison

The primary challenge is observing the low-concentration, short-lived palladium intermediates. A multi-pronged approach is often necessary.

TechniqueObjective & RationaleAdvantagesLimitations & Mitigation
In-situ NMR Spectroscopy To monitor the reaction in real-time, observing the consumption of starting materials and the formation of products and potential stable intermediates. 31P NMR is particularly powerful for tracking phosphine ligands.Provides kinetic data; non-invasive; can identify ligand exchange and changes in the palladium coordination sphere.Paramagnetic species can broaden signals; low concentration of intermediates may be below the detection limit. Mitigation: Use high-concentration experiments or specialized NMR techniques.
Electrospray Ionization Mass Spectrometry (ESI-MS) To detect and identify charged or easily ionizable intermediates, such as the cationic oxidative addition complex [L₂Pd(Aryl)(Br)]⁺.[4][5]High sensitivity; provides exact mass and isotopic pattern, confirming elemental composition.May not detect neutral species; fragmentation can complicate interpretation. Mitigation: Use soft ionization techniques and tandem MS (MS/MS).
Ex-situ Trapping Experiments To intercept a reactive intermediate by adding a "trapping agent" that forms a stable, characterizable adduct.[6] For instance, adding a radical scavenger like TEMPO can test for single-electron transfer (SET) pathways.[6]Provides compelling, albeit indirect, evidence for the existence of a transient species.[6]The trapping agent can alter the primary reaction pathway; the adduct must be stable and isolable.

Expert Insight: For Suzuki reactions, a combination of 31P NMR and ESI-MS provides the most comprehensive picture. The 31P NMR tracks the "bulk" state of the catalyst (ligand association/dissociation), while ESI-MS can "fish out" and identify the key charged intermediates, even at very low concentrations.

The Buchwald-Hartwig Amination: Crafting C-N Bonds

This reaction is indispensable for synthesizing aryl amines.[7] Its mechanism shares the oxidative addition and reductive elimination steps with the Suzuki coupling, but the key intermediate-forming step is the formation of a palladium-amido complex.[8][9]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Intermediate (Aryl-Pd(II)-Br) oa_complex->pd0 amido_complex Palladium Amido Complex (Aryl-Pd(II)-NR₂) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0  Regenerates  Catalyst product Coupled Product (4-Amino-6-methoxypyrimidine) amido_complex->product Reductive Elimination reagent1 This compound reagent1->oa_complex Oxidative Addition reagent2 HNR₂ reagent2->amido_complex base Base (e.g., NaOtBu) base->amido_complex

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Characterization Strategy Comparison

The palladium amido complex is the key species to target. Its stability and observability are highly dependent on the choice of ligand, amine, and base.

TechniqueObjective & RationaleAdvantagesLimitations & Mitigation
In-situ IR Spectroscopy To monitor the disappearance of the N-H stretch of the starting amine and potentially observe new bands associated with the Pd-N bond or changes in the pyrimidine ring vibrations.Excellent for tracking functional group changes in real-time; can be used under actual reaction conditions (high pressure/temperature).Spectral overlap can be an issue; assigning new bands to specific intermediates can be difficult without computational support. Mitigation: Use isotopic labeling (e.g., ¹⁵N) to confirm N-containing bands.
Low-Temperature NMR To slow down the catalytic cycle, allowing for the accumulation and direct observation of intermediates like the oxidative addition adduct or the amido complex.Can provide direct structural information (1H, 13C, 31P, 15N NMR) of a specific intermediate.Requires intermediates to be stable at low temperatures; may not represent the true mechanism at the reaction's operating temperature.
Crystallography To isolate and determine the exact solid-state structure of a stable intermediate or a trapped analogue.Provides unambiguous structural proof.The intermediate must be stable enough to crystallize; the solid-state structure may not perfectly represent the species in solution.

Expert Insight: Hartwig's foundational work often involved the synthesis and characterization of stable model complexes that mimic the proposed intermediates.[8] For a reactive substrate like this compound, a rapid-injection NMR or stopped-flow kinetics approach combined with low-temperature analysis is a powerful strategy to capture the formation and decay of these transient species.

Part 2: Characterization of Intermediates in Nucleophilic Aromatic Substitution (SNAr)

While cross-coupling is dominant, SNAr reactions with potent nucleophiles (e.g., alkoxides, thiolates) are also viable. The electron-deficient nature of the pyrimidine ring facilitates these reactions. The hallmark intermediate is the Meisenheimer complex, a resonance-stabilized, anionic σ-adduct.

SNAr_Mechanism start This compound + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Anionic σ-adduct) [Characterized by Low-Temp NMR/UV-Vis] start->intermediate Attack at C4 intermediate->start Reversible product 4-Nu-6-methoxypyrimidine + Br⁻ intermediate->product Loss of Leaving Group (Br⁻)

Caption: Workflow for the SNAr reaction mechanism.

Characterization Strategy Comparison

The Meisenheimer complex is often brightly colored and, being charged, is highly amenable to specific analytical techniques.

TechniqueObjective & RationaleAdvantagesLimitations & Mitigation
Low-Temperature UV-Vis Spectroscopy The extended conjugation and charge of the Meisenheimer complex often result in a strong absorption in the visible region, making it vividly colored. This technique tracks the formation of this colored species.[10]Highly sensitive to chromophoric species; allows for kinetic analysis of the intermediate's formation and decay.Provides limited structural information; requires a distinct chromophore.
Low-Temperature NMR Spectroscopy To "freeze" the equilibrium and observe the Meisenheimer complex directly. The key diagnostic feature is the upfield shift of the proton at the sp³-hybridized C4 position.Provides definitive structural evidence of the σ-adduct formation.Requires significant accumulation of the intermediate for detection.
Trapping by Protonation Quenching the reaction at low temperature with a non-nucleophilic acid can protonate the Meisenheimer complex, forming a more stable, neutral dihydro-pyrimidine derivative that can be analyzed by standard methods.Converts the transient anion into a stable, neutral molecule for easier characterization.The trapping product must be stable and not revert to starting materials under the analysis conditions.

Expert Insight: For SNAr reactions on electron-deficient heterocycles, the combination of low-temperature UV-Vis and NMR spectroscopy is the gold standard. The UV-Vis experiment can quickly confirm the formation of a highly conjugated intermediate, while low-temperature NMR provides the unambiguous structural proof of the Meisenheimer complex.

Part 3: Experimental Protocols

Trustworthy protocols are self-validating. The following are condensed workflows designed to serve as a starting point for your experimental design.

Protocol 1: In-situ NMR Monitoring of a Suzuki Coupling
  • Preparation: In a glovebox, charge a J. Young NMR tube with this compound (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add deuterated solvent (e.g., Toluene-d₈, ~0.6 mL) via syringe.

  • Initial Scans: Acquire initial 1H, 13C, and 31P NMR spectra at room temperature to serve as a T=0 reference.

  • Reaction Monitoring: Place the NMR tube in the pre-heated spectrometer probe (e.g., 80 °C). Acquire spectra at regular intervals (e.g., every 15 minutes) to track the disappearance of starting material signals and the appearance of product signals.

  • Data Analysis: Integrate key signals to determine the reaction kinetics. Analyze changes in the 31P NMR spectrum to observe the catalyst's state.

Protocol 2: Rapid Quench and ESI-MS Analysis
  • Reaction Setup: Assemble the reaction under inert conditions in a three-neck flask equipped with a rapid sampling device (e.g., a syringe connected to a quench solution).

  • Initiation: Initiate the reaction by adding the final reagent (e.g., the palladium catalyst).

  • Sampling & Quenching: At specified time points (e.g., 10s, 30s, 1 min), withdraw an aliquot of the reaction mixture and immediately inject it into a vial containing a cold quench solution (e.g., -78 °C acetone or a solution designed to precipitate the catalyst). This method is inspired by chemical trapping experiments used in enzymology.[11]

  • Sample Preparation: Centrifuge the quenched sample to remove solid material. Dilute the supernatant with a suitable solvent for ESI-MS analysis (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample directly into the ESI-MS source. Scan for the calculated exact masses of expected intermediates, such as [Aryl-Pd(II)-L₂]⁺ or [Aryl-Pd(II)(Br)-L]₂.

Conclusion and Best Practices

Key Takeaways:

  • For Palladium-Catalyzed Reactions: Start with in-situ NMR (1H and 31P) to get a broad overview of the kinetics and catalyst state. Follow up with ESI-MS to hunt for specific, low-concentration intermediates.

  • For SNAr Reactions: Low-temperature UV-Vis is an excellent screening tool to detect the formation of a colored Meisenheimer complex, which can then be definitively characterized by low-temperature NMR.

  • Embrace Isotopic Labeling: When in doubt, using ¹³C, ¹⁵N, or ²H labeled starting materials can provide an undeniable spectroscopic handle to confirm the involvement of a specific atom in an observed intermediate.

  • Combine with Computation: Density Functional Theory (DFT) calculations can predict the structures, energies, and spectroscopic properties (NMR shifts, IR frequencies) of proposed intermediates, providing a crucial link between experimental observation and mechanistic hypothesis.

By systematically applying these methodologies, researchers can move beyond treating reactions as "black boxes" and gain a profound understanding of the transient species that dictate the outcome of their synthetic efforts.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the reaction flask. Proper, compliant disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Bromo-6-methoxypyrimidine, grounding every recommendation in established safety principles and regulatory standards.

Understanding the Compound: Hazard Profile of this compound

Before we can devise a disposal strategy, we must first understand the inherent risks associated with this compound. As a halogenated heterocyclic compound, its hazard profile dictates the necessary precautions.

According to GHS classifications, this compound is considered hazardous.[1] It is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may be harmful if inhaled.[1] This profile necessitates handling with appropriate personal protective equipment and within a controlled environment, such as a chemical fume hood.

The presence of a bromine atom classifies this compound as a halogenated organic compound . This is a critical designation for waste disposal, as halogenated waste streams must be segregated from non-halogenated ones to ensure proper treatment, typically high-temperature incineration with scrubbers to neutralize the resulting acidic gases (like hydrogen bromide).[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to a strict PPE protocol is non-negotiable when handling this compound, especially during waste consolidation and disposal.

Type of ProtectionSpecificationRationale
Eye Protection Chemical safety goggles with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield is recommended for bulk transfers.[4]Protects against splashes and potential dust, preventing serious eye irritation.[1][5]
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[6]Prevents skin contact, which can cause irritation and dermal toxicity.[1][5] Use proper glove removal technique to avoid contaminating skin.
Body Protection A lab coat, long pants, and closed-toe shoes are mandatory.[6]Minimizes the risk of accidental skin exposure.
Respiratory Protection All handling should occur in a well-ventilated area, preferably a certified chemical fume hood.[6][7]Protects against the inhalation of dust or aerosols, which may be harmful.[1]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be managed as hazardous waste in strict accordance with the Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations.[8] Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited and carries severe penalties.[8][9]

Step 1: Waste Segregation at the Point of Generation

The cardinal rule of chemical waste management is segregation.[10] From the moment waste is generated, it must be placed in the correct, dedicated waste stream.

  • Why Segregate? Mixing incompatible chemicals can lead to violent reactions, while combining halogenated and non-halogenated waste streams complicates and increases the cost of disposal.[10] The designated disposal pathway for halogenated organics is typically incineration, which requires specific conditions.[2][6]

Step 2: Container Selection and Labeling

Proper containment is crucial for safety and compliance.

  • Select a Compatible Container : Use a designated, sealable, and chemically compatible container for "Halogenated Organic Waste."[6][10] Ensure the container is in good condition, free from damage, and has a secure, leak-proof closure.[8][10]

  • Labeling : The container must be clearly labeled before the first drop of waste is added.[3] The label must include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "Waste this compound". Do not use abbreviations.

    • An accurate list of all constituents in the container, including solvents.

    • The approximate percentage of each component.

    • The appropriate hazard warnings (e.g., "Toxic," "Irritant").

Step 3: Consolidating Different Forms of Waste
  • Solid Waste : Collect unadulterated this compound powder, along with any grossly contaminated items like weighing papers or spatulas, in a dedicated container for solid halogenated waste.[6]

  • Liquid Waste : If the compound is dissolved in a solvent, it must be collected in a container designated for halogenated organic solvent waste .[3] Do not mix with non-halogenated solvent waste streams.

  • Contaminated Lab Supplies : Items with trace contamination (e.g., gloves, pipette tips, bench paper) should be collected in a separate, clearly labeled container for solid hazardous waste.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[9][10]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[8]

  • Keep the container tightly closed except when actively adding waste.[3]

  • Ensure secondary containment is used to prevent the spread of material in case of a leak.[8]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[9]

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[5]

  • Never attempt to treat or dispose of the chemical yourself. Offer surplus and non-recyclable solutions to a licensed disposal company.

  • The recommended disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the halogenated byproducts.[6]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE : Before attempting any cleanup, don the appropriate PPE as detailed in Section 2.

  • Contain the Spill : For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[5] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into the waste container.

  • Decontaminate : Clean the spill area thoroughly.

  • Dispose : Treat all cleanup materials as hazardous waste and dispose of them according to the procedures outlined above.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_waste_type 1. Identify Waste Type cluster_containment 2. Contain & Segregate cluster_labeling 3. Label Container cluster_storage 4. Store Safely cluster_disposal 5. Final Disposal start Waste containing This compound generated waste_type Solid, Liquid, or Contaminated Labware? start->waste_type solid_waste Collect in container for: 'Solid Halogenated Waste' waste_type->solid_waste Solid liquid_waste Collect in container for: 'Liquid Halogenated Waste' waste_type->liquid_waste Liquid labware_waste Collect in container for: 'Contaminated Solid Waste' waste_type->labware_waste Labware labeling Label with: - 'Hazardous Waste' - Full Chemical Name(s) - Hazard Information - Date solid_waste->labeling liquid_waste->labeling labware_waste->labeling storage Store sealed container in designated Satellite Accumulation Area (SAA) with secondary containment. labeling->storage disposal Contact EHS to arrange pickup by a licensed hazardous waste disposal company. storage->disposal

Caption: Decision workflow for the proper disposal of this compound.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory practice and environmental responsibility.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 4-Bromo-6-methoxypyrimidine is a key building block in synthetic chemistry, but its utility is matched by its potential hazards. This guide provides an in-depth, procedural framework for its safe handling, focusing on the rationale behind each personal protective equipment (PPE) choice and operational step. Our goal is to create a self-validating system of safety that protects you, your colleagues, and your research.

Immediate Safety Briefing: Hazard Profile

Before handling this compound, it is critical to recognize its primary hazards. According to its Globally Harmonized System (GHS) classification, this compound is hazardous through multiple routes of exposure.[1]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

These classifications are not merely labels; they are directives that inform every aspect of our handling protocol. The compound's nature as a powder solid increases the risk of aerosolization, making containment and respiratory protection paramount.[2]

The Core Protocol: A Multi-Layered PPE Strategy

A robust PPE strategy is your primary defense against chemical exposure. For this compound, a multi-layered approach is non-negotiable. This protocol is designed to establish a consistent and reliable barrier between the researcher and the chemical.

Engineering Controls: The First Line of Defense

Before any PPE is donned, engineering controls must be in place and verified.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and solution preparation, must occur inside a certified chemical fume hood.[2] This is the most critical step to minimize inhalation exposure.

  • Safety Infrastructure: Ensure immediate access to a fully functional eyewash station and safety shower before beginning work.[2]

Personal Protective Equipment: The Essential Barrier

The following table outlines the minimum required PPE. The rationale behind each component is crucial for understanding and ensuring compliance.

PPE ComponentSpecificationRationale and Standard Operating Procedure
Hand Protection Double-gloving with powder-free, chemically resistant nitrile gloves.[4][5]Why: The compound is harmful in contact with skin.[1] Double-gloving provides redundancy in case the outer glove is compromised. The inner glove is worn under the lab coat cuff, and the outer glove is worn over the cuff to create a complete seal.[5] Procedure: Inspect outer gloves for any defects before use. Change outer gloves immediately if contamination is suspected or every 30-60 minutes during extended procedures.[4] Use a proper glove removal technique to avoid contaminating your skin.
Eye & Face Protection ANSI Z87.1-compliant safety goggles with side shields, worn in conjunction with a full-face shield.[3][6]Why: The compound causes serious eye irritation.[1] Goggles protect against dust particles, while the face shield provides an additional barrier against splashes during solution preparation or transfers.[6]
Body Protection A long-sleeved, low-permeability laboratory coat with tight-fitting knit cuffs.[5]Why: This prevents skin contact from spills or contaminated surfaces.[5] The solid front and tight cuffs are critical for ensuring a continuous barrier.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Why: this compound is harmful if inhaled and may cause respiratory irritation.[1][2] While the fume hood is the primary control, a respirator is mandatory when weighing the solid powder or during any operation with a high potential for dust generation to prevent inhaling fine particulates. A standard surgical mask is insufficient.[6]

Step-by-Step Safe Handling Workflow

Adherence to a strict, logical workflow minimizes the potential for error and exposure. The following process should be adopted for all work involving this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (Inside Fume Hood) cluster_post 3. Post-Handling & Decontamination prep1 Verify Fume Hood Certification & Flow prep2 Assemble All Materials (Chemical, Glassware, Waste) prep1->prep2 prep3 Don Full PPE (Double Gloves, Gown, Goggles, Respirator) prep2->prep3 h1 Weigh Solid Compound Using Anti-Static Weigh Paper prep3->h1 Begin Work h2 Carefully Transfer to Reaction Vessel h1->h2 h3 Perform Chemical Procedure h2->h3 p1 Segregate & Seal Hazardous Waste h3->p1 Procedure Complete p2 Decontaminate Glassware & Work Surfaces p1->p2 p3 Doff PPE (Outer Gloves First) Within Fume Hood p2->p3 p4 Wash Hands Thoroughly p3->p4

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Spill and Exposure Response

Preparedness is key to mitigating the impact of an accident.

In Case of Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[3][7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

In Case of a Spill:

  • Alert & Evacuate: Alert personnel in the immediate area. Evacuate if the spill is large or outside of a containment device.

  • Don PPE: Ensure you are wearing the full PPE ensemble described above, including respiratory protection.

  • Contain & Clean: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container. Avoid creating dust.[3]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[8]

Decontamination and Waste Disposal Plan

All materials that come into contact with this compound must be treated as hazardous waste.

  • Waste Segregation: Establish a dedicated, clearly labeled, and sealable container for all solid and liquid waste containing this compound.[9] The container must be marked "Hazardous Waste" and list the full chemical name.[9][10]

  • Solid Waste: This includes contaminated gloves, weigh paper, pipette tips, and absorbent materials from spill cleanups. Place these items in a sealed, labeled container.[9]

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated halogenated organic solvent waste container. Do not mix with non-halogenated waste streams.[9]

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, typically via high-temperature incineration.[9] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Never dispose of this chemical down the drain or in regular trash.[9]

By integrating this comprehensive safety and handling protocol into your daily operations, you build a culture of safety that protects both the integrity of your research and the well-being of your team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6-methoxypyrimidine
Reactant of Route 2
Reactant of Route 2
4-Bromo-6-methoxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.